2-Methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKHPKMHTQYZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N, Array | |
| Record name | 2-METHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021899 | |
| Record name | 2-Methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methylpyridine is a colorless liquid with a strong, unpleasant odor. Floats on water. Poisonous vapor is produced. (USCG, 1999), Liquid, Colorless liquid with a strong, unpleasant odor; [HSDB], Colorless liquid with a strong unpleasant odor; [Hawley] Colorless or yellow tinted clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyridine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Picoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3142 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
262 to 264 °F at 760 mmHg (NTP, 1992), 129.4 °C, 128-129 °C | |
| Record name | 2-METHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
97 °F (NTP, 1992), 26 °C, 102 °F (39 °C)(Open cup), 26 °C c.c. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Picoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3142 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in water at 20 °C, Very sol in acetone, Miscible with alcohol, ether, Solubility in water: miscible | |
| Record name | 2-METHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.944 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9443 at 20 °C/4 °C, Relative density (water = 1): 0.95 | |
| Record name | 2-METHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.2 (Air= 1), Relative vapor density (air = 1): 3.2 | |
| Record name | 2-METHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
8 mmHg at 68 °F ; 40 mmHg at 124.2 °F; 100 mmHg at 160.5 °F (NTP, 1992), 11.2 [mmHg], Vapor pressure = 11.4 hPa at 20.3 °C (8.55 mm Hg), 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2 | |
| Record name | 2-METHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Picoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3142 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
109-06-8, 38762-42-4, 1333-41-1 | |
| Record name | 2-METHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-methyl-, radical ion(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38762-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-PICOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3716Q16Q6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Methylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-94 °F (NTP, 1992), -66.65 °C, -70 °C | |
| Record name | 2-METHYLPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-METHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylpyridine (α-Picoline)
CAS Number: 109-06-8
This technical guide provides a comprehensive overview of 2-methylpyridine, also known as α-picoline. It is intended for researchers, scientists, and professionals in drug development and other relevant industries. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its primary applications.
Core Properties of this compound
This compound is a colorless, oily liquid with a strong, unpleasant pyridine-like odor.[1][2] It is a heterocyclic aromatic compound and is miscible with water, alcohol, and ether.[2][3]
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₇N |
| Molecular Weight | 93.13 g/mol [1][4] |
| CAS Number | 109-06-8[1][2] |
| Appearance | Colorless to pale yellow liquid[1][4] |
| Odor | Strong, unpleasant, pyridine-like[1][5] |
| Boiling Point | 128-129 °C[2][3][6] |
| Melting Point | -70 °C[3][5] |
| Density | 0.943 g/mL at 25 °C[3] |
| Solubility in Water | Miscible[2][3] |
| Vapor Pressure | 10 mmHg at 24.4 °C[3] |
| Flash Point | 26 °C (79 °F)[5][7] |
| Autoignition Temperature | 538 °C (1000.4 °F)[6] |
| Refractive Index | n20/D 1.500[3] |
| pKa of Conjugate Acid | 5.97[5] |
Spectroscopic Data
| Spectroscopic Data | Description |
| ¹H NMR | Spectral data is available and can be found in various databases.[8] |
| ¹³C NMR | Spectral data is available for structural elucidation.[9] |
| Mass Spectrometry (GC-MS) | The mass spectrum of this compound is well-documented, aiding in its identification.[10][11] |
| Infrared (IR) Spectrum | The IR spectrum shows characteristic peaks for the pyridine ring and the methyl group.[10] |
Experimental Protocols
Synthesis of this compound
There are several industrial and laboratory-scale methods for the synthesis of this compound.
1. Acetaldehyde-Ammonia Route:
This is a common industrial method.[2]
-
Methodology: Acetaldehyde and ammonia are preheated and passed through a catalytic reactor containing Al₂O₃ as the primary catalyst, with other metal oxides as co-catalysts. The reaction is carried out at a temperature of 350–550°C under atmospheric pressure. The resulting gaseous mixture is then condensed, dehydrated, and subjected to fractional distillation to separate this compound and 4-methylpyridine.[2]
2. Continuous Flow Synthesis via α-Methylation of Pyridine:
This method offers a greener and more efficient laboratory-scale synthesis.[1]
-
Methodology: A continuous flow system is set up using a packed column of Raney® nickel. A 0.05 M solution of pyridine in 1-propanol is pumped through the heated column (>180 °C) at a flow rate of 0.1 mL/min. The output is collected, and the solvent is evaporated to yield this compound. This method provides high conversion and regioselectivity with reduced reaction times and waste.[1]
Key Chemical Reactions of this compound
The methyl group in this compound is reactive and serves as a handle for further chemical transformations.
1. Synthesis of 2-Vinylpyridine:
2-Vinylpyridine is a crucial monomer in the polymer industry.[12]
-
Methodology: this compound is condensed with formaldehyde. The reaction is typically carried out in an autoclave at 150–200 °C. The intermediate, 2-(2-hydroxyethyl)pyridine, is then dehydrated to yield 2-vinylpyridine. The product is purified by distillation under reduced pressure.[5][12]
2. Oxidation to Picolinic Acid (Pyridine-2-carboxylic acid):
Picolinic acid is a bidentate chelating agent with various applications.[4]
-
Methodology (Laboratory Scale): this compound is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution. The mixture is heated until the purple color of the permanganate disappears. The resulting manganese dioxide is filtered off, and the picolinic acid is isolated from the filtrate, often as its hydrochloride salt.[13]
Purification and Analysis
Purification:
Crude this compound, for instance from coal tar, can be purified by azeotropic distillation with benzene to remove water, followed by fractional distillation.[2] For laboratory-scale reactions, purification is often achieved by extraction followed by distillation or column chromatography.
Analysis:
Gas chromatography (GC) is a common method for determining the purity of this compound and for analyzing reaction mixtures containing it.[14] Spectroscopic methods such as NMR, IR, and Mass Spectrometry are used for structural confirmation.[8][9][10]
Applications and Safety
Major Applications
This compound is a versatile intermediate in the chemical industry.
-
Polymer Industry: It is the primary precursor for the synthesis of 2-vinylpyridine, which is used in the production of specialty polymers and as a binder in tire cords.[12]
-
Agrochemicals: It is a raw material for the synthesis of the herbicide nitrapyrin.[15]
-
Pharmaceuticals: It serves as a building block for various pharmaceutical compounds.
Safety and Handling
This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin and eye irritation.[14][16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[4]
References
- 1. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-methyl pyridine, 109-06-8 [thegoodscentscompany.com]
- 8. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Pyridine, 2-methyl- [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ez.restek.com [ez.restek.com]
- 15. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 2-Methylpyridine from Acetaldehyde and Ammonia
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-methylpyridine (2-picoline) from acetaldehyde and ammonia, a process of significant industrial and academic interest. The core of this synthesis is the Chichibabin pyridine synthesis, a robust method for the formation of the pyridine ring. This document details the underlying reaction mechanism, provides a thorough experimental protocol for a laboratory setting, presents key quantitative data in a structured format, and outlines the necessary purification techniques. Visual aids in the form of Graphviz diagrams are included to elucidate the reaction pathway and experimental workflow, adhering to stringent design specifications for clarity and accessibility.
Introduction
This compound, a vital heterocyclic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. The reaction of readily available feedstocks such as acetaldehyde and ammonia presents an economically viable route to this important molecule. The primary method for this transformation is the Chichibabin pyridine synthesis, a gas-phase catalytic reaction that typically yields a mixture of this compound and its isomer, 4-methylpyridine.[1] This guide will focus on the practical aspects of this synthesis, offering detailed insights for researchers and professionals in the field of drug development and chemical synthesis.
Reaction Mechanism
The synthesis of this compound from acetaldehyde and ammonia proceeds via the Chichibabin pyridine synthesis mechanism. This complex reaction involves a series of steps including imine formation, aldol-type condensations, and cyclization followed by aromatization.
A simplified, step-wise representation of the reaction mechanism is provided below:
Caption: Reaction mechanism for the synthesis of this compound.
Quantitative Data
The yield and isomer distribution of the Chichibabin synthesis of this compound are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various sources.
| Parameter | Value | Catalyst | Product Distribution (2-MP : 4-MP) | Total Yield (%) | Reference |
| Temperature | 350–550 °C | Alumina (Al₂O₃) | ~1:1 | 40–60 | [2][3] |
| Pressure | Atmospheric | Alumina (Al₂O₃) with metal oxide co-catalysts | Not specified | Not specified | [3] |
| Temperature | 400-500 °C | Not specified | Not specified | Not specified | [3] |
Note: 2-MP refers to this compound and 4-MP refers to 4-Methylpyridine.
Experimental Protocols
This section provides a detailed experimental protocol for the gas-phase synthesis of this compound from acetaldehyde and ammonia in a laboratory setting.
Materials and Equipment
-
Reactants: Acetaldehyde (≥99%), Anhydrous Ammonia (gas)
-
Catalyst: Activated Alumina (γ-Al₂O₃), surface area > 200 m²/g
-
Equipment:
-
Quartz or stainless steel fixed-bed reactor tube (e.g., 25 mm inner diameter, 500 mm length)
-
Tube furnace with temperature controller
-
Mass flow controllers for acetaldehyde vapor and ammonia gas
-
Syringe pump for liquid acetaldehyde delivery
-
Heated transfer lines
-
Condenser with a cold trap (e.g., dry ice/acetone bath)
-
Gas chromatograph (GC) for product analysis
-
Fractional distillation apparatus
-
Experimental Procedure
-
Catalyst Preparation: Pack the fixed-bed reactor with activated alumina catalyst. Prior to the reaction, the catalyst should be activated in situ by heating to 500°C under a flow of inert gas (e.g., nitrogen) for 2-4 hours to remove any adsorbed water.
-
Reaction Setup:
-
Assemble the reactor system as shown in the experimental workflow diagram.
-
Heat the tube furnace to the desired reaction temperature (e.g., 450°C).
-
Heat the transfer lines to a temperature sufficient to prevent condensation of acetaldehyde (e.g., 150°C).
-
-
Reaction Execution:
-
Introduce a continuous flow of anhydrous ammonia gas into the reactor using a mass flow controller.
-
Simultaneously, feed liquid acetaldehyde into a vaporizer using a syringe pump. The resulting acetaldehyde vapor is then mixed with the ammonia stream before entering the reactor. A typical molar ratio of ammonia to acetaldehyde is between 2:1 and 5:1.
-
The gaseous mixture is passed through the heated catalyst bed.
-
-
Product Collection:
-
The reactor effluent is passed through a condenser and a cold trap to collect the liquid products, which will be a mixture of this compound, 4-methylpyridine, unreacted starting materials, water, and byproducts.
-
-
Analysis:
-
Analyze the collected liquid product using gas chromatography (GC) to determine the conversion of acetaldehyde and the relative amounts of this compound and 4-methylpyridine.
-
Purification
The primary method for separating the isomeric mixture of this compound and 4-methylpyridine is fractional distillation.[4]
-
Drying: Dry the crude product mixture over a suitable drying agent (e.g., anhydrous sodium sulfate) to remove water.
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column).
-
Carefully heat the dried crude product.
-
Collect the fractions based on their boiling points. This compound has a boiling point of approximately 129°C, while 4-methylpyridine boils at around 145°C.[5]
-
Monitor the temperature at the head of the distillation column closely to ensure good separation.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from acetaldehyde and ammonia via the Chichibabin reaction is a well-established and industrially significant process. This guide has provided a detailed technical overview intended for researchers and professionals, covering the reaction mechanism, quantitative data, a comprehensive experimental protocol, and purification methods. The provided diagrams offer a clear visual representation of the chemical and procedural pathways. By understanding and applying the principles outlined in this document, researchers can effectively synthesize and purify this compound for its various applications in the pharmaceutical and chemical industries.
References
2-Methylpyridine chemical structure and IUPAC name
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of key chemical compounds is paramount. This guide provides a detailed overview of 2-Methylpyridine, covering its chemical structure, IUPAC name, physicochemical properties, and relevant experimental protocols.
Chemical Structure and IUPAC Name
This compound, also known as 2-picoline, is a heterocyclic aromatic organic compound.[1] Its structure consists of a pyridine ring where a hydrogen atom at position 2 is substituted by a methyl group.[1] The presence of the nitrogen atom and the methyl group influences its chemical reactivity and physical properties.
The preferred IUPAC name for this compound is This compound .[2] It is also commonly referred to as α-picoline.[3]
Physicochemical Properties
This compound is a colorless to faintly yellow oily liquid with a characteristic unpleasant odor similar to pyridine.[1][2][4] It is miscible with water, alcohol, and ether.[3] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H7N | [2] |
| Molar Mass | 93.13 g/mol | [2] |
| Density | 0.943 g/mL | [2] |
| Melting Point | -70 °C (-94 °F; 203 K) | [2] |
| Boiling Point | 128 to 129 °C (262 to 264 °F; 401 to 402 K) | [2] |
| Flash Point | 26 °C (79 °F) | [1] |
| Acidity (pKa of conjugate acid) | 5.97 | [1] |
| Water Solubility | Miscible | [2] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common laboratory-scale synthesis approaches.
1. Synthesis via α-Methylation using a Continuous Flow System
This modern method offers a greener and more efficient alternative to traditional batch processes for the α-methylation of pyridines.[5][6]
-
Experimental Workflow:
-
A continuous flow system is assembled using a pump, a stainless steel column packed with Raney® nickel, a heating apparatus (e.g., a sand bath on a hot plate), and a back-pressure regulator.[7]
-
A 0.05 M solution of the starting pyridine material is prepared in 1-propanol.[5]
-
The Raney® nickel catalyst in the column is pre-heated to over 180 °C.[5]
-
The pyridine solution is then pumped through the heated column at a controlled flow rate (e.g., 0.1 mL/min).[5]
-
The product emerges from the column, and the solvent (1-propanol) is removed, often yielding the 2-methylated pyridine product in high purity without the need for extensive work-up or purification.[5][6]
-
2. Synthesis of this compound-Borane Complex
This protocol describes the synthesis of the borane complex of this compound, a useful reagent in organic synthesis.
-
Reaction Setup and Procedure:
-
In a round-bottomed flask, sodium borohydride and powdered sodium bicarbonate are combined.[8]
-
This compound is added, followed by tetrahydrofuran (THF) to create a heterogeneous mixture.[8]
-
Water is added dropwise to the stirring mixture over a period of 15 minutes. The reaction is exothermic and evolves hydrogen gas, so appropriate safety precautions must be taken.[8]
-
The reaction mixture is stirred vigorously at room temperature for 24 hours.[8]
-
The solid byproducts are removed by filtration through a bed of Celite.[8]
-
The filtrate is concentrated by rotary evaporation, and the resulting product is dried under high vacuum to yield this compound-borane as a white solid.[8]
-
Visualizations
Chemical Structure of this compound
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Synthesis Workflow Diagram
The following diagram outlines the general workflow for the continuous flow synthesis of 2-methylpyridines.
Caption: Continuous flow synthesis of 2-methylpyridines.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. This compound | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
physical and chemical properties of alpha-picoline
An In-depth Technical Guide to the Physical and Chemical Properties of alpha-Picoline
Introduction
Alpha-picoline, systematically named 2-methylpyridine, is an organic aromatic heterocyclic compound with the chemical formula C₆H₇N.[1] It is one of three isomers of methylpyridine, the others being beta-picoline (3-methylpyridine) and gamma-picoline (4-methylpyridine).[2] Structurally, it consists of a pyridine ring substituted with a methyl group at the second position. Alpha-picoline is a colorless to pale yellow liquid characterized by a strong, unpleasant odor similar to pyridine.[3][4][5] It is found naturally in coal tar and bone oil and can be synthesized through various industrial processes.[3][6] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its characterization and modification, and key reaction pathways.
Physical Properties
Alpha-picoline is a flammable liquid that is miscible with water, alcohol, and ether.[2][3][7] Its key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 109-06-8 | [3][8] |
| Molecular Formula | C₆H₇N | [1] |
| Molecular Weight | 93.13 g/mol | [1][3] |
| Appearance | Colorless to yellow liquid | [4][5] |
| Odor | Strong, unpleasant, characteristic | [3][4] |
| Boiling Point | 128-129 °C | [1][3][7] |
| Melting Point | -70 °C | [3][7][8] |
| Density | 0.944 g/mL at 20 °C | [4][9] |
| 0.950 g/mL at 15 °C | [3] | |
| Solubility | Freely soluble in water; miscible with alcohol, ether | [3][10] |
| Vapor Pressure | 12 hPa (9.0 mmHg) at 20 °C | [4] |
| Vapor Density | 3.2 (air = 1) | [5][7] |
| Flash Point | 27 °C (closed cup) | [4] |
| Refractive Index (n_D^20) | 1.501 | [3] |
Chemical Properties and Reactivity
Alpha-picoline exhibits reactivity at both the nitrogen atom of the pyridine ring and the alpha-methyl group. The nitrogen atom imparts basic properties, while the methyl group's proximity to the heteroatom makes its protons acidic and susceptible to reaction.
| Property | Value | Source(s) |
| pKa (of conjugate acid) | 5.96 - 6.00 | [2][4][5] |
| pH | 8.5 (100 g/L solution in water at 20°C) | [4][5] |
| Log Kow (Octanol/Water Partition Coefficient) | 1.11 | [4][11] |
Key Reactions
-
Basicity and Salt Formation : As a weak base, alpha-picoline reacts with acids to form salts. The pKa of its conjugate acid (the picolinium ion) is approximately 5.96.[2]
-
Oxidation of the Methyl Group : The methyl group of alpha-picoline is readily oxidized to a carboxylic acid group, forming picolinic acid (pyridine-2-carboxylic acid). This is a commercially significant reaction. Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid.[12][13]
-
Reactions of the Methyl Group : The protons on the alpha-methyl group are relatively acidic and can be removed by strong bases. The resulting carbanion can participate in various condensation reactions, for example, with aldehydes and ketones.[2]
-
Reduction : Hydrogenation of the pyridine ring leads to the formation of 2-methylpiperidine.[6]
-
Complex Formation : Alpha-picoline can act as a ligand in coordination chemistry, forming complexes with metal ions. It can also form specific complexes such as α-picoline–borane through reaction with borane sources.[14]
Experimental Protocols
Oxidation of α-Picoline to Picolinic Acid
This protocol is based on the established method using potassium permanganate.[12]
Objective: To synthesize picolinic acid via the oxidation of the methyl group of alpha-picoline.
Materials:
-
5-L three-necked flask
-
Stirrer and reflux condenser
-
Steam bath
-
alpha-Picoline (0.54 mole, ~50 g)
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethanol
-
Ether
Procedure:
-
Place 2500 mL of water and 50 g of alpha-picoline into the 5-L flask equipped with a stirrer and reflux condenser.[12]
-
Add 90 g of potassium permanganate to the solution.[12]
-
Heat the mixture on a steam bath. The reaction is indicated by the disappearance of the purple permanganate color. This typically takes about 1 hour.[12]
-
Once the color has faded, add a second 90 g portion of permanganate, followed by 500 mL of water.[12]
-
Continue heating until the purple color is once again destroyed (approximately 2-2.5 hours).[12]
-
Filter the hot solution to remove the manganese dioxide precipitate. Wash the precipitate with hot water.[12]
-
Combine the filtrate and washings and concentrate the solution by evaporation.
-
Isolate the picolinic acid. This can be achieved by acidifying the concentrate and extracting the product. A common method involves precipitating the product as picolinic acid hydrochloride by passing dry hydrogen chloride gas through an ethanolic solution of the concentrate.[12]
-
The resulting crystals can be filtered, dried, and further purified by recrystallization.[12]
Determination of pKa by UV-Vis Spectrophotometry
This is a general methodology for determining the dissociation constant (pKa) of an acidic or basic compound.[15][16]
Objective: To determine the pKa of alpha-picoline's conjugate acid.
Principle: The absorbance of a solution containing alpha-picoline will change as a function of pH because the protonated (picolinium) and neutral forms have different UV-Vis absorption spectra. By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoid curve is generated. The inflection point of this curve corresponds to the pH where the concentrations of the acidic and basic forms are equal, and thus pH = pKa.[15]
Materials:
-
UV-Vis Spectrophotometer
-
pH meter
-
Alpha-picoline stock solution
-
A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 4 to 8)
-
Hydrochloric acid and sodium hydroxide solutions for pH adjustment
Procedure:
-
Spectrum Scan: Obtain the full UV-Vis absorption spectra of alpha-picoline in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 10) to identify the wavelength of maximum absorbance difference (λ_max) between the protonated and neutral forms.[16]
-
Sample Preparation: Prepare a series of samples by adding a small, constant amount of the alpha-picoline stock solution to each of the buffer solutions. Ensure the final concentration of alpha-picoline is identical in all samples.[16]
-
Absorbance Measurement: Measure the absorbance of each prepared sample at the predetermined λ_max.[16]
-
Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions.
-
pKa Determination: Fit the data to a sigmoid curve. The pH value at the inflection point of the curve is the experimental pKa.[15] This can also be calculated using the Henderson-Hasselbalch equation rearranged for spectrophotometric data.
Visualizations
Caption: Molecular structure of alpha-picoline.
Caption: Oxidation of alpha-picoline to picolinic acid.
Caption: Experimental workflow for pKa determination.
References
- 1. alpha-Picoline | 109-06-8 - BuyersGuideChem [buyersguidechem.com]
- 2. Picoline - Wikipedia [en.wikipedia.org]
- 3. alpha-Picoline [drugfuture.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. shakambari.net [shakambari.net]
- 6. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 7. ICSC 0801 - this compound [inchem.org]
- 8. α-Picoline - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. This compound 98 109-06-8 [sigmaaldrich.com]
- 11. This compound | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. Picolinic acid - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
2-Methylpyridine: A Technical Overview of its Core Molecular Attributes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look at the fundamental molecular characteristics of 2-Methylpyridine, also known as 2-picoline. This heterocyclic aromatic organic compound is a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and polymers.
Core Molecular Data
This compound is a derivative of pyridine with a methyl substituent at the second position.[1] Its core properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Chemical Formula | C6H7N | [2][3][4] |
| Molecular Weight | 93.13 g/mol | [2][5] |
| Alternate Names | 2-Picoline, α-Methylpyridine, α-Picoline, o-Picoline | [1][4] |
| CAS Number | 109-06-8 | [4] |
Synthesis of this compound
One of the common industrial methods for synthesizing this compound involves the reaction of acetylene with ammonia. This process is typically carried out at high temperatures in the presence of a catalyst.[3]
Caption: Synthesis of this compound from Acetylene and Ammonia.
Key Chemical Reactions and Applications
The methyl group in this compound is reactive and can undergo various chemical transformations. For instance, oxidation of this compound yields picolinic acid.[2] This compound serves as a precursor in the production of the agrichemical nitrapyrin and is also used to manufacture 2-vinylpyridine, a monomer for synthetic rubber.[2][3]
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. Pyridine, 2-methyl- [webbook.nist.gov]
- 5. 109-06-8 CAS | 2-METHYL PYRIDINE | Laboratory Chemicals | Article No. 4672B [lobachemie.com]
The Discovery and Isolation of 2-Picoline: A Technical History
This guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of 2-picoline (2-methylpyridine). It details the historical progression from its initial extraction from coal tar to modern industrial synthesis routes. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and structured data for reference.
Historical Discovery and Elucidation
The history of 2-picoline is intertwined with the initial investigations into the chemical constituents of coal tar and bone oil in the 19th century. Initially, the isomers of picoline were not distinguished and were isolated as a mixture.
In 1826, the German chemist Otto Unverdorben first obtained an impure mixture of pyridine bases, which he named "Odorin," by the pyrolysis of bones.[1] However, the first isolation of picoline in a pure form is credited to the Scottish chemist Dr. Thomas Anderson in 1846.[1][2] Anderson isolated the compound from coal tar and gave it the name "picoline," derived from the Latin words pix (tar) and oleum (oil).[1]
It was not until 1879 that the Austrian chemist Hugo Weidel successfully isolated and characterized the three distinct isomers of picoline, which he designated α-, β-, and γ-picoline.[1] Weidel's key contribution was differentiating the isomers through chemical degradation. He subjected each isomer to oxidation with potassium permanganate, which transformed them into their corresponding carboxylic acids. The acid derived from α-picoline (2-picoline) was named picolinic acid, while the acid from β-picoline was identified as nicotinic acid.[1] This chemical transformation was crucial in proving that the picolines were indeed methyl-substituted pyridines.
Physicochemical Data of Picoline Isomers
The differentiation of picoline isomers is critical for their application. Their physical properties, while similar, allow for separation through methods like fractional distillation.
| Property | 2-Picoline (α-picoline) | 3-Picoline (β-picoline) | 4-Picoline (γ-picoline) |
| CAS Number | 109-06-8 | 108-99-6 | 108-89-4 |
| Molar Mass | 93.13 g/mol | 93.13 g/mol | 93.13 g/mol |
| Appearance | Colorless to faint yellow liquid | Colorless liquid | Colorless liquid |
| Density | 0.943 g/mL | 0.957 g/mL | 0.955 g/mL |
| Melting Point | -70 °C | -18 °C | 3.6 °C |
| Boiling Point | 128-129 °C | 141 °C | 145.4 °C |
| pKa (conjugate acid) | 5.94 | 5.63 | 5.98 |
| Data sourced from multiple references.[1][2][3] |
Isolation and Synthesis Methodologies
The methods for obtaining 2-picoline have evolved from simple extraction from natural sources to highly optimized, large-scale synthetic chemical processes.
Historical Isolation from Coal Tar
Coal tar, a viscous liquid byproduct of the coking of coal, was the primary source of pyridine bases until the 1950s.[4] The isolation process relies on the basicity of the pyridine ring.
Experimental Protocol: Generalized Isolation from Coal Tar
-
Fractional Distillation: Crude coal tar is subjected to fractional distillation. The "light oil" fraction, typically boiling between 140-170°C, contains the bulk of pyridine and its methylated homologs, including the picolines.
-
Removal of Acidic Components: The collected fraction is washed with a dilute solution of sodium hydroxide (NaOH). This step removes acidic compounds, primarily phenols, by converting them into water-soluble sodium phenates.
-
Acid Extraction: The dephenolated oil is then treated with a dilute mineral acid, such as sulfuric acid (H₂SO₄). The basic picolines react to form water-soluble sulfate salts and are extracted into the aqueous phase, leaving neutral hydrocarbons behind.
-
Liberation of Free Bases: The aqueous acid extract is separated and neutralized with a strong base (e.g., NaOH). This process regenerates the free picoline bases, which are immiscible with water and form a separate layer.
-
Final Purification: The separated layer of crude pyridine bases is dried and subjected to a final, careful fractional distillation. Due to their different boiling points, 2-picoline (~129°C), 3-picoline (~141°C), and 4-picoline (~145°C) can be separated.
Modern Synthetic Routes
Today, 2-picoline is produced almost exclusively through chemical synthesis, which provides higher purity and is not dependent on coal production.[2]
1. Chichibabin Pyridine Synthesis: This is a major industrial method involving the gas-phase condensation of aldehydes or ketones with ammonia over a solid acid catalyst.[1] To produce a mixture of 2-picoline and 4-picoline, acetaldehyde and ammonia are passed over a catalyst like alumina (Al₂O₃) or silica-alumina at high temperatures.[1][2]
Experimental Protocol: Industrial Chichibabin Synthesis
-
Reactant Preparation: Gaseous acetaldehyde and ammonia are mixed, typically in a specific molar ratio.
-
Catalytic Conversion: The gas mixture is passed through a fixed-bed reactor containing a solid oxide catalyst (e.g., fluorinated alumina or a zeolite). The reactor is maintained at a high temperature, generally between 350°C and 500°C.[1]
-
Condensation and Separation: The product stream exiting the reactor is cooled to condense the picolines and water. The crude organic layer is separated from the aqueous layer.
-
Purification: The mixture of 2-picoline and 4-picoline is separated by fractional distillation.
2. Acetone and Acrylonitrile Route: A more selective route to 2-picoline involves the condensation of acetone and acrylonitrile. This reaction forms an intermediate, 5-oxohexanenitrile, which then cyclizes to yield 2-picoline.[2] This method avoids the co-production of 4-picoline.
Purification via Zinc Chloride Adduct Formation
A classic laboratory method for purifying 2-picoline from mixtures or removing tenacious impurities involves the formation of a crystalline zinc chloride complex. This method leverages the coordinate covalent bond formed between the nitrogen of the picoline and the zinc atom.
Experimental Protocol: Purification via ZnCl₂ Complex
-
Complex Formation: Anhydrous zinc chloride (ZnCl₂) is dissolved in a suitable solvent, such as absolute ethanol containing a small amount of concentrated HCl. The crude 2-picoline is then added to this solution. A crystalline precipitate of the complex, (C₆H₇N)₂·ZnCl₂, forms.
-
Recrystallization: The solid complex is collected by filtration. For higher purity, it is recrystallized from absolute ethanol. This step is effective at excluding isomers and other impurities that do not form the complex as readily or have different solubilities.
-
Liberation of 2-Picoline: The purified crystalline complex is dissolved or suspended in water and treated with an excess of a strong base solution, such as 30-40% NaOH. The hydroxide ions displace the picoline from the zinc complex, precipitating zinc hydroxide (Zn(OH)₂) and liberating the free 2-picoline.
-
Final Isolation: The liberated 2-picoline, which is immiscible with the aqueous solution, is separated. It can be further purified by drying over a suitable agent (e.g., solid KOH) followed by distillation.
Conclusion
The journey of 2-picoline from a foul-smelling component of coal tar to a precisely manufactured chemical intermediate showcases over a century of progress in organic chemistry. The early work of chemists like Anderson and Weidel laid the foundation for understanding this important class of heterocyclic compounds. Today, highly efficient synthetic methods, such as the Chichibabin synthesis, allow for the large-scale production required for its widespread use in the agrochemical, pharmaceutical, and polymer industries. The detailed protocols for its isolation and purification remain vital tools for researchers and chemical professionals.
References
An In-depth Technical Guide on the Reactivity of the Methyl Group in 2-Methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the reactivity of the methyl group in 2-methylpyridine (α-picoline). The electron-withdrawing nature of the pyridine ring significantly enhances the acidity of the methyl protons, making this group a versatile handle for a wide range of chemical transformations.[1] This document details key reactions, including deprotonation, alkylation, condensation, oxidation, and halogenation, supported by reaction mechanisms, experimental protocols, and quantitative data. This guide is intended to be a valuable resource for professionals in organic synthesis and medicinal chemistry, aiding in the design and execution of synthetic routes involving the this compound scaffold.
Core Principles of Reactivity
The synthetic utility of this compound stems primarily from the enhanced acidity of the protons on its methyl group.[1] The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive and resonance effect, which stabilizes the conjugate base formed upon deprotonation.[1] This carbanion, the 2-picolyl anion, is stabilized by delocalization of the negative charge onto the nitrogen atom, as depicted in its resonance structures.
The pKa of the methyl protons in 2-picoline is approximately 34, significantly lower than that of toluene (pKa ≈ 41), highlighting its increased acidity.[1] This allows for facile deprotonation by strong bases such as organolithium reagents (e.g., n-butyllithium), lithium diisopropylamide (LDA), or sodium amide to generate the highly reactive 2-picolyl anion.[1][2][3] This anion is a potent nucleophile and serves as the key intermediate for a multitude of functionalization reactions.[4]
Key Synthetic Transformations
The activated methyl group of this compound can undergo several classes of reactions, making it a valuable building block in synthesis.
Treatment of this compound with a strong base like butyllithium readily deprotonates the methyl group to form the corresponding picolyllithium species.[2][4] This powerful nucleophile can react with a wide array of electrophiles. For instance, reaction with alkyl halides leads to the formation of elongated alkyl chains at the 2-position. Similarly, reactions with epoxides proceed efficiently to yield hydroxylated side chains.[3]
The acidic methyl protons enable aldol-type condensation reactions with aldehydes and ketones. A commercially significant application is the condensation with formaldehyde to produce 2-vinylpyridine, a monomer used in the production of specialty polymers for adhesives.[2][4] Condensation with other aldehydes, such as benzaldehyde, is also a common transformation.
The methyl group can be oxidized to various higher oxidation states, including an aldehyde or a carboxylic acid.
-
Oxidation to Carboxylic Acid: Strong oxidizing agents, most notably potassium permanganate (KMnO₄), are used to convert the methyl group into a carboxylic acid, yielding picolinic acid (pyridine-2-carboxylic acid).[2][4][5][6]
-
Oxidation to Aldehyde: Selective oxidation to 2-pyridinecarboxaldehyde (picolinaldehyde) is more challenging but can be achieved. Common methods include oxidation of the intermediate 2-(hydroxymethyl)pyridine or direct oxidation using reagents like selenium dioxide.[7][8]
The methyl group can undergo free-radical halogenation.[1] For instance, chlorination can be achieved using reagents like trichloroisocyanuric acid to produce 2-(chloromethyl)pyridine, a reactive intermediate for further nucleophilic substitution reactions.[9][10]
Quantitative Data Summary
The following table summarizes conditions and yields for representative reactions involving the methyl group of this compound and its derivatives.
| Reaction Type | Substrate | Reagents / Conditions | Product | Yield (%) | Reference |
| Chlorination | This compound | Trichloroisocyanurate, Benzamide (cat.), CH₂Cl₂, reflux | 2-(Chloromethyl)pyridine | 94% | [10] |
| Alkylation | 2,6-Dimethylpyridine | 1) LDA, THF, -78 °C; 2) 1,2-Epoxyoctane | 1-(6-Methylpyridin-2-yl)decan-2-ol | 71% | [3] |
| Oxidation | This compound | KMnO₄, H₂O, heat | Picolinic Acid | <70% | [6][11] |
| Hydrolysis (for Picolinic Acid) | 2-Cyanopyridine | NaOH, H₂O, reflux; then HCl | Picolinic Acid | 89.6% | [12] |
Detailed Experimental Protocols
This procedure is adapted from a well-established method using potassium permanganate.[6]
Workflow Diagram: Synthesis of Picolinic Acid
Caption: Workflow for the synthesis of picolinic acid via KMnO₄ oxidation.[6]
Procedure:
-
In a 5-L three-necked flask equipped with a reflux condenser and stirrer, place 2500 mL of water and 50 g (0.54 mole) of this compound.[6]
-
Add 90 g (0.57 mole) of potassium permanganate and heat the solution on a steam bath for approximately 1 hour, or until the purple color has mostly disappeared.[6]
-
Introduce a second 90 g portion of permanganate followed by 500 mL of water, and continue heating for 2-2.5 hours until the purple color is gone.[6]
-
Allow the reaction mixture to cool slightly, then filter the precipitated manganese oxides and wash them thoroughly with 1 L of hot water.[6]
-
Concentrate the combined filtrate under reduced pressure to 150–200 mL and acidify with concentrated hydrochloric acid.[6]
-
Evaporate the acidic solution to dryness under reduced pressure. Reflux the solid residue with 250 mL of 95% ethanol, filter, and repeat the extraction with another 150 mL of ethanol.[6]
-
Pass dry hydrogen chloride gas into the combined ethanolic filtrates until saturation, while cooling the solution. The picolinic acid hydrochloride product will precipitate and can be collected by filtration.[6]
This procedure is based on a patented method for producing 2-(chloromethyl)pyridine.[10]
-
In a 250 mL three-necked flask, add this compound (33 g, 0.35 mol), chloroform (125 mL), and benzamide (1.5 g, 12.3 mmol) as a catalyst.[10]
-
Heat the mixture to reflux. Add trichloroisocyanurate (90 g, 0.38 mol) over 1 hour.[10]
-
Continue to reflux at 40°C for 2 hours, monitoring the reaction by thin-layer chromatography.[10]
-
Once the reaction is complete, cool the mixture and filter. Wash the filter residue with chloroform (2 x 100 mL).[10]
-
Wash the combined organic phase with a saturated sodium carbonate solution. Extract the aqueous layer with chloroform (2 x 50 mL).[10]
-
Combine all organic phases and evaporate the solvent under reduced pressure to obtain 2-(chloromethyl)pyridine (yield: 90%).[10]
Reaction Mechanisms and Pathways
The reactivity of the 2-methyl group is best understood through its reaction mechanisms. The following diagram illustrates the versatility of the 2-picolyl anion intermediate.
Logical Relationship: The 2-Picolyl Anion as a Key Intermediate
Caption: The 2-picolyl anion as a versatile nucleophilic intermediate.
Applications in Drug Development and Agrochemicals
The functionalization of the 2-methyl group is a cornerstone of the synthesis of various high-value chemicals.
-
Pharmaceuticals: this compound is a precursor for several drugs, including the anti-dementia drug encainide, the antihistamine dimethindene, and the antiemetic amprolium.[4]
-
Agrochemicals: It is the starting material for nitrapyrin, a nitrification inhibitor used in agriculture to prevent the loss of ammonia from fertilizers.[2][4]
-
Polymers: As mentioned, condensation with formaldehyde yields 2-vinylpyridine, a monomer used to make copolymers that improve the adhesion of textile cords in tires.[2][4]
Conclusion
The methyl group of this compound possesses a unique and synthetically valuable reactivity profile conferred by the adjacent nitrogen atom of the pyridine ring. The acidity of its protons allows for the generation of a potent nucleophile, the 2-picolyl anion, which serves as a gateway to a vast array of functionalized pyridine derivatives through alkylation, condensation, and other C-C bond-forming reactions. Furthermore, the methyl group is susceptible to oxidation and halogenation, providing additional pathways for diversification. A thorough understanding of these transformations, reaction conditions, and mechanisms is essential for chemists engaged in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound?_Chemicalbook [chemicalbook.com]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 9. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 10. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 11. guidechem.com [guidechem.com]
- 12. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-Methylpyridine Derivatives: Core Structures, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmaceuticals and biologically active compounds. Among these, 2-methylpyridine (also known as α-picoline) derivatives represent a particularly significant class, demonstrating a broad spectrum of pharmacological activities. Their versatile structure allows for diverse chemical modifications, leading to the development of potent agents for various therapeutic areas, including oncology, inflammation, and neurology. This technical guide provides a comprehensive overview of the basic structures, synthesis, and biological activities of key this compound derivatives, with a focus on their relevance in drug discovery and development.
Core Structure and Physicochemical Properties
This compound is a colorless, oily liquid with a pyridine-like odor. Its basic structure consists of a pyridine ring substituted with a methyl group at the 2-position.[1] This methyl group is chemically reactive and can be readily modified to generate a wide array of derivatives.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇N |
| Molar Mass | 93.13 g/mol [3] |
| Boiling Point | 128-129 °C[3] |
| Melting Point | -70 °C[3] |
| Density | 0.943 g/mL[3] |
| Solubility in Water | Miscible[3] |
| pKa (of conjugate acid) | 5.94[3] |
Synthesis of Key this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various methods, from traditional batch chemistry to modern flow synthesis techniques.
Synthesis of this compound
Several industrial methods exist for the production of this compound:
-
Condensation of Acetaldehyde and Ammonia: This method utilizes an oxide catalyst to produce a mixture of 2- and 4-picolines.[3]
-
From Acetylene and Acetonitrile: This process involves the cyclization of acetylene and acetonitrile in the presence of an organocobalt catalyst, offering high yield and purity.[4][5]
-
Flow Synthesis: A more recent and greener approach involves the α-methylation of pyridine using a continuous flow setup with a Raney® nickel catalyst and a low boiling point alcohol.[6][7]
Synthesis of 2-Vinylpyridine
2-Vinylpyridine is a key derivative used in the production of polymers and as an intermediate in pharmaceutical synthesis.[4]
-
From this compound and Formaldehyde: This two-step process involves an initial addition reaction to form 2-hydroxyethylpyridine, followed by dehydration.[3]
-
Experimental Protocol:
-
Mix this compound and 36% formaldehyde in a 1:0.03 weight ratio in a high-pressure reactor.[1][8]
-
Stir and heat the mixture to 160 °C at a pressure of 0.5 MPa for 1 hour to obtain a 2-hydroxyethylpyridine solution.[1][8]
-
Slowly add the 2-hydroxyethylpyridine solution to a dehydration kettle containing a 50% sodium hydroxide solution at 90 °C and react for 5 hours to yield crude 2-vinylpyridine.[1][8]
-
Wash the crude product with a 95% sodium hydroxide solution and purify by fractional distillation to obtain 2-vinylpyridine with a purity of over 98.5%.[1][8]
-
-
Synthesis of Picolinic Acid (Pyridine-2-carboxylic acid)
Picolinic acid is a bidentate chelating agent and a precursor to various pharmaceuticals.[5]
-
Oxidation of this compound: A common laboratory method involves the oxidation of this compound using a strong oxidizing agent like potassium permanganate (KMnO₄).[5]
-
Experimental Protocol:
-
In a 5-liter three-necked flask, dissolve 50 g of α-picoline in 2500 ml of water.[9]
-
Add 90 g of potassium permanganate and heat the solution on a steam bath until the purple color disappears (approximately 1 hour).[9]
-
Add a second 90 g portion of permanganate and 500 ml of water, and continue heating until the purple color is gone (2-2.5 hours).[9]
-
Filter the hot solution to remove the precipitated manganese oxides and wash the precipitate with 1 liter of hot water.[9]
-
Concentrate the filtrate under reduced pressure, acidify with concentrated hydrochloric acid, and evaporate to dryness.[9]
-
Extract the solid residue with hot 95% ethanol.[9]
-
Pass dry hydrogen chloride gas into the ethanolic solution to precipitate picolinic acid hydrochloride.[9]
-
-
Biological Activities of this compound Derivatives
Derivatives of this compound exhibit a remarkable range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of this compound derivatives against various cancer cell lines.
Table 2: Anticancer Activity of Selected this compound Derivatives (IC₅₀ Values)
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) |
| Pyridine-Thiazole Hybrids | Compound 3 | HL-60 (Leukemia) | 0.57[10] |
| Compound 4 | SK-OV-3 (Ovarian) | 7.87[10] | |
| 1'H-Spiro-pyridine Derivatives | Compound 5 | HepG-2 (Liver) | 10.58[11] |
| Compound 5 | Caco-2 (Colon) | 9.78[11] | |
| Compound 7 | HepG-2 (Liver) | 8.90[11] | |
| Compound 7 | Caco-2 (Colon) | 7.83[11] | |
| Compound 8 | HepG-2 (Liver) | 8.42[11] | |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine | Compound 3f | K562 (Leukemia) | 42-57 (range)[12] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[5]
-
Compound Treatment: Add the desired concentrations of the this compound derivatives to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5][13]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[5][13]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[5]
Signaling Pathways in Cancer
Certain pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of p53 and JNK (c-Jun N-terminal kinase).[6] Others act as inhibitors of the PI3K-Akt-mTOR signaling pathway, which is a critical regulator of cancer cell growth and survival.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated plus maze protocol [protocols.io]
- 5. atcc.org [atcc.org]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijsat.org [ijsat.org]
- 9. The reversed passive Arthus reaction as a model for investigating the mechanisms of inflammation-associated hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents | CoLab [colab.ws]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 2-Methylpyridine in water and organic solvents
An In-depth Technical Guide to the Solubility of 2-Methylpyridine
This technical guide provides a comprehensive overview of the solubility of this compound (also known as α-picoline) in water and various organic solvents. It is intended for researchers, scientists, and professionals in drug development who require detailed solubility data and experimental methodologies.
Introduction to this compound
This compound is an organic compound with the formula C₆H₇N. It is a colorless to yellowish, flammable liquid with a strong, unpleasant odor. As a derivative of pyridine, it is a weak base and finds use as a precursor in the synthesis of various chemical products, including pharmaceuticals and agrochemicals. Understanding its solubility is crucial for its application in reaction chemistry, separations, and formulation development.
Solubility of this compound
The solubility of this compound is influenced by the nature of the solvent and the temperature. It exhibits complete miscibility with water at room temperature.
Solubility in Water
This compound and water are fully miscible in all proportions at standard room temperature. However, the miscibility is temperature-dependent, and the system exhibits a closed-loop solubility curve, meaning it is completely miscible below a certain lower critical solution temperature (LCST) and above an upper critical solution temperature (UCST), but only partially miscible between these temperatures. For the this compound-water system, this region of partial miscibility occurs at elevated temperatures and is not typically observed under standard laboratory conditions.
Solubility in Organic Solvents
This compound is generally miscible with most common organic solvents.
Table 1: Solubility Data of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
|---|---|---|---|
| Water | 20 | Miscible | |
| Ethanol | 20 | Miscible | |
| Diethyl Ether | 20 | Miscible | |
| Benzene | 25 | Soluble | |
| Carbon Tetrachloride | 25 | Soluble | |
| n-Heptane | 20-50 | Data available in mole fraction |
| Cyclohexane | 20-50 | Data available in mole fraction | |
Note: "Miscible" indicates that the two substances form a homogeneous solution in all proportions.
Experimental Protocol for Solubility Determination
A common and reliable method for determining the solubility of a liquid like this compound in various solvents is the isothermal equilibrium method , followed by gas chromatography (GC) analysis.
Objective: To determine the equilibrium concentration of this compound in a given solvent at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (high purity)
-
Thermostatic water bath with temperature control (±0.1 K)
-
Jacketed glass equilibrium vessel
-
Magnetic stirrer and stir bars
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Syringes for sampling
-
Analytical balance
Methodology:
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known mass of the solvent in the jacketed glass equilibrium vessel.
-
The vessel is sealed to prevent evaporation.
-
-
Equilibration:
-
The vessel is placed in the thermostatic water bath set to the desired temperature.
-
The mixture is stirred vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium.
-
The system is typically allowed to equilibrate for several hours (e.g., 24 hours) to ensure saturation is achieved.
-
-
Phase Separation and Sampling:
-
After equilibration, stirring is stopped, and the mixture is left undisturbed for a sufficient period (e.g., 12 hours) to allow for complete phase separation.
-
A sample of the supernatant liquid (the solvent saturated with this compound) is carefully withdrawn using a syringe.
-
-
Analysis:
-
The collected sample is immediately diluted with a suitable solvent to prevent precipitation and to bring the concentration within the calibration range of the analytical instrument.
-
The concentration of this compound in the diluted sample is determined using a pre-calibrated Gas Chromatograph (GC).
-
-
Data Calculation:
-
The solubility is calculated from the measured concentration, taking into account the dilution factor. The result is typically expressed in terms of mole fraction, mass fraction, or g/100g of solvent.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of a compound.
Methodological & Application
Application Notes and Protocols: The Role of 2-Methylpyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpyridine, also known as 2-picoline, is a versatile heterocyclic aromatic organic compound that serves as a crucial building block and intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique chemical properties, including the reactivity of the methyl group and the nucleophilicity of the pyridine ring, allow for its incorporation into diverse molecular scaffolds, leading to the development of drugs with various therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceuticals utilizing this compound and its derivatives.
Synthesis of Zolpidem
Zolpidem is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. The synthesis of zolpidem often involves the use of a 2-aminopyridine derivative, which can be prepared from this compound.
Application: Starting material for the synthesis of the imidazopyridine core of zolpidem.
Experimental Protocol: Synthesis of Zolpidem from 2-Amino-5-methylpyridine
This multi-step synthesis involves the initial formation of an imidazopyridine intermediate followed by the introduction of the acetamide side chain.
Step 1: Synthesis of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
A common route involves the condensation of 2-amino-5-methylpyridine with a substituted phenacyl bromide.
-
Reagents: 2-Amino-5-methylpyridine, 2-bromo-1-(4-methylphenyl)ethan-1-one, Sodium bicarbonate, Ethanol.
-
Procedure:
-
Dissolve 2-amino-5-methylpyridine in ethanol.
-
Add sodium bicarbonate to the solution.
-
Add 2-bromo-1-(4-methylphenyl)ethan-1-one to the mixture.
-
Reflux the reaction mixture for several hours.
-
After cooling, the product precipitates and can be collected by filtration.
-
Step 2: Synthesis of Zolpidem
The imidazopyridine intermediate from Step 1 is then reacted to introduce the N,N-dimethylacetamide group at the 3-position. This can be achieved through various methods, including the Mannich reaction followed by further transformations or via a Vilsmeier-Haack type reaction. One described method involves reaction with N,N-dimethylglyoxylamide followed by reduction.[1]
-
Reagents: 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, N,N-dimethylglyoxylamide, Thionyl chloride, a reducing agent.
-
Procedure:
A patent describes a process where the bromo amide of N,N-dimethyl-3-(4-methyl)benzoyl propionamide is condensed with 2-amino-5-methylpyridine in acetone.[2] The reaction is refluxed for 18 hours.[2]
Quantitative Data:
| Synthesis Step | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield | Reference |
| Preparation of N,N-dimethyl-2-bromo-3-(4-methyl)benzoyl propionamide | N,N-dimethyl-3-(4-methyl)benzoyl propionamide | Bromine | Hexane | Not specified | 91.9% | [3] |
| Condensation to form Zolpidem base | 2-amino-5-methylpyridine | Bromo amide intermediate | Acetone | Reflux, 18 hours | High | [2][3] |
| Overall Yield (4-stage modified process) | 4-methyl acetophenone | Various | Various | Multi-step | 66% | [4] |
Logical Relationship: Zolpidem Synthesis
Caption: Simplified synthetic route to Zolpidem.
Synthesis of Amprolium
Amprolium is a coccidiostat used in poultry. Its synthesis involves the quaternization of this compound (α-picoline).
Application: Key reactant in the final step of Amprolium synthesis.
Experimental Protocol: Synthesis of Amprolium
The final step in the synthesis of amprolium is the displacement of a halogen by α-picoline.[5]
-
Reagents: 4-amino-5-bromomethyl-2-n-propylpyrimidine dihydrobromide, this compound (α-picoline).
-
Procedure:
-
The synthesis involves the reaction of 4-amino-5-bromomethyl-2-n-propylpyrimidine with 2-picoline.[6]
-
This quaternization reaction forms the amprolium salt.[6] A crude product with a content of over 95% can be obtained through the condensation reaction of 4-amino-(5-methoxy)-2-propyl pyrimidine and 2-picoline under a hydrogen chloride system.[7]
-
Quantitative Data:
| Synthesis Route | Key Features | Yield | Reference |
| Microreactor synthesis | Continuous flow, improved control | 90.1% | [8] |
| One-pot condensation | Formaldehyde-mediated, simplified procedure | 92.6% | [8] |
Experimental Workflow: Amprolium Synthesis
Caption: Key steps in the synthesis of Amprolium.
Synthesis of Dimethindene
Dimethindene is a first-generation antihistamine. Its synthesis utilizes 2-ethylpyridine, a derivative of this compound.
Application: Introduction of the pyridylethyl moiety.
Experimental Protocol: Synthesis of Dimethindene
The final steps of the synthesis involve the reaction of an indanone derivative with the lithium salt of 2-ethylpyridine.[2]
-
Reagents: 2-[2-(Dimethylamino)ethyl]indan-1-one, 2-Ethylpyridine, n-Butyllithium (n-BuLi), Hydrochloric acid (HCl).
-
Procedure:
-
Prepare the lithium salt of 2-ethylpyridine by reacting it with n-BuLi in an appropriate solvent like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) at room temperature under a nitrogen atmosphere.[2]
-
Add 2-[2-(Dimethylamino)ethyl]indan-1-one dropwise to the solution of the lithium salt.[2]
-
Stir the reaction mixture overnight at room temperature.[2]
-
The reaction is quenched with cold water and worked up to yield an intermediate tertiary alcohol.
-
Dehydration of the alcohol in refluxing 20% HCl affords dimethindene.[9]
-
Quantitative Data:
| Solvent | Overall Yield | Reference |
| VOCs | 10% | [10][11] |
| 2-MeTHF | 21-22% | [10][11] |
| CPME | 21-22% | [10][11] |
Signaling Pathway: Dimethindene Mechanism of Action
Caption: Dimethindene blocks the histamine H1 receptor signaling pathway.[12][13]
Synthesis of Pralidoxime
Pralidoxime is an oxime used to treat organophosphate poisoning. It is synthesized from a pyridine-2-carboxaldehyde, which can be derived from this compound.
Application: Precursor for the synthesis of Pralidoxime.
Experimental Protocol: Synthesis of Pralidoxime
Pralidoxime is prepared by treating pyridine-2-carboxaldehyde with hydroxylamine, followed by alkylation.[14][15]
-
Reagents: Pyridine-2-carboxaldehyde, Hydroxylamine, Methyl iodide.
-
Procedure:
-
React pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime.
-
Alkylate the resulting pyridine-2-aldoxime with methyl iodide to give pralidoxime as the iodide salt.[14][15] A recent study describes a two-step continuous-flow synthesis achieving a 96% conversion in the oxime formation step and 78% conversion in the methylation step, with an overall yield of 75%.[16][17]
-
Quantitative Data:
| Method | Key Features | Yield | Reference |
| Traditional Batch Process | Standard laboratory synthesis | N/A | [14][15] |
| Continuous-Flow Synthesis | Two-step, optimized conditions | 75% | [16][17] |
| Halogenated Pralidoxime Synthesis | Bimolecular nucleophilic substitution | 3-50% | [18] |
Signaling Pathway: Pralidoxime Mechanism of Action
Caption: Pralidoxime reactivates acetylcholinesterase inhibited by organophosphates.[19][20][21]
Synthesis of Picoplatin
Picoplatin is a third-generation platinum-based anticancer agent designed to overcome resistance to cisplatin and carboplatin. This compound is a key ligand in its structure.
Application: Sterically hindering ligand in the platinum complex.
Experimental Protocol: Synthesis of Picoplatin
The synthesis involves the reaction of a platinum precursor with this compound and ammonia.
-
Reagents: Potassium tetrachloroplatinate(II) (K₂[PtCl₄]), Potassium iodide (KI), this compound, Ammonia.
-
Procedure:
-
React K₂[PtCl₄] with KI to form K₂[PtI₄].
-
React K₂[PtI₄] with this compound to yield potassium triiodo(2-picoline)platinate(II).
-
The subsequent reaction with ammonia and then silver nitrate followed by potassium chloride affords picoplatin.[22]
-
Quantitative Data:
| Intermediate | Yield | Reference |
| Potassium triiodo(2-picoline)platinate(II) | 97% | [22] |
| cis,cis,trans-[PtCl₂(mpy)(NH₃)(RCOO)₂] (derivatives) | High to moderate | [23] |
Mechanism of Action: Picoplatin DNA Adduct Formation
Caption: Picoplatin forms DNA adducts, leading to replication inhibition and apoptosis.[24][25][26]
Synthesis of Niacin (Vitamin B3)
Niacin, or nicotinic acid, is an essential human nutrient. One industrial synthesis route involves the oxidation of 2-methyl-5-ethylpyridine (MEP), a derivative of this compound, or the direct oxidation of 3-picoline.
Application: Precursor for the synthesis of Niacin.
Experimental Protocol: Oxidation of 3-Picoline to Nicotinic Acid
-
Reagents: 3-Picoline, Oxidizing agent (e.g., Nitric acid, Air/Oxygen), Catalyst (e.g., Vanadium-based).
-
Procedure: The liquid-phase oxidation with nitric acid is a common industrial method.[27] Gas-phase catalytic oxidation of picoline is a greener alternative.[23] The reaction conditions vary depending on the chosen method. For instance, oxidation with H₂O₂ in acetonitrile at 70°C for 15 hours gives a 55% conversion with 97% selectivity to nicotinic acid.[28]
Quantitative Data:
| Oxidation Method | Oxidant(s) | Catalyst | Yield/Selectivity | Reference |
| Liquid-phase oxidation | HNO₃ | None | 66-77% yield | [5] |
| Gas-phase catalytic oxidation | Air | Vanadium-based | High yield | [23] |
| Liquid-phase oxidation with H₂O₂ | H₂O₂ | None | 55% conversion, 97% selectivity | [28] |
| Oxidation with Co(II)/NHPI/phosphonium bromide | Oxygen | Co(OAc)₂/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] | 64.1% yield | [29] |
Experimental Workflow: Niacin Synthesis from 3-Picoline
Caption: Oxidation of 3-picoline to produce Niacin.
Synthesis of Encainide
Encainide is a Class Ic antiarrhythmic agent. Its synthesis can start from α-picoline (this compound).
Application: Initial building block for the synthesis of Encainide.
Experimental Protocol: Synthesis of Encainide
A patented process describes the synthesis of encainide starting from o-nitrobenzaldehyde and α-picoline.
-
Reagents: α-Picoline, o-Nitrobenzaldehyde, Dimethyl sulfate, Anisoyl chloride.
-
Procedure:
-
Condensation of o-nitrobenzaldehyde with the picolinium methyl sulfate salt (generated in situ from dimethyl sulfate and α-picoline) to form an alcohol intermediate in high yield (92-94%).[30]
-
Subsequent steps involve reduction of the nitro group and acylation with anisoyl chloride to yield encainide.
-
Signaling Pathway: Encainide Mechanism of Action
Caption: Encainide blocks voltage-gated sodium channels in cardiomyocytes.[14][31]
Conclusion
This compound and its derivatives are indispensable precursors in the pharmaceutical industry, enabling the synthesis of a diverse range of therapeutic agents. The protocols and data presented herein highlight the versatility of this chemical scaffold and provide a valuable resource for researchers and drug development professionals. Further exploration of novel synthetic routes and applications of this compound will undoubtedly continue to contribute to the advancement of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2005010002A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. EP0984005A1 - Process for the preparation of nicotinic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105434362B - The preparation method of high-purity granular pattern Amprolium Hydrochloride - Google Patents [patents.google.com]
- 8. Buy Amprolium | 121-25-5 | >98% [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 14. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 15. Pralidoxime - Wikipedia [en.wikipedia.org]
- 16. Continuous Flow Synthesis of the Nerve Agent Antidote Pralidoxime (2‐PAM) Iodide | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cholinesterase reactivator - Wikipedia [en.wikipedia.org]
- 21. Cholinesterase reactivator: Pralidoxime chloride | Pharmaguideline [pharmaguideline.com]
- 22. snscourseware.org [snscourseware.org]
- 23. researchgate.net [researchgate.net]
- 24. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. chimia.ch [chimia.ch]
- 28. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Synthesis, characterization and antiproliferative activity on mesothelioma cell lines of bis(carboxylato)platinum(iv) complexes based on picoplatin - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 2-Vinylpyridine from 2-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-vinylpyridine, a critical monomer and intermediate in the pharmaceutical and polymer industries. The primary synthetic route discussed is the reaction of 2-methylpyridine (2-picoline) with formaldehyde.
Introduction
2-Vinylpyridine is a versatile organic compound with the formula CH₂=CHC₅H₄N.[1] It serves as a precursor for specialty polymers and as a key intermediate in the production of various chemicals, pharmaceuticals, dyes, and photographic materials.[1] Notably, it is used in the manufacturing of Axitinib, a cancer therapeutic, and as a component in tire-cord binders to enhance the adhesion between rubber and reinforcing fabrics.[1][2] The synthesis from this compound and formaldehyde is a widely adopted industrial method.[2][3][4] This process typically involves two main stages: the initial condensation reaction to form 2-(2-hydroxyethyl)pyridine, followed by the dehydration of this intermediate to yield the final 2-vinylpyridine product.[1][3]
Reaction Mechanism and Synthesis Overview
The synthesis proceeds via a two-step process:
-
Condensation: this compound reacts with formaldehyde to produce 2-(2-hydroxyethyl)pyridine. This reaction is typically carried out at elevated temperatures and pressures.[1][3]
-
Dehydration: The intermediate, 2-(2-hydroxyethyl)pyridine, is then dehydrated to form 2-vinylpyridine and water.[1][3] This step is often facilitated by a catalyst, such as a strong base or acid, under reduced pressure.[1][5]
The overall chemical transformation is as follows:
CH₃C₅H₄N + CH₂O → HOCH₂CH₂C₅H₄N HOCH₂CH₂C₅H₄N → CH₂=CHC₅H₄N + H₂O[1]
Data Presentation: Reaction Parameters
The following table summarizes the quantitative data from various cited experimental protocols for the synthesis of 2-vinylpyridine from this compound and formaldehyde.
| Parameter | Step 1: Condensation | Step 2: Dehydration | Source(s) |
| Reactant Ratio | This compound:Formaldehyde (molar) = 1:0.4 | - | [3] |
| This compound:Formaldehyde (weight) = 1:0.03 (36% formaldehyde) | - | [6][7] | |
| Temperature | 150–200 °C | 90 °C | [1][6][7] |
| 250 °C | 100-190 °C | [3][5] | |
| 160 °C | - | [6][7] | |
| Pressure | 9.08 MPa | Reduced Pressure (8.0 kPa) | [3] |
| 0.5 MPa | Reduced Pressure (90-150 mmHg) | [5][6][7] | |
| Catalyst | - | 50% Sodium Hydroxide Solution | [3][6][7] |
| - | Sulfuric Acid, Phosphoric Acid, Potassium Hydroxide | [5] | |
| Reaction Time | 8 minutes (residence time) | 5 hours | [3][6][7] |
| 1 hour | 5-30 minutes | [5][6][7] | |
| Yield/Purity | 30% single-pass yield of intermediate | >98% purity of final product | [3] |
| - | >98.5% purity of final product | [6][7] |
Experimental Protocols
Below are detailed methodologies for the key experiments in the synthesis of 2-vinylpyridine.
Protocol 1: Two-Step Synthesis with Sodium Hydroxide Catalyst
This protocol is based on the condensation of this compound and formaldehyde, followed by dehydration using sodium hydroxide.
Step 1: Synthesis of 2-(2-hydroxyethyl)pyridine (Condensation)
-
Reactor Setup: A high-pressure tubular reactor is charged with this compound and a 36% aqueous solution of formaldehyde.
-
Reactant Loading: The reactants are introduced into the reactor at a weight ratio of 1:0.03 (this compound:36% formaldehyde).[6][7]
-
Reaction Conditions: The mixture is heated to 160°C and the pressure is maintained at 0.5 MPa.[6][7] The reaction is allowed to proceed for 1 hour with continuous stirring.
-
Intermediate Collection: After the reaction, the resulting 2-(2-hydroxyethyl)pyridine solution is transferred to a collection vessel.
Step 2: Synthesis of 2-Vinylpyridine (Dehydration)
-
Dehydration Setup: A dehydration kettle is filled with a 50% aqueous solution of sodium hydroxide.
-
Addition of Intermediate: The 2-(2-hydroxyethyl)pyridine solution from Step 1 is slowly added to the dehydration kettle.
-
Dehydration Reaction: The temperature of the mixture is maintained at 90°C for 5 hours to facilitate the dehydration reaction, yielding crude 2-vinylpyridine.[6][7]
-
Purification:
-
The crude 2-vinylpyridine is transferred to a washing kettle.
-
A 95% sodium hydroxide solution is added to the kettle, and the mixture is washed for 5 hours.[6][7]
-
The washed crude product is then purified by fractional distillation under reduced pressure. The fraction collected at a boiling range of 60-100°C / 90-150 mmHg is the final 2-vinylpyridine product with a purity of over 98.5%.[5][6][7]
-
Protocol 2: Alternative Dehydration with Various Catalysts
This protocol details the dehydration of pre-synthesized 2-(2-hydroxyethyl)pyridine using different catalysts.
-
Reactor Setup: A kettle-type reactor is charged with 2-(2-hydroxyethyl)pyridine and the selected catalyst.
-
Catalyst and Reactant Loading: The catalyst (sulfuric acid, phosphoric acid, sodium hydroxide, or potassium hydroxide) is added in a weight ratio of 0.05 to 1.0 part per 1 part of 2-(2-hydroxyethyl)pyridine.[5]
-
Reaction Conditions: The mixture is stirred at a temperature between 100 and 190°C for 5 to 30 minutes.[5]
-
Product Collection and Purification:
-
The reaction mixture is distilled, and the fraction with a boiling range of 60-100°C / 10-150 mmHg is collected.[5]
-
The water generated during the reaction is separated from the distillate using an alkaline crystallizing or salting-out method to obtain the crude product.[5]
-
The crude product is then subjected to a final distillation under reduced pressure, collecting the fraction at a boiling range of 60-100°C / 90-150 mmHg to obtain the finished 2-vinylpyridine.[5]
-
Visualizations
Reaction Pathway
Caption: Chemical reaction pathway for the synthesis of 2-vinylpyridine.
Experimental Workflow
Caption: General experimental workflow for 2-vinylpyridine synthesis.
Logical Relationships in Synthesis
References
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents [patents.google.com]
- 6. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]
- 7. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
Application of 2-Methylpyridine in Agrochemical Production
Issued: December 23, 2025
For: Researchers, scientists, and drug development professionals.
Introduction
2-Methylpyridine, also known as α-picoline, is a foundational chemical intermediate derived from sources like coal tar or synthesized from acetaldehyde and ammonia.[1] Its versatile reactivity, particularly involving the methyl group and the pyridine ring, makes it a critical precursor in the synthesis of a diverse range of agrochemicals.[1] This document provides detailed application notes on the use of this compound as a starting material for the production of key insecticides, herbicides, and nitrification inhibitors, complete with experimental protocols, quantitative data, and process visualizations.
Nitrapyrin: Nitrification Inhibitor
Application: Nitrapyrin, [2-chloro-6-(trichloromethyl)pyridine], is a highly effective nitrification inhibitor used in agriculture to improve the efficiency of nitrogen-based fertilizers.[2] By slowing the microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil, Nitrapyrin reduces nitrogen loss through leaching and denitrification, ensuring more nitrogen is available for crop uptake and decreasing the emission of nitrous oxide, a potent greenhouse gas.[3][4]
Mode of Action
Nitrapyrin specifically targets and inhibits the activity of the ammonia monooxygenase (AMO) enzyme, which is crucial for the first step of nitrification carried out by soil bacteria like Nitrosomonas.[3][4] This inhibition blocks the oxidation of ammonia to nitrite, effectively preserving nitrogen in the more stable ammonium form.[5]
Caption: Mode of Action for Nitrapyrin Nitrification Inhibitor.
Synthesis of Nitrapyrin from this compound
Nitrapyrin is produced via the direct, high-temperature photochlorination of this compound. This process chlorinates both the pyridine ring and the methyl group to yield the final product, 2-chloro-6-(trichloromethyl)pyridine.
Caption: Workflow for the Synthesis of Nitrapyrin.
Data Presentation: Nitrapyrin Synthesis
| Parameter | Value / Condition | Reference |
| Starting Material | This compound (aqueous solution) | [6] |
| Reagents | Chlorine gas, Inert gas | [6] |
| Reactor Type | Fixed-bed reactor with catalyst | [6] |
| Reaction Temperature | 240 °C | [6] |
| Space Velocity | 80 h⁻¹ | [6] |
| Yield | 89.4% | [6] |
| Chemical Formula | C₆H₃Cl₄N | |
| Molar Mass | 230.91 g/mol |
Experimental Protocol: Synthesis of Nitrapyrin
This protocol is adapted from a described industrial synthesis method.[6]
-
Preparation: Prepare an aqueous solution of this compound. The molar ratio of this compound to water should be approximately 1:5.[6]
-
Gasification: Pass the this compound solution through a liquid sample pump to a gasifier to vaporize the mixture.[6]
-
Reaction Setup: Prepare a fixed-bed reactor containing 1 g of a suitable chlorination catalyst.
-
Initiation: Mix the gasified this compound solution with chlorine gas and an inert gas.
-
Reaction: Introduce the gaseous mixture into the fixed-bed reactor at a space velocity of 80 h⁻¹. Maintain the reaction temperature at 240 °C.[6]
-
Product Collection: Collect the product exiting the reactor by condensation.
-
Purification & Analysis: Analyze the condensed product via gas chromatography to confirm the formation and purity of 2-chloro-6-(trichloromethyl)pyridine. The yield of Nitrapyrin is reported to be 89.4% under these conditions.[6]
-
Waste Treatment: Pass the tail gas through an aqueous solution of sodium hydroxide to neutralize unreacted chlorine and HCl byproduct.
Chlorpyrifos: Organophosphate Insecticide
Application: Chlorpyrifos is a broad-spectrum organophosphate insecticide used to control a wide variety of foliage and soil-borne insect pests on numerous crops.[7] It functions as a potent neurotoxin in insects. Note: The use of Chlorpyrifos has been banned or restricted in many jurisdictions due to human health and environmental concerns.[8]
Mode of Action
Chlorpyrifos itself is a pro-insecticide. In the target organism, it is metabolically oxidized to chlorpyrifos-oxon. This active metabolite irreversibly binds to and inhibits the enzyme acetylcholinesterase (AChE).[8][9] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.[9][10]
Caption: Mode of Action for Chlorpyrifos Insecticide.
Synthesis of Chlorpyrifos from this compound
The synthesis of Chlorpyrifos from this compound is a multi-step process. It begins with the exhaustive chlorination of this compound to produce an intermediate, which is then hydrolyzed to form 3,5,6-trichloro-2-pyridinol (TCP). TCP is the key precursor that is subsequently reacted with O,O-diethylthiophosphoryl chloride (DETC) to yield Chlorpyrifos.
Caption: General Workflow for the Synthesis of Chlorpyrifos.
Data Presentation: Chlorpyrifos Synthesis (Final Step)
| Parameter | Value / Condition | Reference |
| Starting Material | 3,5,6-Trichloro-2-pyridinol (TCP) | [7] |
| Reagent | O,O-diethylphosphorochloridothioate (DETC) | [7] |
| Conditions | Basic conditions | [7] |
| Solvent | Dimethylformamide (DMF) | [7] |
| Yield | ~80% (in a ¹⁴C-labeled synthesis) |
Experimental Protocol: Synthesis of Chlorpyrifos (Representative)
This protocol represents the final, key step in Chlorpyrifos synthesis, starting from the precursor 3,5,6-trichloro-2-pyridinol (TCP), which is itself derived from this compound.
-
Precursor Synthesis (Hydrolysis of Tetrachloropyridine):
-
Add 2,3,5,6-tetrachloropyridine (0.2 mol) and deionized water (240 mL) to a three-necked flask.[11]
-
Heat the mixture to 95 °C with stirring.[11]
-
Slowly add potassium hydroxide (85% purity, 0.60 mol) to adjust the pH to 9.5-10. Maintain at this temperature for 30 minutes.[11]
-
Filter the hot solution to remove impurities.
-
Transfer the filtrate to an autoclave, add a phase transfer catalyst (e.g., benzyltrimethylammonium chloride), and heat to 120 °C for 4 hours.[11]
-
Cool the reaction to 25 °C and acidify with 15% HCl to a pH of 4.0-4.5 to precipitate the product.[11]
-
Filter, wash the solid with deionized water, and dry to yield 3,5,6-trichloro-2-pyridinol (TCP).[11]
-
-
Final Synthesis of Chlorpyrifos:
-
Dissolve the synthesized 3,5,6-trichloro-2-pyridinol (TCP) in a suitable solvent such as dimethylformamide (DMF).[7]
-
Establish basic conditions in the reaction mixture (e.g., by adding a base like sodium carbonate).
-
Slowly add O,O-diethylphosphorochloridothioate (DETC) to the reaction mixture with stirring.[7]
-
Maintain the reaction at a controlled temperature until completion, monitored by a suitable method like TLC or HPLC.
-
Upon completion, quench the reaction and use standard workup procedures (e.g., extraction, washing) to isolate the crude Chlorpyrifos.
-
Purify the product, for instance by crystallization from methanol, to obtain pure Chlorpyrifos as white crystals.
-
Picolinic Acid Herbicides: Picloram & Clopyralid
Application: Picloram (4-amino-3,5,6-trichloropicolinic acid) and Clopyralid (3,6-dichloropicolinic acid) are selective, systemic herbicides used to control annual and perennial broadleaf weeds in rangeland, pastures, and certain crops.[7][8][12] They are highly effective but can be persistent in soil and compost.[12]
Mode of Action
Both Picloram and Clopyralid are classified as synthetic auxin herbicides (HRAC Group 4/O). They mimic the natural plant growth hormone indole-3-acetic acid (IAA).[11][12] At herbicidal concentrations, they bind to auxin receptors, leading to unregulated and disorganized cell growth, division, and elongation. This disrupts the plant's vascular tissues and normal developmental processes, ultimately causing the death of susceptible broadleaf plants while leaving most grasses unaffected.[11][13]
Caption: Mode of Action for Picolinic Acid (Auxin Mimic) Herbicides.
Synthesis of Picloram from this compound
The industrial synthesis of Picloram starts with this compound (α-picoline). The process involves successive chlorination to form a perchlorinated intermediate, followed by amination at the 4-position and subsequent hydrolysis of the trichloromethyl group to a carboxylic acid.[2][8]
Caption: General Workflow for the Synthesis of Picloram.
Data Presentation: Picloram Properties & Synthesis
| Parameter | Value / Condition | Reference |
| Starting Material | This compound (α-picoline) | [2][8] |
| Key Intermediates | 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine | [9] |
| Final Hydrolysis | Aqueous acid (e.g., H₂SO₄) | [9] |
| Yield | Total yield 75-91% (from tetrachloropicolinic acid) | [14] |
| Chemical Formula | C₆H₃Cl₃N₂O₂ | [8] |
| Molar Mass | 241.46 g/mol | |
| Water Solubility | 430 ppm | [12] |
Experimental Protocol: Synthesis of Picloram (Representative)
This protocol is a representative summary of the key chemical transformations required to synthesize Picloram from a perchlorinated picoline intermediate.
-
Chlorination (Conceptual): Subject this compound to exhaustive, high-temperature chlorination to produce intermediates such as 3,4,5,6-tetrachloro-2-(trichloromethyl)pyridine. This industrial step requires specialized equipment to handle chlorine gas at high temperatures.
-
Amination:
-
Take the chlorinated intermediate (e.g., 3,4,5,6-tetrachloropicolinic acid or its ester, derived from the trichloromethyl precursor) as the starting material.[14]
-
Perform an ammonolysis reaction by treating the substrate with ammonia (e.g., aqueous ammonia or liquefied ammonia) under pressure and elevated temperature. This selectively displaces the chlorine atom at the 4-position with an amino (-NH₂) group.[14]
-
-
Hydrolysis:
-
The trichloromethyl group of the 4-amino intermediate is hydrolyzed to a carboxylic acid. This can be achieved by heating with a strong acid, such as concentrated sulfuric or nitric acid.[9][15]
-
For example, heat the 4-amino-3,5,6-trichloro-2-(trichloromethyl)pyridine intermediate in aqueous acid.[9]
-
-
Isolation and Purification:
-
Pour the cooled reaction mixture over ice water to precipitate the crude Picloram product.[9]
-
Collect the solid by filtration.
-
Purify the product by dissolving it in a dilute basic solution (e.g., NaOH) and then re-precipitating the free acid by adding a strong acid, followed by filtration and drying.[9]
-
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids - Google Patents [patents.google.com]
- 4. 3,5,6-Trichloropyridin-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US4546190A - Method for producing 3,5,6-trichloro-1H-pyridine-2-on - Google Patents [patents.google.com]
- 7. Clopyralid - Wikipedia [en.wikipedia.org]
- 8. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3883541A - 4-Amino-3,5,6-trichloro-2-(functionally substituted methyl) pyridine compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]
- 12. invasive.org [invasive.org]
- 13. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]
- 15. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the α-Methylation of Pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methyl group at the α-position of a pyridine ring is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This modification can significantly impact a molecule's biological activity, metabolic stability, and physicochemical properties. This document provides detailed protocols for three distinct and effective methods for the α-methylation of pyridines: Raney Nickel Catalysis, Minisci-Type Radical Methylation, and Photoredox-Catalyzed Methylation.
Raney Nickel Catalyzed α-Methylation
This classical method offers a straightforward and highly selective route to mono-α-methylated pyridines. The reaction is catalyzed by Raney nickel at elevated temperatures, utilizing a high-boiling point alcohol as both the solvent and the source of the methyl group, likely through the in-situ generation of carbon monoxide and dihydrogen.[1][2] A continuous flow adaptation of this protocol has been developed, providing significant advantages in terms of reaction time, safety, and ease of workup.[1][3][4][5]
Data Presentation
| Method | Substrate | Methylating Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Batch | Pyridine | 1-Decanol | Raney Nickel | 1-Decanol | Reflux | 212 | 71 | [2] |
| Batch | 3-Picoline | 1-Octanol | Raney Nickel | 1-Octanol | Reflux | 438 | 84 | [2] |
| Flow | Pyridine | 1-Propanol | Raney Nickel | 1-Propanol | >180 | Minutes | ~100 (conversion) | [1][4] |
| Flow | 4-Phenylpyridine | 1-Propanol | Raney Nickel | 1-Propanol | >180 | Minutes | 95 | [5] |
| Flow | 3-Chloropyridine | 1-Propanol | Raney Nickel | 1-Propanol | >180 | Minutes | 93 | [5] |
Experimental Protocols
Protocol 1A: Batch α-Methylation with Raney Nickel
This protocol is adapted from the work of Bröring and Kleeberg.[2]
Materials:
-
Pyridine or substituted pyridine
-
Raney® Nickel (50% slurry in water)
-
High-boiling point alcohol (e.g., 1-octanol or 1-decanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Standard glassware for workup
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the pyridine substrate (1.0 eq.).
-
Add the high-boiling point alcohol as the solvent (e.g., 1-octanol or 1-decanol).
-
Carefully add the Raney® Nickel slurry (a catalytic amount). Caution: Raney Nickel is pyrophoric when dry.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can be lengthy (up to several hundred hours).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully filter the catalyst.
-
The product can be isolated from the high-boiling solvent via an acid-base extraction. Acidify the filtrate with aqueous HCl, extract with a low-boiling organic solvent to remove the alcohol, then basify the aqueous layer and extract the product.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the α-methylated pyridine.
Protocol 1B: Continuous Flow α-Methylation with Raney Nickel
This protocol is based on the continuous flow setup described by Leadbeater and coworkers.[4][5]
Materials:
-
Pyridine or substituted pyridine
-
Low-boiling point alcohol (e.g., 1-propanol)
-
Raney® Nickel
-
HPLC pump
-
Manual injector with a sample loop
-
Stainless steel column
-
Heating system for the column (e.g., sand bath or column oven)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Pack a stainless steel column with Raney® Nickel.
-
Set up the continuous flow system consisting of an HPLC pump, injector, the packed column, a heating system, and a back-pressure regulator.
-
Prepare a solution of the pyridine substrate in the alcohol solvent (e.g., 0.05 M in 1-propanol).[1][4]
-
Heat the packed column to the desired temperature (e.g., >180 °C).[1][4]
-
Pump the solution of the pyridine substrate through the heated column at a specific flow rate (e.g., 0.1 mL/min).[4]
-
Collect the eluent from the column.
-
The product is obtained after evaporation of the low-boiling point alcohol solvent. Further purification is typically not required.[4]
Visualization
Caption: Experimental workflows for batch and continuous flow α-methylation.
Minisci-Type Radical α-Methylation
The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient heterocycles.[6] In the context of α-methylation, a methyl radical is generated and adds to the protonated pyridine ring. A classic approach involves the silver-catalyzed oxidative decarboxylation of a carboxylic acid.[6][7]
Data Presentation
| Substrate | Carboxylic Acid | Oxidant | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyridinium Salt | Pivalic Acid | (NH₄)₂S₂O₈ | AgNO₃ | DCE/H₂O | 50 | 2 | N/A (C4-alkylation example) | [8][9] |
| Pyridine | Acetic Acid | (NH₄)₂S₂O₈ | AgNO₃ | H₂SO₄/H₂O | N/A | N/A | N/A (General) | [6] |
Note: Specific yield data for α-methylation of simple pyridines using this exact protocol can vary. The provided examples illustrate the general conditions.
Experimental Protocol
Protocol 2A: Minisci-Type α-Methylation
This protocol is a generalized procedure based on the principles of the Minisci reaction.[6][8]
Materials:
-
Pyridine
-
Acetic acid (as a methyl radical precursor)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Round-bottom flask or reaction tube
-
Stirring and heating apparatus
Procedure:
-
In a reaction vessel, dissolve the pyridine (1.0 eq.) in a mixture of water and sulfuric acid to protonate the heterocycle.
-
Add acetic acid (excess, e.g., 2-4 eq.).
-
Add silver nitrate (catalytic amount, e.g., 10-20 mol%).
-
To the stirring mixture, add ammonium persulfate (2.0 eq.) portion-wise.
-
Heat the reaction mixture (e.g., 50-80 °C) for several hours.
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a reducing agent (e.g., sodium sulfite solution).
-
Basify the mixture with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the product with an organic solvent like dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] Flow Synthesis of 2-Methylpyridines via α-Methylation | Semantic Scholar [semanticscholar.org]
- 4. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 9. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various analytical methodologies for the detection and quantification of 2-Methylpyridine (also known as 2-picoline) in a range of sample matrices. The protocols detailed herein are intended to guide researchers in selecting and implementing the most appropriate method for their specific analytical needs, from routine quality control to trace-level analysis.
Introduction to Analytical Methods
The accurate determination of this compound is crucial in diverse fields, including environmental monitoring, pharmaceutical analysis, and chemical manufacturing, due to its potential toxicity and use as a precursor in various syntheses. A variety of analytical techniques can be employed for its detection, with the most common being gas chromatography (GC) and high-performance liquid chromatography (HPLC). Spectroscopic and electrochemical methods also offer viable alternatives with specific advantages.
This document outlines detailed protocols and performance characteristics for the following methods:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
UV-Visible Spectrophotometry
-
Electrochemical Methods
Quantitative Data Summary
The selection of an appropriate analytical method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance data for the described methods, allowing for easy comparison.
Table 1: Gas Chromatography (GC) Methods for this compound Analysis
| Parameter | GC-FID | GC-MS |
| Limit of Detection (LOD) | 0.08 mg/kg (in mouthwash by SPME-GC-FID) | 0.0023 mg/kg (in sediment by HS-GC-MS/MS)[1] |
| Limit of Quantitation (LOQ) | Not specified | 0.0076 mg/kg (in sediment by HS-GC-MS/MS)[1] |
| Linearity Range | 5–1000 mg/L (for similar volatile compounds) | Not specified |
| Recovery | Not specified | 89-101% (in crustacean tissue) |
| Precision (%RSD) | <10% | 2-3% |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Methods for this compound Analysis
| Parameter | HPLC-UV |
| Limit of Detection (LOD) | 1.74 to 14.32 ng/cigarette (for 2-picoline in cigarette smoke by LC-MS/MS)[2] |
| Limit of Quantitation (LOQ) | Not specified |
| Linearity Range | 0.2 to 50.0 mg/L (for similar UV absorbing compounds)[3] |
| Recovery | 80.2% to 97.5% (for similar UV absorbing compounds in blank samples)[3] |
| Precision (%RSD) | <9% (for 2-picoline in cigarette smoke by LC-MS/MS)[2] |
Table 3: Spectroscopic and Electrochemical Methods for this compound Analysis
| Parameter | UV-Visible Spectrophotometry | Voltammetry |
| Limit of Detection (LOD) | 0.109 µg/mL (for a similar UV absorbing compound) | 3 x 10⁻⁸ M (for a pyridine derivative)[4] |
| Limit of Quantitation (LOQ) | 0.364 µg/mL (for a similar UV absorbing compound) | Not specified |
| Linearity Range | 2-10 µg/mL (for a similar UV absorbing compound) | 1 x 10⁻³ M to 1 x 10⁻⁷ M (for a pyridine derivative)[4] |
| Recovery | 100.43% (for a similar UV absorbing compound) | Not specified |
| Precision (%RSD) | < 1.0% (Repeatability for a similar UV absorbing compound) | Not specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols should be adapted and validated for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in aqueous and pharmaceutical samples.
A. Sample Preparation
-
Aqueous Samples (e.g., Wastewater):
-
Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.
-
If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
-
Pharmaceutical Formulations (e.g., Drug Substance):
-
Accurately weigh a portion of the powdered sample and dissolve it in a suitable solvent (e.g., methanol or mobile phase).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute the solution with the mobile phase to the desired concentration.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
B. HPLC-UV Instrumental Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v)[5].
-
Flow Rate: 1.0 mL/min[5].
-
Injection Volume: 20 µL[5].
-
Detection Wavelength: 262 nm[5].
-
Column Temperature: Ambient.
C. Calibration
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, particularly in environmental samples.
A. Sample Preparation
-
Water Samples (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the water sample through the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the retained this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Concentrate the eluate under a gentle stream of nitrogen if necessary.
-
-
Soil/Sediment Samples:
-
Weigh a sample of air-dried and sieved soil into a centrifuge tube.
-
Add an appropriate extraction solvent (e.g., methanol).
-
Vortex and sonicate the mixture to facilitate extraction.
-
Centrifuge the sample and collect the supernatant.
-
The extract can be directly injected or further concentrated.
-
B. GC-FID Instrumental Conditions
-
Column: A capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 2 minutes).
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes.
-
-
Injection Mode: Split or splitless, depending on the expected concentration.
C. Calibration
-
Prepare a stock solution of this compound in the extraction solvent.
-
Create a series of calibration standards by serial dilution.
-
Inject each standard in triplicate and generate a calibration curve based on peak area versus concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and sensitivity compared to GC-FID and is ideal for complex matrices and trace-level detection.
A. Sample Preparation
-
Biological Fluids (e.g., Plasma, Urine) - Liquid-Liquid Extraction (LLE):
-
To a sample of the biological fluid, add a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). For plasma samples, protein precipitation with a solvent like methanol may be performed first[6].
-
Vortex the mixture vigorously to facilitate the extraction of this compound into the organic phase.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
The extract can be concentrated if necessary.
-
-
Environmental Samples: Follow the sample preparation procedures outlined for GC-FID.
B. GC-MS Instrumental Conditions
-
GC conditions: Similar to GC-FID.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
SIM Ions: Select characteristic ions from the mass spectrum of this compound (e.g., m/z 93, 92, 66).
-
C. Calibration
Follow the calibration procedure described for GC-FID, using SIM mode for data acquisition.
UV-Visible Spectrophotometry
This method is a simpler and more cost-effective technique suitable for the quantification of this compound in relatively clean samples with no significant interfering substances absorbing at the same wavelength.
A. Sample Preparation
-
Prepare samples as described for HPLC-UV, ensuring the final solution is clear and free of particulates. The final solvent should be UV-transparent at the analysis wavelength.
B. Spectrophotometric Measurement
-
Scan the UV-Vis spectrum of a this compound standard solution (e.g., in methanol) to determine the wavelength of maximum absorbance (λmax), which is approximately 262 nm[5].
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank (solvent), calibration standards, and samples.
C. Calibration
-
Prepare a series of this compound standards in the chosen solvent.
-
Measure the absorbance of each standard.
-
Construct a calibration curve by plotting absorbance versus concentration.
Electrochemical Methods
Electrochemical sensors offer the potential for rapid, sensitive, and portable analysis of this compound. Voltammetric techniques, such as differential pulse voltammetry (DPV), can be employed.
A. Sample Preparation
-
Aqueous samples may be analyzed directly after filtration and pH adjustment.
-
The supporting electrolyte (e.g., a buffer solution) should be added to the sample.
B. Electrochemical Measurement
-
Use a three-electrode system consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the differential pulse voltammogram of the sample solution over a suitable potential range. The oxidation or reduction peak current of this compound will be proportional to its concentration.
C. Calibration
-
Prepare a series of standard solutions of this compound in the supporting electrolyte.
-
Record the voltammogram for each standard.
-
Construct a calibration curve by plotting the peak current against the concentration.
Conclusion
The choice of the analytical method for the determination of this compound should be based on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Chromatographic methods, particularly GC-MS and HPLC-UV, offer high sensitivity and selectivity and are suitable for a wide range of applications. Spectrophotometric and electrochemical methods provide simpler and more rapid alternatives for specific sample types. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Voltammetric study of pyridine-2-aldoxime methochloride at poly(p-toluene sulfonic acid) modified glassy carbon sensor and its analytical applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 2-Methylpyridine as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-methylpyridine (also known as 2-picoline) as a solvent in various organic reactions. Its basic nature, moderate boiling point, and miscibility with a range of organic solvents make it a versatile option for specific synthetic transformations.
Physical and Chemical Properties of this compound
This compound is a colorless liquid with a characteristic pyridine-like odor. Its physical and chemical properties are summarized in the table below, highlighting its suitability as a reaction solvent.[1][2][3]
| Property | Value |
| Synonyms | 2-Picoline, α-Picoline |
| CAS Number | 109-06-8 |
| Molecular Formula | C₆H₇N |
| Molecular Weight | 93.13 g/mol |
| Boiling Point | 128-129 °C |
| Melting Point | -66.7 °C |
| Density | 0.943 g/mL at 25 °C |
| Solubility | Miscible with water, alcohol, and ether. |
| pKa of Conjugate Acid | 5.94 |
Applications in Organic Synthesis
This compound serves as a valuable solvent and base in several types of organic reactions, including acylations, condensations, and eliminations. Its basicity is sufficient to act as an acid scavenger, while its boiling point allows for reactions to be conducted at elevated temperatures.
Acylation Reactions
This compound is an effective solvent and catalyst for the acylation of alcohols and phenols. It functions by activating the acylating agent and neutralizing the acidic byproduct, thereby driving the reaction to completion.[4][5] For sterically hindered or less reactive alcohols, the addition of a more nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[4]
Protocol: Acylation of a Primary Alcohol using Acetic Anhydride in this compound
This protocol describes the general procedure for the acetylation of a primary alcohol using acetic anhydride with this compound as the solvent and base.
Materials:
-
Primary alcohol
-
Acetic anhydride
-
This compound (anhydrous)
-
4-(Dimethylamino)pyridine (DMAP, optional)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: General workflow for the acylation of a primary alcohol.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).
-
Add anhydrous this compound (5.0-10.0 eq) and stir the solution at room temperature.
-
If the alcohol is sterically hindered, add a catalytic amount of DMAP (0.05-0.1 eq).
-
Slowly add acetic anhydride (1.2-1.5 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). For less reactive alcohols, gentle heating (e.g., 40-60 °C) may be required.
-
Upon completion (typically 3-8 hours), cool the reaction to room temperature if heated.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove this compound), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Quantitative Data for Acylation of Various Alcohols with Oleic Anhydride in Pyridine (as a representative example): [4]
| Alcohol Type | Substrate | Molar Ratio (Alcohol:Anhydride:Pyridine) | Co-catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary | 1-Butanol | 1 : 1.2 : 5 | None | 25 | 4 - 6 | 90 - 95 |
| Primary | Benzyl alcohol | 1 : 1.2 : 5 | None | 25 | 3 - 5 | 92 - 97 |
| Secondary | Cyclohexanol | 1 : 1.5 : 10 | DMAP (5) | 60 | 16 - 24 | 85 - 90 |
| Tertiary | tert-Butanol | 1 : 2.0 : 15 | DMAP (15) | 80 | 48 - 72 | Moderate |
Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner condensation is a modification of the Knoevenagel condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, typically malonic acid, in the presence of pyridine as a solvent and a catalytic amount of piperidine.[6][7] The reaction is often followed by decarboxylation. This compound can be used as an alternative to pyridine in this reaction.
Protocol: Knoevenagel-Doebner Condensation of an Aromatic Aldehyde with Malonic Acid
This protocol describes the general procedure for the Knoevenagel-Doebner condensation of an aromatic aldehyde with malonic acid using this compound as the solvent.
Materials:
-
Aromatic aldehyde
-
Malonic acid
-
This compound
-
Piperidine (catalyst)
-
Concentrated Hydrochloric acid (HCl)
-
Crushed ice
Experimental Workflow:
Caption: General workflow for the Knoevenagel-Doebner condensation.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.5 eq) in this compound (10-15 mL per 10 mmol of aldehyde).
-
Add the aromatic aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 130 °C) for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a mixture of crushed ice and concentrated HCl.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining impurities.
-
Dry the purified product under vacuum.
Representative Reaction Conditions for Knoevenagel-Doebner Condensation: [8]
| Aldehyde | Active Methylene Compound | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3-Nitrobenzaldehyde | Malonic Acid | Pyridine | Piperidine | Reflux | 2 | ~35 (unoptimized) |
| 3-Nitrobenzaldehyde | Malonic Acid | Pyridine | Piperidine | Reflux | 24 | ~80 (optimized) |
Dehydrohalogenation Reactions
Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically an alkyl halide, to form an alkene.[9][10] This reaction is usually promoted by a base. This compound, being a moderately strong, non-nucleophilic base with a high boiling point, can serve as both the solvent and the base for dehydrohalogenation reactions, particularly those requiring elevated temperatures to favor the E2 elimination pathway.
Protocol: Dehydrobromination of a Secondary Alkyl Bromide
This protocol provides a general procedure for the dehydrobromination of a secondary alkyl bromide using this compound as the solvent and base.
Materials:
-
Secondary alkyl bromide
-
This compound (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Logical Relationship of Dehydrohalogenation:
Caption: Key components and products in a dehydrohalogenation reaction.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the secondary alkyl bromide (1.0 eq) and anhydrous this compound (5.0-10.0 eq).
-
Heat the reaction mixture to reflux (approximately 130 °C).
-
Monitor the reaction progress by TLC or GC-MS. The reaction time will vary depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with 1 M HCl to remove the 2-methylpyridinium bromide salt and any unreacted this compound.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alkene product by distillation or column chromatography.
Note: The regioselectivity of the elimination (Zaitsev vs. Hofmann product) will depend on the structure of the alkyl halide and the steric hindrance of the base. This compound is a relatively unhindered base, so the Zaitsev product (the more substituted alkene) is generally favored.[11]
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scholars.fhsu.edu [scholars.fhsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 11. gdckulgam.edu.in [gdckulgam.edu.in]
Application Note: Continuous Flow Synthesis of 2-Methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and efficient method for the synthesis of 2-methylpyridine derivatives utilizing continuous flow chemistry. The protocol focuses on the α-methylation of pyridines, a key transformation in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2][3] This continuous flow approach offers significant advantages over traditional batch processing, including enhanced safety, reduced reaction times, minimized waste generation, and improved scalability.[1][3][4][5][6]
Introduction
This compound scaffolds are prevalent in a wide range of biologically active molecules. Traditional batch synthesis methods for their preparation often involve hazardous reagents, harsh reaction conditions, and laborious work-up procedures.[1] Continuous flow chemistry provides a safer, greener, and more efficient alternative by enabling precise control over reaction parameters such as temperature, pressure, and residence time.[1][3]
This document provides a detailed protocol for the continuous flow α-methylation of various pyridine substrates using a packed-bed reactor with a heterogeneous catalyst.
Experimental Workflow
The general workflow for the continuous flow synthesis of this compound derivatives is depicted below. A solution of the pyridine substrate and the methylating agent is continuously pumped through a heated reactor column containing a catalyst. The product stream is then cooled and collected for analysis and any necessary purification.
Caption: General experimental workflow for the continuous flow synthesis of this compound derivatives.
Key Advantages of the Continuous Flow Approach
-
Enhanced Safety: The small reactor volume minimizes the risk associated with handling potentially hazardous reagents and exothermic reactions.[7]
-
Rapid Reaction Times: Significant reduction in reaction time compared to conventional batch methods.[3][4][5]
-
Improved Yield and Selectivity: Precise control over reaction parameters often leads to higher yields and better product selectivity.[2]
-
Ease of Scalability: The throughput can be easily increased by extending the reaction time or by numbering up the reactor systems.
-
Reduced Waste: Minimal solvent usage and often eliminates the need for extensive purification steps, contributing to a greener process.[3][4][5]
Quantitative Data Summary
The following table summarizes the results for the continuous flow α-methylation of various pyridine derivatives.
| Entry | Substrate | Product | Temperature (°C) | Flow Rate (mL/min) | Yield (%) |
| 1 | Pyridine | This compound | >180 | 0.1 | 98 |
| 2 | 3-Methylpyridine | 2,3-Dimethylpyridine | >180 | 0.1 | 95 |
| 3 | 4-Methylpyridine | 2,4-Dimethylpyridine | >180 | 0.1 | 96 |
| 4 | 3-Chloropyridine | 3-Chloro-2-methylpyridine | >180 | 0.1 | 85 |
| 5 | 4-Chloropyridine | 4-Chloro-2-methylpyridine | >180 | 0.1 | 88 |
| 6 | 3-Bromopyridine | 3-Bromo-2-methylpyridine | >180 | 0.1 | 82 |
| 7 | 4-Bromopyridine | 4-Bromo-2-methylpyridine | >180 | 0.1 | 86 |
| 8 | Isoquinoline | 1-Methylisoquinoline | >180 | 0.1 | 92 |
Detailed Experimental Protocol: α-Methylation of Pyridines
This protocol describes the synthesis of this compound derivatives using a continuous flow system with a packed-bed Raney® nickel catalyst.[1][3]
Materials and Equipment
-
Pyridine substrate
-
1-Propanol (solvent and methylating agent)[1]
-
Raney® nickel (catalyst)[3]
-
HPLC pump
-
Stainless steel column (e.g., 150 mm x 4.6 mm)
-
Heating system (e.g., column heater, sand bath)
-
Back-pressure regulator
-
Sample collection vials
-
Standard laboratory glassware
Catalyst Column Preparation
-
Carefully pack a stainless steel column with approximately 5.5 g of Raney® nickel.[3]
-
Ensure the catalyst is packed uniformly to avoid channeling of the flow.
-
Connect the column to the continuous flow system.
Reagent Preparation
-
Prepare a 0.05 M solution of the desired pyridine substrate in 1-propanol.[3]
Continuous Flow Synthesis Procedure
-
Set up the continuous flow system as illustrated in the workflow diagram.
-
Heat the catalyst column to a stable temperature of >180 °C.[3]
-
Prime the system by pumping 1-propanol at a flow rate of 0.3 mL/min for 30 minutes.[3]
-
Reduce the flow rate to 0.1 mL/min.[3]
-
Introduce the prepared pyridine solution into the system via a sample loop.
-
Continuously pump the reagent solution through the heated catalyst column.
-
Collect the product stream in a suitable collection vial after it passes through the back-pressure regulator.
-
Upon completion of the run, flush the system with 1-propanol.
Product Analysis and Purification
-
Analyze the collected product by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion and yield.
-
In many cases, the product is of sufficient purity after solvent evaporation, requiring no further purification.[4][5][6] If necessary, standard purification techniques such as column chromatography can be employed.
Signaling Pathway and Logical Relationships
The proposed reaction mechanism involves the heterogeneous catalysis by Raney® nickel, where 1-propanol serves as the source of the methyl group.[3][4] The high temperature and pressure conditions within the continuous flow reactor facilitate this transformation.
Caption: Proposed reaction pathway for the α-methylation of pyridines in a continuous flow system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
The Pivotal Role of 2-Methylpyridine in the Synthesis of Nitrapyrin: A Detailed Guide for Researchers
Introduction
Nitrapyrin, chemically known as 2-chloro-6-(trichloromethyl)pyridine, is a crucial nitrification inhibitor used in agriculture to improve nitrogen fertilizer efficiency and reduce nitrogen loss from the soil. The primary and most industrially significant synthetic route to nitrapyrin relies on 2-methylpyridine (also known as α-picoline) as the foundational starting material. This document provides detailed application notes and experimental protocols for the synthesis of nitrapyrin from this compound, targeted at researchers, scientists, and professionals in drug development and agrochemical synthesis.
The Core Reaction: Chlorination of this compound
The synthesis of nitrapyrin from this compound involves the chlorination of both the pyridine ring and the methyl group. This transformation is typically achieved through direct chlorination under various conditions, including photochemical, liquid-phase, and gas-phase reactions. The overall reaction is as follows:
CH₃-C₅H₄N + 4Cl₂ → CCl₃-ClC₅H₃N + 4HCl[1]
This process yields the desired 2-chloro-6-(trichloromethyl)pyridine along with hydrogen chloride as a byproduct. Several methods have been developed to optimize this reaction, focusing on yield, purity, and safety.
Comparative Analysis of Synthetic Protocols
Different methodologies for the chlorination of this compound to nitrapyrin have been reported, each with its own set of reaction parameters and outcomes. The following table summarizes the quantitative data from key synthetic approaches.
| Method | Starting Material | Catalyst/Initiator | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Key Features | Reference |
| Photochlorination | This compound | UV Light | 120 - 135 | Atmospheric | Not Specified | ~68% (net) | Liquid phase reaction.[2] | U.S. Patent 3,418,323[2] |
| Gas-Phase Chlorination | This compound (vapor) | None | > 400 | Atmospheric | Not Specified | Not Specified | High temperature, vapor-phase reaction. | U.S. Patent 3,420,833[2] |
| Liquid-Phase Continuous Chlorination | This compound | None | 80 - 210 | Atmospheric | Continuous | Not Specified | Multi-stage continuous process. | CN102391176A[3] |
| α-Picoline Hydrochloride Chlorination | α-Picoline Hydrochloride | None | 170 - 250 | Atmospheric | Not Specified | High | Chlorination of pre-formed hydrochloride salt. | U.S. Patent 4,487,935A[2] |
| Catalytic Gas-Phase Chlorination | This compound (gas) | Activated carbon with metal ion oxides (Fe, Zn) | 180 - 320 | Atmospheric | Continuous | > 75% | Continuous reaction over a fixed-bed catalyst. | CN101648905B[4] |
| Aqueous Vaporization Chlorination | This compound aqueous solution | Not Specified | 240 | Atmospheric | Not Specified | 89.4% | Gasified aqueous solution of this compound is reacted with chlorine. | CN108530346A |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for two distinct and effective methods for the synthesis of nitrapyrin from this compound.
Protocol 1: Catalytic Gas-Phase Chlorination
This method utilizes a fixed-bed reactor with a catalyst for a continuous and high-yield synthesis.
Materials:
-
This compound
-
Chlorine gas
-
Nitrogen gas (carrier gas)
-
Activated carbon catalyst loaded with metal ion oxides (e.g., Fe, Zn)
-
Water
-
Sodium hydroxide solution (for tail gas scrubbing)
Equipment:
-
Gasifier/Vaporizer
-
Fixed-bed reactor
-
Condenser
-
Rectification column
-
Gas flow controllers
-
Heating elements and temperature controllers
Procedure:
-
Catalyst Activation: The activated carbon catalyst is pre-treated according to the manufacturer's specifications within the fixed-bed reactor.
-
Reactant Preparation: An aqueous solution of this compound is prepared.
-
Vaporization: The this compound solution is pumped into a gasifier to produce a vapor.
-
Gas Mixing: The vaporized this compound is mixed with preheated chlorine gas and a nitrogen carrier gas.
-
Reaction: The gas mixture is passed through the heated fixed-bed reactor containing the catalyst. The reaction temperature is maintained between 180-320°C.[4]
-
Condensation: The reaction product mixture exiting the reactor is passed through a condenser to liquefy the nitrapyrin and other high-boiling point components.
-
Purification: The crude liquid product is purified by rectification (distillation) to isolate the final 2-chloro-6-(trichloromethyl)pyridine product.[4]
-
Waste Treatment: The hydrogen chloride generated is absorbed in water to produce hydrochloric acid. Excess chlorine in the tail gas is scrubbed with a sodium hydroxide solution.[4]
Protocol 2: Liquid-Phase Continuous Chlorination
This protocol describes a multi-stage continuous process for the synthesis of nitrapyrin.
Materials:
-
This compound (liquid)
-
Chlorine gas
Equipment:
-
Series of stirred-tank reactors (chlorination tanks)
-
Pumps for continuous liquid and gas feed
-
Heating and cooling systems for temperature control
-
Vacuum distillation apparatus
Procedure:
-
First Stage Chlorination: Liquid this compound is continuously fed into the first-stage chlorination tank. Chlorine gas is bubbled through the liquid. The mass flow ratio of this compound to chlorine is maintained at approximately 1:4 to 1:10, and the temperature is controlled between 80-210°C.[3]
-
Subsequent Chlorination Stages: The reaction mixture from the first tank continuously flows into a series of subsequent chlorination tanks (e.g., secondary, tertiary, and quaternary). Chlorine gas is fed separately into each of these tanks at controlled flow rates and temperatures, typically in the range of 190-200°C.[3]
-
Product Collection: The crude nitrapyrin product from the final chlorination tank is collected.
-
Purification: The crude product is purified by vacuum distillation to obtain the final, high-purity nitrapyrin.[3]
-
Byproduct Management: The tail gas, containing hydrogen chloride and unreacted chlorine, is treated by water absorption to produce hydrochloric acid and subsequent scrubbing.
Visualizing the Synthesis and Workflow
The following diagrams illustrate the chemical synthesis pathway and a generalized experimental workflow for the production of nitrapyrin.
Caption: Chemical synthesis of Nitrapyrin from this compound.
Caption: Generalized workflow for Nitrapyrin synthesis and purification.
Safety Considerations
The synthesis of nitrapyrin involves hazardous materials and reactions. Chlorine gas is highly toxic and corrosive. Hydrogen chloride is also corrosive. All experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions under pressure or at high temperatures require specialized equipment and safety precautions.
This compound is the indispensable precursor for the synthesis of nitrapyrin. The choice of synthetic method, whether catalytic gas-phase chlorination, liquid-phase continuous chlorination, or other approaches, will depend on the desired scale, yield, and available equipment. The protocols and data presented here provide a comprehensive resource for researchers to understand and implement the synthesis of this important agrochemical.
References
- 1. Nitrapyrin - Wikipedia [en.wikipedia.org]
- 2. US4487935A - Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine - Google Patents [patents.google.com]
- 3. CN102391176A - Method for preparing 2-chloro-6-trichloromethylpyridine - Google Patents [patents.google.com]
- 4. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Methylpyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpyridine, also known as α-picoline, is a versatile heterocyclic ligand extensively utilized in coordination chemistry. Its steric and electronic properties, arising from the presence of a methyl group adjacent to the nitrogen donor atom, influence the geometry, stability, and reactivity of the resulting metal complexes. This document provides an overview of the applications of this compound as a ligand, with a focus on the synthesis, characterization, and catalytic activity of its coordination compounds. Detailed experimental protocols for the synthesis of representative complexes and their use in catalysis are also presented.
Synthesis of this compound Coordination Complexes
Coordination complexes of this compound with various transition metals, including cobalt(II), zinc(II), and nickel(II), have been synthesized and characterized. The stoichiometry and coordination geometry of these complexes are influenced by the metal-to-ligand ratio, the nature of the counter-anions, and the reaction conditions.
General Synthetic Workflow
The synthesis of this compound metal complexes typically follows a straightforward procedure involving the reaction of a metal salt with the ligand in a suitable solvent.
Alkylation of 2-Picoline: A Detailed Guide to Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of the alkylation of 2-picoline, a critical transformation in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. The reactivity of the methyl group in 2-picoline allows for the introduction of diverse alkyl chains, leading to a wide array of functionalized pyridine derivatives. This guide will focus on two primary methodologies: base-catalyzed alkylation in the liquid phase and vapor-phase alkylation over solid catalysts.
Application Notes
The alkylation of 2-picoline can be broadly categorized into two main approaches, each with distinct advantages and suitable for different target molecules and scales of production.
-
Base-Catalyzed Alkylation: This method relies on the deprotonation of the acidic methyl group of 2-picoline using a strong base to form a nucleophilic picolyl anion. This anion then undergoes a nucleophilic substitution reaction with an alkylating agent. This approach is highly versatile for introducing a wide variety of alkyl groups in a laboratory setting. Common strong bases include organolithium reagents like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA).[1] The choice of base is crucial, as the pKa of 2-picoline's methyl protons is approximately 34.[1] n-BuLi is often preferred for quantitative deprotonation.[1]
-
Vapor-Phase Alkylation: This industrial-scale method involves passing a gaseous mixture of 2-picoline and an alkylating agent (such as methanol or formaldehyde) over a heated solid catalyst.[2][3][4] This continuous process is advantageous for large-scale production of specific alkylated picolines, like 2-ethylpyridine or 2-vinylpyridine.[2][4] Catalysts typically include metal oxides, zeolites, or mixed-metal systems.[4] The reaction temperature and catalyst composition are key parameters for controlling the conversion and selectivity of the process.
Experimental Protocols
Protocol 1: Base-Catalyzed Alkylation of 2-Picoline with an Alkyl Halide
This protocol describes a general procedure for the alkylation of 2-picoline using n-butyllithium as the base and an alkyl halide as the electrophile.
Materials:
-
2-Picoline (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Alkyl halide (e.g., 1-bromobutane)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Round-bottom flasks, syringes, and magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add 2-picoline (1.0 equivalent) to the cooled THF. Stir the solution for 10 minutes.
-
Formation of Picolyllithium: Add n-BuLi (1.1 equivalents) dropwise to the solution via syringe. The solution will typically develop a deep red or orange color, indicating the formation of the picolyllithium anion.[1] Stir the reaction mixture at -78 °C for 1 hour.
-
Alkylation: Slowly add the alkyl halide (1.2 equivalents) to the reaction mixture. The color of the solution will likely fade. Allow the reaction to stir at -78 °C for 2-4 hours, then gradually warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired 2-alkylpyridine.
Quantitative Data Summary:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,2-epoxyoctane | n-BuLi | THF | -78 to RT | 12-18 | Good | [1] |
| 1,2-epoxyoctane | LDA | THF | -78 to RT | 12-18 | Good | [1] |
| 2-methyl-2,3-epoxynonane | n-BuLi | THF | -78 to RT | 12-18 | Modest | [1] |
| 2-methyl-2,3-epoxynonane | LDA | THF | -78 to RT | 12-18 | Low | [1] |
Protocol 2: Vapor-Phase Alkylation of 2-Picoline with Methanol
This protocol outlines a general procedure for the continuous vapor-phase alkylation of 2-picoline with methanol to produce 2-ethylpyridine.
Materials:
-
2-Picoline
-
Methanol
-
Catalyst (e.g., Silicon dioxide impregnated with a Lanthanide series oxide)[2]
-
Fixed-bed flow reactor system with a tubular furnace
-
Gas chromatograph (GC) for online or offline analysis
-
Condenser and collection flask
Procedure:
-
Catalyst Preparation and Packing: Prepare the catalyst as described in the literature.[2] Pack a fixed-bed reactor with the catalyst.
-
System Setup: Set up the flow reactor system, ensuring all connections are secure. Connect the reactant feed lines, the reactor, a condenser, and a collection flask.
-
Catalyst Activation: Heat the catalyst in the reactor to a specified temperature (e.g., 400-500 °C) under a flow of inert gas (e.g., nitrogen) for a designated time to activate it.[2]
-
Reaction: Set the reactor furnace to the desired reaction temperature (e.g., 480 °C).[2] Prepare a molar mixture of methanol and 2-picoline (e.g., 4:1).[2]
-
Reactant Feed: Pump the liquid reactant mixture into a vaporizer, and then feed the resulting vapor stream into the reactor over the catalyst bed at a controlled flow rate.
-
Product Collection: The product stream exiting the reactor is passed through a condenser to liquefy the products and unreacted starting materials, which are then collected in a cooled flask.
-
Analysis: Analyze the collected liquid product using gas chromatography (GC) to determine the conversion of 2-picoline and the selectivity for 2-ethylpyridine.
-
Purification: The collected product mixture can be purified by fractional distillation to isolate the 2-ethylpyridine.[2]
Quantitative Data Summary:
| Catalyst | Temperature (°C) | Molar Ratio (Methanol:2-Picoline) | 2-Picoline Conversion (%) | 2-Ethylpyridine Selectivity (%) | Reference |
| Silicon dioxide/Lanthanide oxide | 480 | 4:1 | 47 | 93 | [2] |
| Silicon dioxide/Lanthanide oxide (calcined at 500°C) | 480 | 4:1 | 53 | ~93 | [2] |
| BPO₄·SiO₂ | 510 | N/A | N/A | 57 | [2] |
Visualizations
Caption: Workflow for the base-catalyzed alkylation of 2-picoline.
Caption: Workflow for the vapor-phase alkylation of 2-picoline.
References
- 1. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3957792A - Process for preparing 2-ethyl-pyridine - Google Patents [patents.google.com]
- 3. US2786846A - Process of alkylating pyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Methylpyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylpyridine (also known as 2-picoline). This guide addresses common side reactions and other issues encountered during various synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Acetaldehyde-Ammonia Synthesis Route
This method involves the condensation of acetaldehyde and ammonia, typically in the gas phase over a solid acid catalyst.[1][2]
Q1: My reaction is producing a significant amount of 4-methylpyridine alongside the desired this compound. How can I improve the selectivity?
A1: The co-production of this compound and 4-methylpyridine is a well-known characteristic of this synthesis route, with the two isomers often forming in roughly equal amounts.[3] Optimizing reaction conditions can help shift the selectivity.
-
Temperature Control: The reaction is typically carried out between 350–550°C.[3] Investigate the effect of temperature within this range. A lower temperature may favor the formation of this compound, though it could also decrease the overall conversion rate.
-
Catalyst Choice: While alumina (Al₂O₃) is a common catalyst, the use of co-catalysts (other metal oxides) can influence the product ratio.[4] Experimenting with different catalyst compositions may improve selectivity. Zeolite catalysts, such as ZSM-5, have also been used and can offer different selectivities.[2]
-
Flow Rate/Contact Time: In a continuous flow setup, adjusting the flow rate of the reactants over the catalyst bed can alter the contact time. A shorter contact time might reduce the formation of thermodynamic byproducts.
Q2: I am observing the formation of higher molecular weight byproducts and tar-like substances. What is the cause and how can I prevent this?
A2: The formation of oligomers and tar is often due to aldol-type condensation reactions of acetaldehyde, which can be exacerbated by non-optimal reaction conditions.[1][5]
-
Excess Aldehyde: A high concentration of acetaldehyde can promote self-condensation.[5] Ensure the molar ratio of ammonia to acetaldehyde is optimized.
-
Temperature: Excessively high temperatures can lead to thermal decomposition and polymerization. Maintain the temperature within the recommended range.
-
Catalyst Deactivation: A deactivated catalyst can lead to longer residence times and the formation of undesired byproducts. Ensure your catalyst is active and consider regeneration or replacement if necessary.
Quantitative Data: Acetaldehyde-Ammonia Route
| Parameter | Typical Value/Range | Expected Outcome | Reference |
| Temperature | 350–550°C | Mixture of 2- and 4-methylpyridine | [3] |
| Catalyst | Al₂O₃, often with co-catalysts | Total yield of 40-60% | [3] |
| Product Ratio | ~1:1 (2-MP:4-MP) | Varies with conditions | [3] |
Experimental Protocol: Acetaldehyde-Ammonia Synthesis (Gas-Phase)
-
Catalyst Preparation: Pack a tubular reactor with a suitable catalyst, such as alumina (Al₂O₃).
-
Preheating: Preheat the catalyst bed to the desired reaction temperature (e.g., 400°C) under a flow of inert gas (e.g., nitrogen).
-
Reactant Feed: Introduce a gaseous mixture of preheated acetaldehyde and ammonia into the reactor at a controlled flow rate.
-
Reaction: Allow the reaction to proceed at the set temperature and atmospheric pressure.
-
Condensation: The outlet gas stream is passed through a condenser to liquefy the products and unreacted starting materials.
-
Separation & Purification: The condensate is collected and subjected to fractional distillation to separate this compound, 4-methylpyridine, water, and other byproducts.[3]
Troubleshooting Logic: Acetaldehyde-Ammonia Route
Caption: Troubleshooting workflow for the acetaldehyde-ammonia synthesis of this compound.
Acetylene-Based Synthesis Routes
These methods utilize acetylene as a key starting material, reacting it with either ammonia or acetonitrile.
Q3: In the acetylene-ammonia synthesis, I am getting a complex mixture of byproducts including acetonitrile, vinylpyridines, and higher alkylated pyridines. How can I improve the selectivity towards this compound?
A3: The reaction of acetylene and ammonia at high temperatures (400–500°C) is prone to producing a wide range of nitrogen-containing compounds.[3][6]
-
Catalyst Selection: The choice of catalyst is crucial. Cadmium or zinc-based catalysts on a support like kaolin have been shown to be selective for the formation of 2- and 4-methylpyridines.[6]
-
Temperature Optimization: While high temperatures are required, operating at the lower end of the effective range (around 420°C) can help minimize the formation of higher molecular weight byproducts and resins.[6]
-
Reactant Ratio: The ratio of ammonia to acetylene can influence the product distribution. An excess of ammonia may favor the formation of pyridine bases over nitriles.
Q4: My catalyst is deactivating quickly in the acetylene-acetonitrile synthesis. What could be the cause?
A4: The bis(cyclopentadienyl)cobalt catalyst used in this process is sensitive to impurities, particularly water.[3]
-
Moisture Control: Ensure that both the acetylene and acetonitrile feedstocks are rigorously dried before use. Water can deactivate the cobalt catalyst.[3]
-
Oxygen Exclusion: The reaction should be carried out under anaerobic conditions to prevent oxidation of the catalyst.
-
Catalyst Preparation: The activity of the catalyst is also dependent on its preparation. Ensure that the synthesis of the bis(cyclopentadienyl)cobalt is performed under strictly anhydrous conditions.[3]
Quantitative Data: Acetylene-Based Routes
| Synthesis Route | Key Byproducts | Typical Yield (2-MP) | Reference |
| Acetylene + Ammonia | 4-Methylpyridine, Acetonitrile, Vinylpyridines, Lutidines, Collidines, Resins | Variable, depends on catalyst and conditions | [6] |
| Acetylene + Acetonitrile | Fewer byproducts compared to acetylene-ammonia route | High, up to 50.88% reported | [3][7] |
Experimental Protocol: Acetylene-Acetonitrile Synthesis
-
Catalyst Preparation: The bis(cyclopentadienyl)cobalt catalyst is prepared in a separate step under inert and anhydrous conditions.
-
Reaction Setup: A high-pressure reactor is charged with toluene (as a solvent), the catalyst, and acetonitrile.
-
Reaction Conditions: The reactor is pressurized with acetylene to 1.1–1.2 MPa and heated to approximately 180°C.[3]
-
Work-up: After the reaction is complete, the reactor is cooled and depressurized. The reaction mixture is filtered to remove the catalyst.
-
Purification: The resulting solution is subjected to fractional distillation to isolate the this compound.
Experimental Workflow: Acetylene-Acetonitrile Synthesis
Caption: Workflow for the synthesis of this compound from acetylene and acetonitrile.
Purification and General Troubleshooting
Q5: I am having difficulty separating this compound from 4-methylpyridine by distillation. What can I do?
A5: The boiling points of this compound (129°C) and 4-methylpyridine (~145°C) are relatively close, which can make separation by simple distillation challenging.
-
Fractional Distillation: Use a fractional distillation column with a high number of theoretical plates for efficient separation.
-
Azeotropic Distillation: this compound forms an azeotrope with water.[3] This property can sometimes be exploited in purification strategies, for example, to remove water before the final fractional distillation. The use of benzene for azeotropic distillation to remove water has also been reported.[3]
Q6: My final product is discolored. What is the likely cause?
A6: Discoloration can be due to the presence of minor impurities, often from oxidation or side reactions.
-
Storage: Store this compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.
-
Purification: If discoloration is present after initial purification, consider treatment with a decolorizing agent like activated carbon followed by redistillation.
This technical support guide provides a starting point for troubleshooting common issues in this compound synthesis. For more complex issues, a thorough analysis of the reaction mixture by techniques such as GC-MS and NMR is recommended to identify specific byproducts and guide optimization efforts.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. dokumen.pub [dokumen.pub]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis Technology of this compound [zrb.bjb.scut.edu.cn]
Technical Support Center: Purification of Crude 2-Methylpyridine by Distillation
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-methylpyridine by distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how do they affect distillation?
A1: Crude this compound, also known as 2-picoline, can contain several impurities depending on its synthesis route, which includes methods like the acetaldehyde-ammonia route or separation from coal tar.[1][2] The most common impurities are water, other pyridine isomers (e.g., 3-methylpyridine and 4-methylpyridine), and non-basic compounds from its source.[1][3][4] Water is a significant impurity because this compound is hygroscopic and forms a minimum-boiling azeotrope with water, which can complicate purification.[2][5][6][7]
Q2: Why is the initial boiling point of my distillation significantly lower than the literature value of 129°C?
A2: A lower-than-expected initial boiling point is typically due to the presence of a water azeotrope.[1][2][5] this compound forms an azeotrope with water that boils at approximately 92.8°C, containing about 52% this compound by mass.[1][2][5] This azeotrope will distill first, and the temperature will only rise to the boiling point of pure this compound (around 128-129°C) after all the water has been removed.[5]
Q3: How can I effectively remove water from crude this compound before final distillation?
A3: There are two primary methods for removing water:
-
Chemical Drying: Before distillation, the crude this compound can be dried by letting it stand over a suitable drying agent, such as solid potassium hydroxide (KOH) or sodium hydroxide (NaOH), followed by decantation or filtration.[6][8] Calcium hydride (CaH2) is also an effective, though more reactive, option.[6][7]
-
Azeotropic Distillation: An entrainer, such as benzene, can be added to the crude mixture.[1] This forms a new, lower-boiling azeotrope with water, allowing for its removal. Afterward, the purified, anhydrous this compound can be isolated by a final fractional distillation.[1]
Q4: What are the critical safety precautions to take when distilling this compound?
A4: this compound is a flammable liquid with a flash point of around 26°C.[3][5] It is also harmful if inhaled or swallowed and causes severe skin and eye irritation.[5][9][10] Therefore, the following precautions are mandatory:
-
Conduct the distillation in a well-ventilated fume hood.[10][11]
-
Wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves, and safety goggles.[9][11]
-
Ensure the distillation apparatus is properly assembled and grounded to prevent static discharge.[10][11]
-
Keep ignition sources, such as open flames and spark-producing equipment, away from the setup.[10][12]
-
Have a suitable fire extinguisher (e.g., CO2, dry chemical, or "alcohol" foam) readily accessible.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity of Final Product | Inefficient Fractionation: The fractionating column may have insufficient theoretical plates to separate closely boiling impurities. | Use a more efficient column (e.g., a packed Vigreux or a spinning band column). Ensure the column is well-insulated to maintain a proper temperature gradient.[14] |
| Incorrect Fraction Collection: The collection window for the main fraction may be too broad, including parts of the forerun or tailing fractions. | Monitor the temperature at the distillation head closely. Collect the forerun (containing low-boiling impurities and azeotropes) separately.[14] Begin collecting the main fraction only when the temperature stabilizes at the boiling point of this compound (128-129°C) and stop before the temperature begins to drop or rise again.[15][16] | |
| Product is Discolored (Yellow/Brown) | Thermal Decomposition: The compound may be decomposing due to excessive heating.[7][9] | Use a heating mantle with a temperature controller to apply gentle and even heat. Avoid overheating the distillation flask. If decomposition persists, consider performing the distillation under reduced pressure to lower the boiling point.[17][18] |
| Presence of Impurities: Certain impurities can cause discoloration, especially at high temperatures. | Ensure the crude material is properly pre-treated (e.g., dried) to remove reactive impurities.[6][7] | |
| Distillation Rate is Too Slow or Stalled | Insufficient Heat Input: The heating mantle may not be providing enough energy to maintain a steady boil. | Gradually increase the heat setting on the mantle. Ensure the flask is properly seated in the mantle for good heat transfer. |
| Excessive Heat Loss: The column or distillation head may be losing too much heat to the environment. | Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.[14] | |
| "Bumping" or Uncontrolled Boiling | Lack of Nucleation Sites: The liquid may be superheating without smooth boiling. | Add boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
|---|---|---|
| Molecular Formula | C₆H₇N | [2] |
| Molecular Weight | 93.13 g/mol | [13][15] |
| Boiling Point | 128-129 °C | [1][2][5] |
| Melting Point | -70 °C | [5] |
| Density | ~0.943 g/mL at 25 °C | [5][15] |
| Flash Point | 26 °C | [3][5] |
| Solubility | Soluble in water, miscible with alcohol and ether. |[1][2][5] |
Table 2: Azeotropic Data for this compound
| Azeotrope Component | Boiling Point of Azeotrope | Composition (w/w) | Citations |
|---|
| Water | 92.8 °C | 52% this compound / 48% Water |[1][2][5] |
Table 3: Typical Purity Specifications for Purified this compound
| Parameter | Specification | Citations |
|---|---|---|
| Purity (Assay) | ≥ 99.5% | [19] |
| Moisture Content | ≤ 0.1% | [19] |
| Pyridine Content | ≤ 0.1% |[19] |
Experimental Protocols
Protocol 1: Drying and Fractional Distillation of Crude this compound
This protocol describes the purification of this compound containing water as the primary impurity.
Materials:
-
Crude this compound
-
Anhydrous potassium hydroxide (KOH) pellets
-
Boiling chips or magnetic stir bar
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, distillation head, thermometer, receiving flasks)
-
Heating mantle with controller
-
Insulating material (glass wool or aluminum foil)
Methodology:
-
Pre-treatment (Drying):
-
Place the crude this compound in a dry Erlenmeyer flask.
-
Add anhydrous KOH pellets (approximately 10-20 g per 100 mL of crude liquid).[6]
-
Seal the flask and allow it to stand for at least 12-24 hours with occasional swirling. The KOH will absorb water.[6]
-
Carefully decant or filter the dried this compound into the distillation flask to separate it from the KOH.
-
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Add the dried this compound and a few boiling chips (or a stir bar) to the round-bottom flask.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[14]
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[14]
-
Wrap the fractionating column and distillation head with insulation to prevent heat loss.
-
-
Distillation Process:
-
Begin heating the distillation flask gently using the heating mantle.
-
Forerun Collection: Discard the initial distillate (the forerun), which may contain residual water azeotrope or other low-boiling impurities. This fraction will typically distill below 128°C.
-
Main Fraction Collection: When the temperature at the distillation head stabilizes at the boiling point of this compound (128-129°C), replace the receiving flask with a clean, dry one to collect the purified product.[15]
-
Maintain a slow, steady distillation rate.
-
Final Fraction (Tailing): Stop the distillation when the temperature begins to drop or fluctuate, or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.
-
-
Product Handling:
-
Allow the apparatus to cool completely before disassembling.
-
Transfer the purified this compound to a clean, dry, and properly labeled storage bottle. Store in a cool, dry, and well-ventilated area away from ignition sources.[11]
-
Visualizations
Caption: Troubleshooting workflow for this compound distillation.
Caption: Experimental workflow for this compound purification.
References
- 1. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Methylpyridine [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. reddit.com [reddit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. 2-METHYL PYRIDINE For Synthesis | Laboratory chemical suppliers, Laboratory Chemicals, Lab chemical supplier, Lab chemical manufacturer, Lab chemicals exporter, Lab chemical distributors, Laboratory chemicals manufacturer, Alpha Chemika India. [alphachemika.co]
- 16. 109-06-8 CAS | 2-METHYL PYRIDINE | Laboratory Chemicals | Article No. 4672B [lobachemie.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. China|this compound|2-picoline|α-picoline|Cas 109-06-8|Manufacturer|supplier|factory-Hosea Chem [hoseachem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methylpyridine Alkylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the alkylation of 2-methylpyridine.
Troubleshooting Guide
This guide addresses common problems encountered during the alkylation of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Possible Causes:
-
Ineffective Deprotonation: The base used may not be strong enough to deprotonate the methyl group of this compound, which has a pKa of approximately 34.[1][2]
-
Moisture in the Reaction: Organolithium bases are highly reactive with water, which can quench the base and prevent deprotonation.
-
Poor Nucleophilicity of the Anion: Even if formed, the resulting anion may not be nucleophilic enough to react with the electrophile.[2]
-
Unsuitable Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.
Solutions:
-
Choice of Base: Use a strong base such as n-butyllithium (n-BuLi) or phenyllithium (PhLi) for complete deprotonation.[1][2][3] Lithium diisopropylamide (LDA) can also be used, but n-BuLi may result in higher yields.[2]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Temperature Optimization: Deprotonation is typically carried out at low temperatures (e.g., -78°C) to prevent side reactions. The subsequent alkylation step may require warming to room temperature or gentle heating.[1]
-
Catalyst/Additive: For certain reactions, additives like boron trifluoride etherate can significantly reduce reaction times.[1]
Issue 2: Poor Regioselectivity (Alkylation at the Ring vs. Methyl Group)
Possible Causes:
-
Reaction Conditions Favoring Ring Addition: The choice of alkylating agent, solvent, and metal can influence whether alkylation occurs at the C4 or C6 position of the pyridine ring instead of the methyl group.[4][5]
-
Direct Reaction with Alkylating Agent: Some alkylating agents can react directly with the pyridine ring, especially under certain catalytic conditions.
Solutions:
-
Methodology for Methyl Group Alkylation: To specifically target the methyl group, a two-step process is most effective: first, deprotonate the methyl group with a strong base like n-BuLi to form the picolyllithium species, and then add the electrophile.[1][3]
-
Control of Reaction Parameters: For direct alkylation of the pyridine ring, the choice of alkyllithium activator and solvent is crucial for controlling regioselectivity. For instance, methyllithium in 1,2-dimethoxyethane (1,2-DME) tends to favor C4-alkylation, while sec-butyllithium in a THF/toluene mixture promotes C2-alkylation.[4]
Issue 3: Formation of Multiple Byproducts
Possible Causes:
-
Over-alkylation: The product may be susceptible to further alkylation under the reaction conditions.
-
Side Reactions of the Base: The strong base can react with other functional groups in the substrate or with the solvent.
-
Decomposition: The starting material, product, or intermediates may not be stable under the reaction conditions.
Solutions:
-
Control Stoichiometry: Use a controlled amount of the alkylating agent (often a slight excess) to minimize over-alkylation.
-
Temperature Control: Maintain the recommended temperature throughout the reaction to minimize side reactions and decomposition.
-
Purification Methods: Employ appropriate chromatographic techniques to separate the desired product from byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the best base for deprotonating the methyl group of this compound?
A1: Strong organolithium bases are ideal for the deprotonation of the methyl group of this compound. n-Butyllithium (n-BuLi) is commonly used and often provides higher yields compared to lithium diisopropylamide (LDA).[1][2] The pKa of the methyl protons is around 34, necessitating a very strong base for complete anion formation.[1]
Q2: How can I improve the regioselectivity of direct pyridine ring alkylation?
A2: The regioselectivity between C2 and C4 positions can be controlled by the choice of alkyllithium activator and the solvent system. For C4-alkylation, using methyllithium in 1,2-dimethoxyethane (1,2-DME) at 80°C is effective.[4] For C2-alkylation, sec-butyllithium in a 1:1 mixture of THF and toluene at 80°C is preferred.[4]
Q3: What are the key considerations for setting up an anhydrous reaction for this compound alkylation?
A3: To ensure an anhydrous environment, all glassware should be thoroughly dried in an oven and cooled under a stream of inert gas like argon or nitrogen. Commercially available anhydrous solvents should be used, and it's good practice to further dry them using appropriate methods if necessary. All reagents should be added via syringe through septa to prevent the introduction of atmospheric moisture.
Q4: Can I use a flow chemistry setup for the methylation of this compound?
A4: Yes, a continuous flow system offers a greener and more efficient method for the α-methylation of pyridines.[6][7] This method typically involves passing a solution of the pyridine and a primary alcohol (like 1-propanol) through a heated column packed with Raney® nickel.[7][8] This approach allows for superheating the solvent above its boiling point, leading to shorter reaction times and often avoiding the need for extensive work-up procedures.[8]
Q5: My reaction with an epoxide electrophile is very slow. How can I accelerate it?
A5: The addition of an additive like boron trifluoride etherate (BF₃·OEt₂) can significantly decrease the reaction time for the alkylation of picolyllithium species with epoxides, in some cases reducing it from several hours to just a few minutes.[1][2]
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for C2 vs. C4 Pyridine Alkylation
| Target Position | Alkyllithium Activator | Solvent | Temperature (°C) | Reaction Time (h) |
| C4-Alkylation | Methyllithium | 1,2-DME | 80 | 18 |
| C2-Alkylation | sec-Butyllithium | THF/Toluene (1:1) | 80 | 18 |
Data sourced from reference[4]
Table 2: Conditions for Deprotonation and Alkylation of 2,6-Lutidine with an Epoxide
| Base | Electrophile | Additive | Reaction Time | Yield |
| LDA | 1,2-epoxyoctane | None | 12-18 h | Good |
| LDA | 1,2-epoxyoctane | BF₃·OEt₂ | 15 min | Good |
| n-BuLi | 1,2-epoxyoctane | None | - | Higher than LDA |
Data sourced from reference[1][2]
Experimental Protocols
Protocol 1: General Procedure for Alkylation of the Methyl Group of this compound
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of this compound to anhydrous tetrahydrofuran (THF) in a flame-dried flask.
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi). The formation of the picolyllithium species is often indicated by a color change to a deep reddish solution.[1]
-
Alkylation: To this solution, add the desired electrophile (e.g., an alkyl halide or an epoxide).
-
Reaction: Allow the reaction mixture to stir at -78°C and then gradually warm to room temperature. The reaction time can vary from minutes to several hours depending on the electrophile.[1]
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Continuous Flow α-Methylation of Pyridines
-
System Setup: Assemble a continuous flow system consisting of a pump, a sample loop injector, a stainless-steel column packed with Raney® nickel, a heating unit (e.g., a sand bath), and a back-pressure regulator.[7][8]
-
Catalyst Preparation: Heat the catalyst column to >180°C for 30 minutes while flowing the solvent (1-propanol) through it.[7]
-
Reaction Execution: Prepare a solution of the pyridine substrate in 1-propanol (e.g., 0.05 M). Inject this solution into the sample loop and then introduce it into the heated reaction stream at a specific flow rate (e.g., 0.1 mL/min).[7]
-
Product Collection: Collect the eluent from the reactor.
-
Isolation: Simply evaporate the solvent to obtain the 2-methylated pyridine product, which is often of sufficient purity for further use without additional purification.[6][7]
Visualizations
Caption: Experimental workflow for the alkylation of the this compound methyl group.
Caption: Troubleshooting logic for low yield in this compound alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
handling and storage guidelines for 2-Methylpyridine to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the handling and storage of 2-Methylpyridine to prevent its degradation. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Storage and Handling Guidelines
Proper storage and handling are crucial to maintain the integrity and purity of this compound for experimental use.
Optimal Storage Conditions:
To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1][2][3] It is recommended to keep the container tightly closed to prevent exposure to moisture and air.[2]
Incompatible Materials:
Avoid contact with strong oxidizing agents, strong acids, and acid chlorides, as these can react with this compound and cause degradation or hazardous situations.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a laboratory setting.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of this compound (yellowing) | Exposure to air and light, leading to oxidation. | 1. Check the seal of the storage container for any leaks. 2. Store the container in a dark place or use an amber glass bottle. 3. Consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing. |
| Presence of unexpected peaks in analytical chromatograms (GC/HPLC) | Degradation of the sample due to improper storage or handling. Contamination from solvents or equipment. | 1. Verify the storage conditions (temperature, light exposure). 2. Prepare a fresh solution from a new or properly stored bottle of this compound for comparison. 3. Ensure all glassware and equipment are thoroughly cleaned and dried before use. 4. Check the purity of the solvents used for sample preparation. |
| Inconsistent experimental results or low yields | Use of degraded this compound. Reaction conditions promoting degradation (e.g., high temperature, presence of incompatible reagents). | 1. Confirm the purity of the this compound using a validated analytical method (see Experimental Protocols section). 2. Review the experimental protocol to identify any conditions that may be causing degradation. 3. If the reaction is exothermic, ensure adequate cooling and consider the slow addition of reagents to control the temperature.[5] |
| Difficulty in purifying the final product containing a pyridine moiety | The basic nature of the pyridine ring can cause issues like tailing on silica gel chromatography. | 1. For column chromatography, consider adding a small amount of a basic modifier, such as triethylamine, to the eluent to reduce tailing.[5] 2. Utilize acid-base extraction to separate the basic pyridine product from non-basic impurities.[5] 3. For volatile pyridine derivatives, distillation can be an effective purification method.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound include oxidation and photodegradation.[6] The methyl group is susceptible to oxidation, which can lead to the formation of 2-pyridinecarboxylic acid.[1][7] The nitrogen atom on the pyridine ring can also be oxidized to form the N-oxide.[6] Exposure to light can induce photodegradation, leading to various byproducts.[6]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is generally stable in aqueous solutions.[8] However, strongly acidic or basic conditions can potentially promote degradation over time, although the pyridine ring itself is relatively robust.
Q3: What are the expected shelf-life and retest period for this compound?
A3: The shelf-life can vary depending on the supplier and storage conditions. It is essential to refer to the manufacturer's certificate of analysis (CoA) for specific retest dates or expiration dates. If no date is provided, it is good practice to verify the purity of the material if it has been stored for an extended period, especially if the container has been opened.
Q4: Can I use this compound that has turned slightly yellow?
A4: A slight yellow discoloration may indicate minor oxidation. For non-critical applications, it might be usable. However, for sensitive experiments, such as in drug development or quantitative studies, it is highly recommended to use a fresh, colorless sample or to purify the discolored material before use to ensure the accuracy and reproducibility of your results.
Quantitative Data on Stability
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Temperature | Elevated temperatures (>50°C) | Increased rate of degradation | Oxidation products, polymerization byproducts |
| Light | UV light exposure | Susceptible to photodegradation | Various photoproducts, including ring-opened species |
| pH | Strong Acid (pH < 2) | Generally stable, but prolonged exposure may lead to slow degradation | Salt formation, potential for slow hydrolysis of impurities |
| pH | Strong Base (pH > 12) | Generally stable, but prolonged exposure may lead to slow degradation | Potential for reactions involving the methyl group |
| Oxidizing Agents | Presence of peroxides, permanganates, etc. | Unstable, rapid degradation | 2-Pyridinecarboxylic acid, this compound-N-oxide |
Experimental Protocols
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).[9]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Injector Temperature: 250 °C.[9]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Scan Range: m/z 35-350.
-
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent such as dichloromethane or methanol.[9]
-
Injection Volume: 1 µL with a split ratio of 50:1.
Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying this compound and its non-volatile degradation products.[10][11]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[12]
-
Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for better peak shape).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-20 min: 10% to 90% B.
-
20-25 min: Hold at 90% B.
-
25-30 min: 90% to 10% B.
-
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Detection Wavelength: 254 nm.[12]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
-
Injection Volume: 10 µL.[12]
Visualizations
Caption: Key degradation pathways for this compound.
Caption: General experimental workflow for purity analysis.
References
- 1. guidechem.com [guidechem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. ICSC 0801 - this compound [inchem.org]
- 4. This compound [training.itcilo.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is this compound?_Chemicalbook [chemicalbook.com]
- 8. This compound | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
troubleshooting low yield in 2-Methylpyridine synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-Methylpyridine (also known as 2-picoline). The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve problems leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Low Yield Issues
Q1: My this compound synthesis is resulting in a consistently low yield. What are the primary factors I should investigate?
A1: Low yields in this compound synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in reactants can interfere with the reaction, leading to the formation of side products and a reduction in the yield of the desired product.[1][2][3] Ensure the purity of your reagents before commencing the synthesis.
-
Reaction Conditions: Critical parameters such as temperature, pressure, and reaction time must be carefully controlled and optimized for your specific substrate and setup.[3]
-
Catalyst Activity: If a catalyst is employed, its activity may be compromised due to poisoning or thermal degradation.[3][4] Ensure the catalyst is fresh or has been properly activated.
Chichibabin Synthesis of this compound
The Chichibabin synthesis involves the reaction of aldehydes or ketones with ammonia to form a pyridine ring.[5] For this compound, acetaldehyde and ammonia are commonly used.[5][6]
Q2: I'm experiencing a low yield in my Chichibabin synthesis of this compound from acetaldehyde and ammonia. What are the likely causes?
A2: Low yields in this specific synthesis are often linked to the following:
-
Sub-optimal Temperature: The reaction is typically carried out at high temperatures (350–550°C).[6] Deviations from the optimal temperature range can significantly impact the yield.
-
Catalyst Deactivation: The oxide catalysts used, such as alumina (Al₂O₃) or silica (SiO₂), can become deactivated over time.[4][5]
-
Formation of Byproducts: The reaction of acetaldehyde and ammonia can produce a mixture of this compound and 4-Methylpyridine, as well as other byproducts.[6][7]
-
Reactant Concentration: A high concentration of acetaldehyde can lead to self-oligomerization, reducing the amount available for the desired reaction.[7]
Q3: How can I optimize the reaction conditions to improve the yield of this compound in a Chichibabin synthesis?
A3: To improve the yield, consider the following optimizations:
-
Temperature Screening: Systematically vary the reaction temperature within the recommended range (e.g., 350°C, 400°C, 450°C, 500°C, 550°C) to identify the optimal setting for your equipment.
-
Catalyst Selection and Regeneration: The choice of catalyst can significantly influence the product distribution and yield.[8] If catalyst deactivation is suspected, regeneration may be possible through oxidative treatment or washing.[9]
-
Control of Reactant Feed: Introducing the acetaldehyde in a controlled manner, possibly at a lower concentration, can minimize side reactions.[7]
Synthesis from Acetylene and Acetonitrile
This method involves the cyclization of acetylene and acetonitrile in the presence of a catalyst to form this compound.[6]
Q4: My synthesis of this compound from acetylene and acetonitrile is giving a poor yield. What should I troubleshoot?
A4: Low yields in this process are often related to:
-
Catalyst Sensitivity: The commonly used bis(cyclopentadienyl)cobalt catalyst is highly sensitive to water.[6] The presence of moisture in the reactants or solvent can deactivate the catalyst.[6]
-
Improper Reaction Parameters: The reaction is sensitive to temperature and pressure. Optimal conditions are typically around 180°C and 1.1–1.2 MPa.[6][10]
-
Purity of Acetylene and Acetonitrile: Ensure that the acetylene and acetonitrile used are of high purity and are thoroughly dried before use.
Data Presentation
Table 1: Effect of Temperature on this compound Yield in Gas-Phase Synthesis
| Temperature (°C) | Catalyst | This compound Yield (%) | 4-Methylpyridine Yield (%) | Total Yield (%) | Reference |
| 340 | CdO-Cr₂O₃-kaolin | 35.7 | 15.4 | 51.1 | [8] |
| 420 | CdO-Cr₂O₃-kaolin | 45.4 | 24.8 | 70.2 | [8] |
| >440 | CdO-Cr₂O₃-kaolin | - | - | Decreased | [8] |
Table 2: Optimized Conditions for Acetylene-Acetonitrile Synthesis
| Parameter | Optimal Value | Resulting Yield of this compound (%) | Reference |
| Acetylene Pressure | 1.1 MPa | 50.88 | [10] |
| Reaction Temperature | 180°C | 50.88 | [10] |
| Catalyst Dosage (Organic Cobalt) | 200 mg | 50.88 | [10] |
| Reaction Time | 12 h | 50.88 | [10] |
Experimental Protocols
Protocol 1: Gas-Phase Synthesis of this compound from Acetaldehyde and Ammonia
This protocol is a general representation of the industrial Chichibabin synthesis.
-
Catalyst Preparation: Pack a tubular reactor with a suitable oxide catalyst, such as alumina (Al₂O₃) or a mixed metal oxide catalyst.[5][6]
-
Reactant Preparation: Ensure that the acetaldehyde and ammonia are of high purity.
-
Reaction: Preheat the acetaldehyde and ammonia streams before introducing them into the catalytic reactor. Maintain the reaction temperature between 350-550°C under atmospheric pressure.[6]
-
Product Collection: The gaseous product stream exiting the reactor is condensed.
-
Purification: The condensed liquid is dehydrated and then subjected to fractional distillation to separate this compound from 4-Methylpyridine and other byproducts.[6]
Protocol 2: Synthesis of this compound from Acetylene and Acetonitrile
This protocol describes a laboratory-scale synthesis.
-
Catalyst Preparation: The bis(cyclopentadienyl)cobalt catalyst is prepared from cyclopentadiene, sodium amide, and cobalt chloride. All operations must be carried out under anhydrous conditions as the catalyst is water-sensitive.[6]
-
Reactant and Solvent Preparation: Toluene is used as the solvent. Both toluene and acetonitrile must be rigorously dried before use. Acetylene gas should also be passed through a drying agent.
-
Reaction Setup: A high-pressure reactor is charged with toluene, acetonitrile, and the catalyst under an inert atmosphere.
-
Reaction: The reactor is heated to 180°C and pressurized with acetylene to 1.1-1.2 MPa.[6] The reaction is allowed to proceed for a set duration.
-
Workup and Purification: After cooling and depressurizing the reactor, the reaction mixture is filtered to remove the catalyst. The resulting solution is then purified by distillation to isolate the this compound.
Visualizations
References
- 1. tutorchase.com [tutorchase.com]
- 2. tutorchase.com [tutorchase.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methylpyridine by Acid-Base Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-Methylpyridine (also known as 2-picoline) using acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: The impurity profile of this compound often depends on its synthetic route. Common impurities may include its isomers, 3-picoline and 4-picoline, as well as other pyridine derivatives, unreacted starting materials, and water.[1] For instance, this compound is often synthesized from acetaldehyde and ammonia, which can lead to the formation of other picoline isomers.[2]
Q2: What is the underlying principle of purifying this compound using acid-base extraction?
A2: The purification of this compound by acid-base extraction is based on the basicity of the pyridine ring.[3] this compound, being a weak base (pKa of the conjugate acid is approximately 5.96), reacts with a strong acid (like hydrochloric acid) to form a water-soluble salt (2-methylpyridinium chloride).[4][5] This allows for the separation of the basic this compound from non-basic (neutral) or acidic organic impurities, which will remain in the organic solvent layer. Subsequently, the aqueous layer is treated with a base to regenerate the free this compound, which can then be extracted back into an organic solvent.
Q3: Which acid and base are recommended for the extraction process?
A3: For the acidification step, a dilute strong acid such as 1 M to 2 M hydrochloric acid (HCl) is commonly used. For the basification step, a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used to ensure the complete deprotonation of the 2-methylpyridinium salt.[6] Saturated sodium bicarbonate may also be used for neutralization.[7]
Q4: How can I confirm the purity of this compound after extraction?
A4: The purity of the final product can be assessed using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and help in quantifying impurities. High-Performance Liquid Chromatography (HPLC) is another versatile technique for purity assessment.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the acid-base extraction of this compound.
Issue 1: Low Recovery of this compound
-
Possible Cause 1: Incomplete Protonation.
-
Solution: Ensure the aqueous acidic solution is of sufficient concentration and volume to fully protonate the this compound. Check the pH of the aqueous layer after extraction; it should be distinctly acidic (pH < 2).
-
-
Possible Cause 2: Incomplete Basification.
-
Solution: During the regeneration of the free base, ensure the aqueous layer is sufficiently basic. Check the pH to confirm it is strongly basic (pH > 10) to completely deprotonate the 2-methylpyridinium salt.[1]
-
-
Possible Cause 3: Product Solubility in the Aqueous Layer.
-
Solution: this compound has some solubility in water.[9][10] To maximize recovery, perform multiple extractions (at least 3) with the organic solvent from the basified aqueous layer. Using a saturated sodium chloride solution (brine) during the final washes can also decrease the solubility of the organic compound in the aqueous layer.
-
Issue 2: Presence of Impurities in the Final Product
-
Possible Cause 1: Inefficient Separation of Isomers.
-
Solution: Acid-base extraction is effective at removing non-basic impurities but may not efficiently separate isomers (3- and 4-picoline) which have very similar basicities.[9] If isomeric purity is critical, further purification by fractional distillation or column chromatography may be necessary.
-
-
Possible Cause 2: Incomplete Washing.
-
Solution: Ensure thorough washing of the organic layer containing the final product with brine to remove any residual water-soluble impurities.
-
Issue 3: Emulsion Formation at the Interface
-
Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, which is a stable mixture of the two immiscible layers.
-
Solution: To break up an emulsion, try the following:
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Add a small amount of a saturated salt solution (brine).[1]
-
Filter the mixture through a pad of celite or glass wool.
-
-
Data Presentation
The following table presents illustrative quantitative data on the purity of a crude this compound sample before and after purification by acid-base extraction, as would be determined by Gas Chromatography (GC).
| Compound | Purity Before Extraction (% Area) | Purity After Extraction (% Area) |
| This compound | 92.5 | 99.5 |
| 3-Methylpyridine | 2.0 | 0.2 |
| 4-Methylpyridine | 1.5 | 0.1 |
| Neutral Impurity A | 3.0 | < 0.1 |
| Other Impurities | 1.0 | 0.1 |
Note: This data is representative and the actual efficiency may vary based on experimental conditions and the initial impurity profile.
Experimental Protocols
Detailed Methodology for Acid-Base Extraction of this compound
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like dichloromethane)
-
1 M Hydrochloric Acid (HCl)
-
3 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in 100 mL of diethyl ether.
-
Acid Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add 50 mL of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The 2-methylpyridinium salt will be in the lower aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with two more 50 mL portions of 1 M HCl.
-
Combine all the acidic aqueous extracts. The organic layer, containing neutral impurities, can be discarded.[6]
-
-
Wash the Aqueous Layer: Wash the combined aqueous extracts with 30 mL of diethyl ether to remove any remaining neutral impurities. Discard the ether wash.
-
Basification:
-
Cool the acidic aqueous solution in an ice bath.
-
Slowly add 3 M NaOH solution while stirring until the pH of the solution is greater than 10.[6] This will regenerate the free this compound, which may appear as an oily layer.
-
-
Product Extraction:
-
Transfer the basified aqueous solution back to the separatory funnel.
-
Extract the aqueous layer with three 50 mL portions of diethyl ether. The purified this compound will now be in the organic layer.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Wash the combined organic extracts with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Decant or filter the dried solution into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by acid-base extraction.
Caption: Troubleshooting decision tree for acid-base extraction of this compound.
References
- 1. Picoline [chemeurope.com]
- 2. CN1772736A - Separation method for extracting high-purity 3-picoline from picoline mixture - Google Patents [patents.google.com]
- 3. chempanda.com [chempanda.com]
- 4. benchchem.com [benchchem.com]
- 5. Picoline - Wikipedia [en.wikipedia.org]
- 6. CN101066946A - A kind of separation method of picoline mixture - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. EP0173440A1 - Separation of picoline isomers - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselective Pyridine Methylation
Welcome to the Technical Support Center for regioselective pyridine methylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the position of methylation on the pyridine ring. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to help you select the optimal method for your research.
Frequently Asked questions (FAQs)
Q1: Why is achieving high regioselectivity in pyridine methylation a common challenge?
A1: The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic attack compared to benzene. The nitrogen atom's presence influences the electron density at different positions of the ring. Direct methylation reactions often lead to a mixture of isomers (2-, 3-, and 4-methylpyridines) because the electronic differences between the carbon atoms are not always large enough to favor one position exclusively. Furthermore, the reaction conditions can significantly influence the product distribution.
Q2: What are the primary strategies for controlling the regioselectivity of pyridine methylation?
A2: The main strategies to control regioselectivity involve:
-
Directing Groups: Attaching a group to the pyridine nitrogen or another position on the ring can sterically or electronically favor methylation at a specific position.
-
Catalyst Control: The choice of catalyst and ligands can influence the regioselectivity by coordinating to the pyridine nitrogen and directing the methylating agent to a particular position.
-
Reaction Mechanism: Employing reactions with distinct mechanisms that inherently favor a specific position, such as Minisci-type reactions for the C4 position or dearomatization-rearomatization strategies for the C3/C5 positions.
Q3: How do I choose the best method for methylating my specific pyridine derivative?
A3: The choice of method depends on the desired position of methylation and the functional groups present on your pyridine substrate.
-
For C2 (α)-methylation , methods involving Raney Nickel are often effective.
-
For C3/C5-methylation , a rhodium-catalyzed approach using temporary dearomatization is a powerful option.[1][2]
-
For C4-methylation , using a removable blocking group, such as a maleate-derived group in a Minisci-type reaction, provides excellent selectivity.[3][4][5]
The following sections provide detailed protocols and troubleshooting guides for each of these approaches.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem 1: Poor regioselectivity in Minisci-type C4-methylation.
-
Possible Cause: Incomplete formation of the pyridinium salt with the blocking group.
-
Troubleshooting Step: Ensure the complete conversion of the starting pyridine to the pyridinium salt before initiating the Minisci reaction. Monitor the salt formation by NMR or LC-MS.
-
Possible Cause: Competing reactions at other positions due to inappropriate reaction conditions.
-
Troubleshooting Step: Strictly adhere to the recommended temperature and reaction time. For the maleate-derived blocking group method, maintaining the temperature at 50 °C is crucial for optimal selectivity.[3][5]
Problem 2: Low yield in Rhodium-catalyzed C3/C5-methylation.
-
Possible Cause: Deactivation of the rhodium catalyst.
-
Troubleshooting Step: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere. Catalyst deactivation can occur in the presence of oxygen or water.
-
Possible Cause: Inefficient formation of the dearomatized intermediate.
-
Troubleshooting Step: The efficiency of the reduction step to form the dearomatized intermediate is critical. Ensure the hydride source is active and added under the correct conditions.
Problem 3: Mixture of isomers in Raney Nickel-catalyzed α-methylation.
-
Possible Cause: The reaction temperature is too high, leading to non-selective methylation.
-
Troubleshooting Step: Carefully control the reaction temperature. While high temperatures are required, excessive heat can lead to the formation of other isomers. For the flow synthesis of 2-methylpyridines, a consistent temperature of >180 °C was maintained.[6][7]
-
Possible Cause: The catalyst activity is not optimal.
-
Troubleshooting Step: The activity of Raney Nickel can vary. Ensure the catalyst is properly activated and handled under appropriate conditions.
Data Presentation
The following tables summarize quantitative data for different regioselective pyridine methylation methods.
Table 1: Regioselective C4-Alkylation of Pyridines using a Maleate-Derived Blocking Group [5]
| Substrate (Pyridine Derivative) | Alkylating Agent (Carboxylic Acid) | Yield of C4-Alkylated Product (%) |
| Pyridine | Cyclohexanecarboxylic acid | 81 |
| 3-Methylpyridine | Cyclohexanecarboxylic acid | 75 |
| 3-Chloropyridine | Cyclohexanecarboxylic acid | 65 |
| 4-Phenylpyridine | Pivalic acid | 72 |
| Pyridine | 1-Adamantanecarboxylic acid | 85 |
Note: The regioselectivity for C4-alkylation using this method is reported to be exquisite, with the formation of a singular adduct at C4.[5]
Table 2: Rhodium-Catalyzed C3/C5-Methylation of Pyridines
| Substrate (4-Substituted Pyridine) | Product | Yield (%) |
| 4-Phenylpyridine | 3,5-Dimethyl-4-phenylpyridine | 75 |
| 4-(p-Tolyl)pyridine | 3,5-Dimethyl-4-(p-tolyl)pyridine | 80 |
| 4-(4-Methoxyphenyl)pyridine | 4-(4-Methoxyphenyl)-3,5-dimethylpyridine | 78 |
| 4-(4-Chlorophenyl)pyridine | 4-(4-Chlorophenyl)-3,5-dimethylpyridine | 72 |
Note: This method is highly selective for methylation at the C3 and C5 positions of 4-substituted pyridines.
Table 3: α-Methylation of Pyridines using Raney® Nickel in Flow Synthesis [6][7]
| Substrate (Pyridine Derivative) | Product (2-Methylpyridine Derivative) | Conversion (%) |
| Pyridine | This compound | >99 |
| 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | >99 |
| 4-(Dimethylamino)pyridine | 4-(Dimethylamino)-2-methylpyridine | >99 |
| 3-Methylpyridine | 2,3-Dimethylpyridine | >99 |
Note: This flow synthesis method provides excellent conversion to the α-methylated product with a high degree of selectivity.[6][7]
Experimental Protocols
Protocol 1: Regioselective C4-Alkylation of Pyridine using a Maleate-Derived Blocking Group[3][5]
Step 1: Formation of the Pyridinium Salt (Blocking Group Installation)
-
To a solution of pyridine (1.0 equiv) in dichloromethane (CH₂Cl₂), add maleic anhydride (1.1 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the pyridinium salt.
Step 2: Minisci-type Decarboxylative Alkylation
-
In a culture tube, combine the pyridinium salt (0.5 mmol, 1 equiv), the carboxylic acid alkyl donor (1.0 mmol, 2 equiv), silver nitrate (AgNO₃, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2 equiv).
-
Add a 1:1 mixture of dichloroethane (DCE) and water (5 mL total, 0.1 M).
-
Stir the biphasic mixture at 50 °C for 2 hours.
-
Monitor the reaction by NMR or LC-MS.
Step 3: Deprotection
-
After the reaction is complete, dilute the mixture with dichloromethane.
-
To the crude alkylated product, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 equiv) in dichloromethane.
-
Stir at room temperature for 30 minutes.
-
Work up the reaction by washing with aqueous NaOH and brine, then dry and concentrate the organic layer.
-
Purify the product by column chromatography.
Protocol 2: Rhodium-Catalyzed C3/C5-Methylation of Pyridines via Temporary Dearomatization[1][2]
-
To an oven-dried flask under an inert atmosphere, add the 4-substituted pyridine (1.0 equiv), a rhodium catalyst such as [Rh(cod)₂]BF₄ (5 mol%), and a suitable ligand (e.g., a phosphine ligand).
-
Add a dry solvent (e.g., THF).
-
Add a silylating agent to form the pyridinium salt in situ.
-
Introduce a hydride source (e.g., a silane) to effect dearomatization.
-
Add formaldehyde as the methyl source.
-
Stir the reaction at the specified temperature (e.g., 40 °C) for the required time.
-
Upon completion, quench the reaction and work up to isolate the C3/C5-dimethylated product.
-
Purify by column chromatography.
Protocol 3: α-Methylation of Pyridine using Raney® Nickel in a Flow System[6][7]
System Setup:
-
Set up a continuous flow system with a pump, a sample injection loop, a stainless steel column packed with Raney® Nickel, a heating unit (e.g., a sand bath on a hot plate), and a back-pressure regulator.
Procedure:
-
Pack a stainless steel column (e.g., 150 x 4.6 mm) with Raney® Nickel (approx. 5.5 g).
-
Heat the column to >180 °C while pumping 1-propanol through it at a flow rate of 0.3 mL/min for 30 minutes.
-
Prepare a 0.05 M solution of the pyridine substrate in 1-propanol.
-
Load the substrate solution into a sample loop (e.g., 5 mL).
-
Set the pump flow rate to 0.1 mL/min and inject the sample into the reaction stream.
-
Collect the eluent from the column.
-
Remove the solvent under reduced pressure to obtain the 2-methylated pyridine product.
Visualizations
References
- 1. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Production of 2-Methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 2-Methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary commercial synthesis routes for this compound?
A1: Currently, there are four main industrial processes for producing this compound:
-
Acetylene-Ammonia Route: Acetylene reacts with ammonia at high temperatures (400–500°C) over a catalyst to produce a mixture of 2- and 4-Methylpyridine.[1]
-
Acetylene-Acetonitrile Route: This method involves the cyclization of acetylene and acetonitrile in the presence of a bis(cyclopentadienyl)cobalt catalyst. It is considered a more advanced process with high yield and fewer by-products.[1]
-
Acetaldehyde-Ammonia Route: Acetaldehyde and ammonia are reacted over an Al₂O₃ catalyst at 350–550°C. This process yields a mixture of 2- and 4-Methylpyridine.[1]
-
Separation from Coal Tar: this compound can be isolated from the pyridine and picoline fractions of coal tar through distillation.[1][2]
Q2: What are the main challenges in achieving high regioselectivity for this compound synthesis?
A2: A significant challenge in many synthesis methods is the lack of regioselective control, leading to the formation of a mixture of isomers (2-, 3-, and 4-methylpyridines).[3][4] This indiscriminate addition of alkyl groups necessitates extensive purification steps. Some methods, like those generating alkyl radicals, are particularly prone to this issue, diminishing their synthetic utility for producing pure this compound.[3]
Q3: How can catalyst deactivation be prevented in the synthesis of this compound?
A3: Catalyst deactivation is a critical issue, especially in the acetylene-acetonitrile route. Water is a primary cause of deactivation for the cobalt-based catalyst used in this process.[1] To mitigate this, it is crucial to use anhydrous reagents and solvents and to strictly control moisture levels throughout the reaction.[1][5] In other catalytic systems, such as those using palladium, poisoning can occur from the pyridine nitrogen itself, impurities like sulfur compounds, or thermal decomposition of the catalyst.[6] Using a higher catalyst loading or sterically hindered ligands can sometimes counteract these effects.[6]
Q4: What are the common by-products in this compound synthesis and how can they be minimized?
A4: Common by-products include other methylpyridine isomers (3- and 4-methylpyridine) and dimethylated pyridines like 2,6-lutidine.[3][4] The formation of these by-products is highly dependent on the synthesis route and reaction conditions. For instance, in the acetaldehyde-ammonia route, 4-methylpyridine is a significant co-product.[1] Optimizing reaction parameters such as temperature, pressure, and catalyst type can help improve the selectivity towards this compound. Continuous flow reactors can also offer better control over reaction conditions, potentially reducing by-product formation.[3][4]
Troubleshooting Guides
Issue 1: Low Yield and Conversion
Symptoms:
-
The final isolated yield of this compound is significantly lower than expected.
-
Analysis of the crude reaction mixture shows a large amount of unreacted starting materials.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Sub-optimal Reaction Temperature | Verify the reaction temperature is within the optimal range for the specific synthesis route. For the acetylene-acetonitrile method, the temperature is typically around 180°C.[7][8] For the acetaldehyde-ammonia route, a range of 350-550°C is used.[1] |
| Incorrect Pressure | Ensure the reaction is carried out at the recommended pressure. The acetylene-acetonitrile process, for example, requires a pressure of 1.1-1.2 MPa.[1] |
| Catalyst Inactivity | Ensure the catalyst is fresh and active. As mentioned in the FAQs, water can deactivate the cobalt catalyst in the acetylene-acetonitrile synthesis.[1] For palladium-catalyzed reactions, ensure an inert atmosphere to prevent ligand oxidation.[6] |
| Insufficient Reaction Time | Some batch processes require long reaction times (e.g., 12 hours for a specific acetylene-acetonitrile method).[7][8] Ensure the reaction is allowed to proceed for the necessary duration. |
| Poor Mixing | In heterogeneous catalysis, inefficient mixing can lead to poor contact between reactants and the catalyst surface. Ensure adequate agitation for the scale of the reaction. |
Issue 2: Poor Product Purity and Isomer Separation
Symptoms:
-
The final product contains significant amounts of 3- and/or 4-methylpyridine.
-
Difficulty in separating the desired this compound from its isomers by distillation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Lack of Regioselectivity | This is inherent to some synthesis methods.[3] Consider switching to a more selective route, such as the acetylene-acetonitrile synthesis, which is reported to have fewer by-products.[1] |
| Inefficient Distillation | The boiling points of methylpyridine isomers are very close, making separation challenging. Use a fractional distillation column with a high number of theoretical plates. Azeotropic distillation with benzene can be employed to remove water before the final fractional distillation.[1] |
| Formation of Other By-products | Besides isomers, other impurities may be present. Characterize the impurities by GC-MS or NMR to identify them and adjust reaction or purification conditions accordingly. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetylene-Acetonitrile Cyclization
This protocol is based on a reported method for the synthesis of this compound.[7][8]
Materials:
-
Acetonitrile (anhydrous)
-
Acetylene (high purity)
-
Organic cobalt catalyst (e.g., bis(cyclopentadienyl)cobalt)[1]
-
Toluene (anhydrous)
-
High-pressure reactor
Procedure:
-
In a two-layer reactor, add 200 mg of the organic cobalt catalyst to anhydrous acetonitrile.
-
Seal the reactor and ensure an anhydrous and anaerobic environment by purging with an inert gas.
-
Continuously feed dried and purified acetylene gas into the reactor.
-
Heat the reactor to 180°C and maintain the pressure at 1.1 MPa.
-
Continue the reaction for 12 hours, monitoring the uptake of acetylene.
-
After the reaction is complete, cool the reactor to room temperature.
-
Filter the reaction mixture to recover the catalyst.
-
Purify the crude product by batch distillation to obtain this compound with a purity of >98%.
Quantitative Data from a Representative Experiment: [7][8]
| Parameter | Value |
| Acetylene Pressure | 1.1 MPa |
| Acetylene Dosage | 7.332 g |
| Reaction Temperature | 180°C |
| Catalyst Dosage | 200 mg |
| Reaction Time | 12 h |
| Yield of this compound | 50.88% |
| Purity of this compound | >98% |
Visualizations
Caption: Key challenges in this compound production and potential solutions.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN1869023A - Synthesis of 2-methyl pyridine by acetylene acetonitrile method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis Technology of this compound [zrb.bjb.scut.edu.cn]
- 8. researchgate.net [researchgate.net]
preventing byproduct formation in the synthesis of 2-vinylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-vinylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-vinylpyridine?
A1: The two primary industrial methods for synthesizing 2-vinylpyridine are:
-
From 2-Methylpyridine and Formaldehyde: This is a widely used method that involves a condensation reaction to form an intermediate, 2-hydroxyethylpyridine, which is then dehydrated to yield 2-vinylpyridine.[1][2][3] This can be performed as a "one-step" or "two-step" process.[2]
-
From Acetylene and Acrylonitrile: This alternative route involves the reaction of acetylene and acrylonitrile in the presence of an organocobalt catalyst to produce 2-vinylpyridine.[1][4][5]
A greener, more recent alternative involves a Wittig reaction using a bio-renewable solvent, 2-MeTHF.[6]
Q2: What is the most common and critical byproduct in 2-vinylpyridine synthesis?
A2: The most significant and common issue is the polymerization of the 2-vinylpyridine product itself.[1][4] The vinyl group is highly susceptible to polymerization, which can be initiated by heat, light, or the presence of radical, cationic, or anionic species.[1][4][7] This leads to yield loss and complicates purification.
Q3: How can I prevent the polymerization of 2-vinylpyridine during synthesis and storage?
A3: To prevent unwanted polymerization, a polymerization inhibitor is typically added.[1][4] 4-tert-butylcatechol (TBC) is a commonly used inhibitor.[1][4] It is also crucial to store the purified product under refrigeration.[4] During distillation, the presence of an inhibitor is essential to prevent polymer formation in the fractionation zone.[4][8]
Q4: In the this compound and formaldehyde route, what byproducts can form besides polymers?
A4: The primary non-polymeric byproduct in this route is the unreacted intermediate, 2-hydroxyethylpyridine . If the dehydration step is incomplete, this intermediate will remain in the crude product. Additionally, unreacted this compound can be present if the initial reaction does not go to completion.[1][4]
Q5: What reaction parameters are critical for minimizing byproducts in the this compound and formaldehyde synthesis?
A5: Careful control of reaction conditions is crucial. Key parameters include:
-
Temperature and Pressure: The condensation reaction is often carried out at high temperatures (150-250°C) and pressures.[1][4]
-
Stoichiometry: The molar ratio of this compound to formaldehyde must be optimized.[1][2]
-
Catalyst: The dehydration step can be catalyzed by acids (sulfuric acid, phosphoric acid) or bases (sodium hydroxide, potassium hydroxide).[2][9][10] The choice and concentration of the catalyst are critical.
-
Residence Time: In continuous flow reactors, controlling the residence time is important for maximizing the yield of the desired intermediate.[1]
Q6: How can I purify crude 2-vinylpyridine?
A6: Purification is typically achieved through fractional distillation under reduced pressure .[1][4] This method helps to separate the 2-vinylpyridine from less volatile byproducts and the polymerization inhibitor. Washing the crude product, for instance with a sodium hydroxide solution, can be performed before the final distillation.[9] Other methods like extraction can also be employed to remove monomers and oligomers from polymer solutions.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Vinylpyridine | 1. Incomplete reaction of starting materials. 2. Incomplete dehydration of 2-hydroxyethylpyridine intermediate. 3. Significant polymerization of the product during reaction or workup. | 1. Optimize reaction temperature, pressure, and residence time.[1] Adjust the molar ratio of reactants.[1][2] 2. Ensure sufficient catalyst concentration and adequate temperature/time for the dehydration step.[9][10] 3. Add a suitable polymerization inhibitor (e.g., 4-tert-butylcatechol) to the reaction mixture and during distillation.[1][4] Conduct distillation under reduced pressure to lower the temperature.[4] |
| Product is a Viscous Liquid or Solid | Extensive polymerization has occurred. This may be due to the absence of an inhibitor, excessive heat, or prolonged reaction/distillation time at high temperatures. | Ensure a polymerization inhibitor is present at all stages post-synthesis.[4][8] Use vacuum distillation to keep temperatures low.[1] Store the final product under refrigeration.[4] |
| Presence of 2-Hydroxyethylpyridine in Final Product | Incomplete dehydration of the intermediate. | Increase the efficiency of the dehydration step by adjusting the catalyst (e.g., sodium hydroxide solution), increasing the temperature, or extending the reflux time before distillation.[1][9] |
| Final Product has a Dark Brown Color | The presence of impurities or some degree of polymerization/degradation. Pure 2-vinylpyridine is a colorless to light yellow liquid.[3][4] | Improve the purification process. Ensure efficient fractional distillation with an appropriate number of theoretical plates. Consider a pre-wash step of the crude product.[9] |
| Difficulty in Separating Product from Byproducts | Boiling points of byproducts are close to that of 2-vinylpyridine. | Utilize high-efficiency fractional distillation under reduced pressure. Analyze the composition of the crude mixture using GC-MS or HPLC to identify specific impurities and optimize the distillation conditions accordingly.[12] |
Quantitative Data Summary
The following table summarizes reaction conditions from various synthesis methods for 2-vinylpyridine, highlighting the impact on yield.
| Synthesis Route | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Yield | Reference |
| Two-Step | This compound, Formaldehyde | None specified for first step | 250 | 9.08 | 30% (for 2-hydroxyethylpyridine intermediate) | [1] |
| Two-Step | 2-Hydroxyethylpyridine | Sodium Hydroxide | 90 | Atmospheric | >98% Purity (Final Product) | [9] |
| One-Step | 2-Picoline, Formaldehyde | Strong Acid (e.g., H₂SO₄) | 160-240 | 3-10 | High | [2] |
| Alternative | Acrylonitrile, Acetylene | Organocobalt Compound | 150-160 | 0.7-0.8 | 93% | [1] |
| Wittig Route | Wittig Ylide, Paraformaldehyde | Sodium Methoxide (NaOMe) | 0 | Atmospheric | 95% | [6] |
Key Experimental Protocols
Protocol 1: Two-Step Synthesis from this compound and Formaldehyde
This protocol is based on the common industrial method involving the formation and subsequent dehydration of a 2-hydroxyethylpyridine intermediate.[1][9]
Step A: Synthesis of 2-Hydroxyethylpyridine
-
Materials: this compound, formaldehyde solution (e.g., 36%).
-
Apparatus: High-pressure tubular or batch reactor.
-
Procedure:
-
Mix this compound and formaldehyde in a molar ratio of approximately 1:0.4.[1]
-
Feed the mixture into the reactor.
-
Maintain the reaction temperature at ~250°C and pressure at ~9.08 MPa.[1]
-
Control the flow rate to achieve a residence time of approximately 8 minutes for a continuous reactor.[1]
-
The output will be a mixture containing 2-hydroxyethylpyridine, unreacted this compound, and water.
-
Step B: Dehydration and Purification of 2-Vinylpyridine
-
Materials: Crude 2-hydroxyethylpyridine solution from Step A, concentrated sodium hydroxide solution (e.g., 50%), polymerization inhibitor (e.g., 4-tert-butylcatechol), sodium hydroxide (95%) for washing.
-
Apparatus: Distillation setup with vacuum capability, separation funnel.
-
Procedure:
-
First, remove unreacted this compound from the crude product via distillation.[1][4]
-
To the remaining liquid, add a 50% sodium hydroxide solution.[1]
-
Heat the mixture to reflux (approx. 90°C) to effect dehydration.[9]
-
Wash the resulting crude 2-vinylpyridine with a 95% sodium hydroxide solution and separate the layers.[9]
-
Add a small amount of a polymerization inhibitor (e.g., 0.1% 4-tert-butylcatechol).[1]
-
Perform fractional distillation under reduced pressure.[1] Collect the fraction corresponding to 2-vinylpyridine (boiling point approx. 79-82°C at 29 mm Hg).[3]
-
Protocol 2: Analysis of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for vinylpyridine isomers to determine the purity of the final product.[12]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or equivalent reverse-phase column).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Dissolve a small amount of the synthesized 2-vinylpyridine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Processing:
-
Integrate the peak areas from the resulting chromatogram. The purity can be calculated as the area of the main product peak relative to the total area of all peaks.
-
Visualizations
Caption: Synthesis pathway of 2-vinylpyridine from this compound.
Caption: Troubleshooting workflow for byproduct identification.
Caption: General experimental workflow for 2-vinylpyridine synthesis.
References
- 1. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. CN104016905A - Method for preparing 2-vinylpyridine - Google Patents [patents.google.com]
- 3. innospk.com [innospk.com]
- 4. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 5. patents.justia.com [patents.justia.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. US2745834A - Stabilization of certain vinyl-pyridines, vinyl quinolines and vinyl-isoquinolines - Google Patents [patents.google.com]
- 9. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents [patents.google.com]
- 11. US5149775A - Method for purifying high molecular weight vinylpyridine/styrene polymers from solution - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalyst Loading in 2-Methylpyridine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the synthesis of 2-Methylpyridine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound, with a focus on issues related to catalyst loading.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading. For palladium catalysts, a typical starting range is 1-2 mol%, which can be increased to 5 mol% for challenging reactions.[1] |
| Catalyst Inactivity or Decomposition | - Ensure the use of a high-quality, air-stable precatalyst. - For palladium catalysts, consider a pre-reduction step if using a Pd(II) source.[2] - The formation of palladium black can indicate decomposition due to excessively high temperatures.[3] |
| Catalyst Poisoning | - The nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, leading to poisoning. Increasing catalyst loading can help counteract this effect.[3] - Impurities in reagents or solvents (e.g., sulfur compounds, water, oxygen) can act as poisons. Ensure high purity of all materials and properly degas solvents.[3] |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, pressure, and reaction time. For instance, in the synthesis from acetylene and acetonitrile using a cobalt catalyst, a specific temperature of 180°C and a 12-hour reaction period were found to be optimal.[4][5] |
Issue 2: Rapid Catalyst Deactivation
| Possible Cause | Recommended Solution |
| Strong Coordination of Pyridine Nitrogen | - Increase the catalyst loading to compensate for the poisoned catalyst.[3] - Utilize more sterically hindered ligands that can limit the access of the pyridine nitrogen to the metal center.[3] |
| Thermal Decomposition | - Lower the reaction temperature and extend the reaction time.[1] - Avoid excessively high reaction temperatures that can lead to the formation of inactive palladium black.[3] |
| Ligand Degradation | Phosphine ligands are susceptible to oxidation. Ensure the reaction is carried out under a strict inert atmosphere (Argon or Nitrogen).[3] |
| Formation of Inactive Catalyst Species | The catalyst may react with other components in the mixture to form inactive complexes. Consider the compatibility of all reagents.[3] |
Issue 3: Formation of Side Products
| Possible Cause | Recommended Solution |
| Incorrect Catalyst to Ligand Ratio | Screen different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance for your specific reaction.[1] |
| Lack of Regioselective Control | The choice of catalyst can influence the regioselectivity. For example, some methods for the synthesis of methylpyridines can lead to a mixture of 2-, 3-, and 4-methylpyridine.[6] Careful selection of the catalytic system is crucial. |
| High Catalyst Loading | While increasing catalyst loading can improve yield, excessively high amounts can sometimes lead to an increase in side product formation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this compound synthesis?
A1: For palladium-catalyzed cross-coupling reactions that may be used to form derivatives of this compound, a typical starting point for catalyst loading is between 1-2 mol%.[1] If reactivity is low, this can be incrementally increased up to 5 mol%.[1] For other methods, such as the synthesis from acetylene and acetonitrile using an organic cobalt catalyst, a specific amount, like 200mg for a given reaction scale, was found to be optimal.[4][5]
Q2: How does the purity of my starting materials affect catalyst loading and performance?
A2: The purity of starting materials is critical. Impurities such as sulfur compounds, water, and oxygen can act as potent poisons for transition metal catalysts, leading to deactivation.[3] This may necessitate a higher catalyst loading to achieve the desired conversion. Therefore, using high-purity reagents and anhydrous, degassed solvents is highly recommended to maintain catalyst activity and achieve consistent results.[1]
Q3: I am observing the formation of palladium black in my reaction. What does this signify and what can I do?
A3: The formation of palladium black is a visual indicator of catalyst decomposition into catalytically inactive palladium metal.[3] This is often caused by excessively high reaction temperatures.[3] To prevent this, consider lowering the reaction temperature and potentially extending the reaction time.[1]
Q4: Can I add the catalyst in portions instead of all at once?
A4: Yes, adding the catalyst in portions over the course of the reaction can be a viable strategy, especially if the catalyst is known to degrade under the reaction conditions over extended periods.[1] This can help maintain a sufficient concentration of the active catalytic species throughout the reaction.
Q5: Are there any solvent effects I should be aware of concerning catalyst loading?
A5: The choice of solvent can influence catalyst stability and activity. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation by water and oxygen.[1] The solvent can also affect the solubility of the catalyst and reagents, which in turn can impact the reaction rate.
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis methods for this compound, highlighting the impact of catalyst loading and other parameters on yield.
Table 1: Synthesis of this compound from Acetylene and Acetonitrile [4][5]
| Parameter | Optimal Condition |
| Catalyst | Organic Cobalt |
| Catalyst Dosage | 200 mg |
| Acetylene Pressure | 1.1 MPa |
| Reaction Temperature | 180°C |
| Reaction Period | 12 h |
| Yield of this compound | 50.88% |
Table 2: Gas Phase Synthesis of Methylpyridines using a Cadmium Oxide Catalyst [7][8]
| Catalyst Composition | Yield of this compound | Total Yield of Methylpyridines |
| CdO-13.0%, Kaolin-87.0% | 41.2% | 63.6% |
| CdO-13.0%, Cr₂O₃-5.0%, Kaolin-82.0% | 45.4% | 70.2% |
Experimental Protocols
Protocol 1: Synthesis of this compound from Acetylene and Acetonitrile [4][5]
This protocol describes the synthesis of this compound using an organic cobalt catalyst.
Materials:
-
Acetonitrile
-
Acetylene
-
Organic Cobalt Catalyst
Procedure:
-
In a suitable pressure reactor, combine acetonitrile and 200 mg of the organic cobalt catalyst.
-
Pressurize the reactor with acetylene to 1.1 MPa.
-
Heat the reaction mixture to 180°C and maintain for 12 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess acetylene.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution containing this compound can be purified by batch distillation to achieve a purity of over 98%.
Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling [3]
This is a general guideline for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the synthesis of this compound derivatives.
Materials:
-
Arylboronic acid (1.1-1.2 equivalents)
-
2-Bromo-4-methylpyridine (or other suitable pyridine derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the arylboronic acid, base, and palladium catalyst.
-
Seal the flask, then evacuate and backfill with the inert gas three times.
-
Add the 2-bromo-4-methylpyridine and the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Common catalyst deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis Technology of this compound [zrb.bjb.scut.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of methylpyridines by catalytic method in the gas phase | E3S Web of Conferences [e3s-conferences.org]
Validation & Comparative
A Comparative Guide to the Chemical Reactivity of 2-Methylpyridine and 3-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-methylpyridine (2-picoline) and 3-methylpyridine (3-picoline). Understanding the distinct reactivity profiles of these constitutional isomers is crucial for their effective utilization in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document summarizes key differences in their reactivity towards electrophilic and nucleophilic substitution, oxidation, and the reactivity of the methyl group, supported by experimental data and detailed protocols.
Core Reactivity Principles: An Overview
The differing reactivity of this compound and 3-methylpyridine is primarily dictated by the position of the methyl group relative to the nitrogen atom in the pyridine ring. The nitrogen atom, being more electronegative than carbon, exerts a significant influence on the electron distribution within the ring, thereby affecting the reactivity of both the ring and the methyl substituent.
In This compound , the proximity of the methyl group to the nitrogen atom allows for a unique interplay of electronic effects. The nitrogen can stabilize a negative charge on the adjacent methyl carbon through resonance, a feature that profoundly enhances the acidity and reactivity of the methyl group's protons. Conversely, the nitrogen atom deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the 2- and 4-positions.
In 3-methylpyridine , the methyl group is further removed from the nitrogen atom. Consequently, the direct resonance stabilization of a carbanion on the methyl group is not possible. This results in a significantly less acidic and reactive methyl group compared to its 2-isomer. The influence of the nitrogen on the ring's reactivity remains, with a general deactivation towards electrophiles and a preference for substitution at the 3- and 5-positions.
Quantitative Comparison of Reactivity
The following tables summarize the key quantitative differences in the reactivity of this compound and 3-methylpyridine based on available experimental data.
Table 1: Comparison of Basicity
| Compound | pKa of Conjugate Acid | Reference |
| Pyridine | 5.25 | [1] |
| This compound | 5.94 | [1] |
| 3-Methylpyridine | 5.63 - 5.68 |
Note: A higher pKa of the conjugate acid corresponds to a stronger base.
Table 2: Comparison of Electrophilic Aromatic Substitution (Nitration)
| Substrate | Product | Yield (%) | Reference |
| This compound | 2-Methyl-5-nitropyridine | 68 | [2] |
| 3-Methylpyridine | 3-Methyl-5-nitropyridine | 62 | [2] |
Table 3: Comparison of Methyl Group Reactivity (Deprotonation)
| Compound | Deprotonation with Strong Base (e.g., n-BuLi) | Reactivity of Resulting Species | Reference |
| This compound | Readily occurs to form 2-picolyllithium | Highly nucleophilic, reacts with various electrophiles | [1][3] |
| 3-Methylpyridine | Does not readily occur under similar conditions | Not a viable method for generating a nucleophile | [3] |
Table 4: Comparison of Oxidation of the Methyl Group
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| This compound | Potassium Permanganate | Picolinic Acid | Not specified in detail, but a common laboratory preparation | [1][4] |
| 3-Methylpyridine | Dioxygen with Co/Mn/Br catalysts | Nicotinic Acid | up to 81.3 | [5] |
| 3-Methylpyridine | Nitric Acid | Nicotinic Acid | 31 - 62 | [6] |
Experimental Protocols
Oxidation of 3-Methylpyridine to Nicotinic Acid
Principle: This protocol describes the catalytic oxidation of 3-methylpyridine using dioxygen in the presence of a cobalt, manganese, and bromide catalyst system.
Materials:
-
3-Methylpyridine
-
Cobalt (II) acetate tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Sodium bromide
-
Acetic acid
-
Aromatic halide solvent (e.g., chlorobenzene)
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Charge the high-pressure reactor with 3-methylpyridine, cobalt (II) acetate, manganese (II) acetate, sodium bromide, and a solvent mixture of aromatic halide and acetic acid.[5]
-
Seal the reactor and purge with nitrogen gas.
-
Pressurize the reactor with dioxygen to 1.5 MPa.[5]
-
Heat the mixture to 170-180°C with vigorous stirring.[5]
-
Maintain the reaction at this temperature and pressure for a specified time, monitoring the oxygen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The product, nicotinic acid, can be isolated by filtration and purified by recrystallization. A yield of up to 81.3% has been reported under these conditions.[5]
Electrophilic Nitration of this compound
Principle: This protocol describes the nitration of this compound to form 2-methyl-5-nitropyridine using a mixture of nitric acid and trifluoroacetic anhydride.
Materials:
-
This compound
-
Trifluoroacetic anhydride
-
Concentrated nitric acid (fuming)
-
Ice bath
-
Sodium metabisulfite solution
-
Chloroform
-
Sodium hydroxide solution
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, chill trifluoroacetic anhydride.[2][7]
-
Slowly add this compound to the chilled trifluoroacetic anhydride and stir for 2 hours at the chilled temperature.[2]
-
Carefully add concentrated nitric acid dropwise to the mixture.[2]
-
Allow the reaction to stir for 9-10 hours.[7]
-
Slowly pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite.[7]
-
Neutralize the mixture to a pH of 6-7 with a concentrated sodium hydroxide solution while keeping the mixture cool.[7]
-
Extract the product with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-methyl-5-nitropyridine. A yield of 68% has been reported.[2]
Deprotonation and Alkylation of this compound
Principle: This protocol demonstrates the enhanced acidity of the methyl protons in this compound by deprotonation with a strong base to form a nucleophilic picolyllithium species, which is then reacted with an electrophile (an epoxide in this example).
Materials:
-
This compound (or 2,6-lutidine as an analogue)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-Epoxyoctane
-
Dry ice/acetone bath
-
Argon or nitrogen atmosphere
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Add anhydrous THF to the flask and cool it to -78°C using a dry ice/acetone bath.
-
Add this compound to the cold THF.
-
Slowly add a solution of n-butyllithium in hexanes to the flask. A color change (often to red or deep orange) indicates the formation of the picolyllithium species.[8]
-
Stir the mixture at -78°C for 30-60 minutes.
-
Add 1,2-epoxyoctane dropwise to the solution of the picolyllithium.[8]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.[8]
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting alcohol can be purified by column chromatography.
Visualizing Reaction Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic differences discussed.
Caption: Electrophilic substitution (nitration) of methylpyridines.
Caption: Nucleophilic aromatic substitution on halopyridines.
Caption: Deprotonation and reactivity of the methyl group.
Conclusion
The reactivities of this compound and 3-methylpyridine are markedly different, providing distinct synthetic opportunities. The enhanced acidity of the methyl group in this compound makes it a valuable precursor for the introduction of side chains at the 2-position via deprotonation and alkylation. In contrast, this pathway is not accessible for 3-methylpyridine under similar conditions. For modifications of the pyridine ring, electrophilic substitution shows a slight preference for the 5-position in both isomers, with comparable yields. However, for nucleophilic aromatic substitution, derivatives of this compound are significantly more reactive than their 3-substituted counterparts. The choice between these two isomers in a synthetic strategy will, therefore, depend on the desired location and nature of the chemical transformation. This guide provides the foundational knowledge and practical protocols to inform such decisions in research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 7. scribd.com [scribd.com]
- 8. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Picoline Isomer Boiling Points
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the boiling points of the three picoline isomers: 2-picoline, 3-picoline, and 4-picoline. The information presented is supported by experimental data to assist in understanding the physicochemical properties of these compounds, which are crucial in various research and development applications, including their use as solvents, intermediates in pharmaceutical synthesis, and in the production of agrochemicals.
Physical Properties and Boiling Points of Picoline Isomers
The boiling points of the picoline isomers exhibit a clear trend related to their molecular structure. Picolines, or methylpyridines, are heterocyclic aromatic organic compounds. All three isomers are colorless liquids with a pyridine-like odor and are miscible with water and most organic solvents.[1][2] The position of the methyl group on the pyridine ring significantly influences the intermolecular forces, leading to differences in their boiling points.
| Isomer | Structure | Boiling Point (°C) | Dipole Moment (D) |
| 2-Picoline | 2-methylpyridine | 128 - 129[1] | ~1.9 D (estimated) |
| 3-Picoline | 3-methylpyridine | 144[2] | 2.41 D[3] |
| 4-Picoline | 4-methylpyridine | 145.4 | ~2.6 D (estimated) |
The trend in boiling points follows the order: 4-picoline > 3-picoline > 2-picoline. This can be primarily attributed to the differences in their molecular polarity, as indicated by their dipole moments. A higher dipole moment leads to stronger permanent dipole-dipole interactions between molecules, requiring more energy to overcome these forces and transition into the gaseous phase.
4-picoline exhibits the highest boiling point due to its symmetrical structure, which results in the largest net dipole moment. The electron-donating methyl group and the electron-withdrawing nitrogen atom are positioned opposite to each other, leading to a significant charge separation. In 3-picoline, the vectors of the dipole moments of the methyl group and the nitrogen atom are at an angle, resulting in a substantial, but lower, net dipole moment compared to the 4-isomer. 2-picoline has the lowest boiling point of the three isomers. The proximity of the methyl group to the nitrogen atom is thought to cause some steric hindrance, which may slightly distort the ring and affect the overall dipole moment, making it the least polar of the three.
Experimental Protocols for Boiling Point Determination
The boiling points of the picoline isomers can be accurately determined using several established laboratory techniques. The choice of method often depends on the quantity of the sample available and the required precision.
Fractional Distillation
Fractional distillation is a highly effective method for separating liquids with close boiling points, making it suitable for both purifying picoline isomers and determining their boiling points.[4][5][6][7][8]
Methodology:
-
A distillation flask is charged with the picoline sample and a few boiling chips.
-
A fractionating column is attached to the flask, followed by a condenser and a receiving flask.
-
A thermometer is placed at the head of the column, ensuring the bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid.
-
The flask is heated gently. As the liquid boils, the vapor rises through the fractionating column.
-
The vapor undergoes multiple condensation and vaporization cycles on the packing material of the column, enriching the vapor with the more volatile component.
-
The temperature is recorded when the first drop of distillate is collected in the receiving flask. This temperature represents the boiling point of the substance.
Thiele Tube Method
For smaller sample volumes, the Thiele tube method provides a convenient and accurate means of determining the boiling point.[9][10]
Methodology:
-
A small amount of the picoline isomer is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer with a rubber band.
-
The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat is distributed evenly by convection currents.
-
The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][10]
Gas Chromatography (GC)
Gas chromatography can be used for the simulated distillation (SimDis) to determine the boiling point distribution of a sample.[11][12] This method correlates the retention time of a compound with its boiling point.
Methodology:
-
A GC instrument equipped with a non-polar capillary column and a flame ionization detector (FID) is used.
-
The instrument is calibrated using a mixture of n-alkanes with known boiling points to establish a relationship between retention time and boiling point.
-
A small amount of the picoline isomer is injected into the GC.
-
The sample is vaporized and carried through the column by an inert carrier gas (e.g., helium or nitrogen).
-
The retention time of the picoline isomer is recorded.
-
By comparing the retention time of the picoline isomer to the calibration curve, its boiling point can be accurately determined.
Logical Relationship Diagram
The following diagram illustrates the relationship between the molecular structure of the picoline isomers, their resulting polarity, and the effect on their boiling points.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. b-picoline [stenutz.eu]
- 4. Fractional Distillation [sites.pitt.edu]
- 5. Purification [chem.rochester.edu]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]
A Comparative Guide to Gas Chromatography-Mass Spectrometry (GC-MS) for Validating the Purity of 2-Methylpyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents like 2-Methylpyridine (also known as 2-picoline) is a critical step. The presence of impurities can significantly affect reaction outcomes, biological activity, and the safety and efficacy of final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for purity validation of this compound, supported by detailed experimental protocols and data.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both quantifying the main component and identifying unknown impurities.[1] Given that this compound is a volatile compound with a boiling point of 128-129°C, GC is an excellent and efficient technique for its analysis.[2][3]
Recommended GC-MS Method for this compound Purity
This section details a standard protocol for the purity analysis of this compound using GC-MS. This method is designed for high resolution, sensitivity, and robust performance.
Experimental Protocol
1. Instrumentation:
-
A gas chromatograph equipped with a mass spectrometer is used. The system should include an autosampler for precision.[1]
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 20 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane or methanol to achieve a concentration of 2 mg/mL.[1]
-
Sample Solution: Prepare the sample to be tested at the same target concentration of 2 mg/mL in the same solvent.
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| GC Column | Capillary column such as DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1[1] |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes. Ramp: 15°C/min to 280°C. Hold: 5 minutes at 280°C.[1][4] |
| MS Transfer Line Temp | 280°C[1] |
| Ion Source Temperature | 230°C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Mass Scan Range | m/z 40 to 400[1] |
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all detected peaks in the chromatogram.[1]
-
Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST). The synthesis of this compound can sometimes produce isomers like 4-methylpyridine, which should be chromatographically resolved from the main peak.[3]
GC-MS Experimental Workflow
Method Validation and Performance
A robust analytical method must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. Key validation parameters for the GC-MS method are summarized below, with typical acceptance criteria for pharmaceutical analysis.[5]
| Validation Parameter | Typical Acceptance Criteria | Performance in this Method |
| Linearity (r²) | ≥ 0.995[5] | The method should demonstrate a linear response across a range of 80-120% of the target concentration. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3[5][6] | Can detect trace impurities at low ng/mL levels. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10[5][6] | Allows for precise measurement of impurities, often with RSD ≤ 20% at the LOQ.[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% for the main component.[5][7] | Spike recovery studies should confirm the method's accuracy. |
| Precision (%RSD) | Repeatability RSD ≤ 2.0%.[5] Intermediate Precision RSD ≤ 3.0%. | Analysis of replicate samples demonstrates high precision. |
| Specificity | No interference from blank/placebo at the analyte's retention time.[5] | The mass spectrometer provides high specificity, confirming peak identity. |
Comparison with Alternative Purity Testing Methods
While GC-MS is highly suitable, other techniques can also be used for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the need for absolute quantification or the nature of expected impurities.[8]
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High resolution and sensitivity; provides structural information for identifying unknown impurities.[1] | Primarily a qualitative tool for impurity identification; quantification requires specific method validation.[1] |
| GC-FID | Separation of volatile compounds with detection by a Flame Ionization Detector. | High sensitivity and efficiency for volatile compounds; robust and widely available.[2] | Lacks the specificity of MS for definitive impurity identification. |
| HPLC-UV | Separation of compounds in a liquid phase with UV-Vis detection. | Versatile for a wide range of polar and non-polar compounds; high quantitative accuracy.[9] | This compound's volatility might not be ideal; potential need for derivatization.[9] |
| qNMR | Quantitative Nuclear Magnetic Resonance determines purity against a certified internal standard. | Provides a direct, absolute purity value without needing an analyte-specific standard; non-destructive.[1][2] | Lower sensitivity compared to chromatographic methods; potential for peak overlap.[1] |
Logical Comparison of Analytical Methods
Conclusion
The Gas Chromatography-Mass Spectrometry method provides a robust, sensitive, and specific framework for validating the purity of this compound. Its primary advantage lies in its dual capability to accurately quantify the main component and definitively identify potential impurities, such as isomers from synthesis or degradation products.[1] While techniques like HPLC and qNMR offer unique benefits for specific applications, GC-MS remains a superior and highly recommended method for comprehensive purity profiling of volatile compounds like this compound in a drug development and quality control setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Characterization of 2-Methylpyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characterization of 2-Methylpyridine (α-picoline) with its structural isomers, pyridine and 3-Methylpyridine (β-picoline), utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented is essential for the unambiguous identification and quality control of these important heterocyclic compounds frequently employed in chemical synthesis and pharmaceutical development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei, while coupling constants in ¹H NMR reveal connectivity between neighboring protons.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound displays distinct signals for the methyl group and the aromatic protons on the pyridine ring. The position of the methyl group at the C2 position significantly influences the chemical shifts of the adjacent ring protons.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CH₃ | ~2.50 | s | - |
| H6 | ~8.50 | d | ~4.9 | |
| H4 | ~7.60 | t | ~7.7 | |
| H5 | ~7.10 | ddd | ~7.5, 4.9, 1.2 | |
| H3 | ~7.05 | d | ~7.7 | |
| Pyridine | H2, H6 | ~8.60 | d | ~4.9 |
| H4 | ~7.70 | t | ~7.7 | |
| H3, H5 | ~7.30 | t | ~7.7 | |
| 3-Methylpyridine | CH₃ | ~2.30 | s | - |
| H2 | ~8.40 | s | - | |
| H6 | ~8.35 | d | ~4.8 | |
| H4 | ~7.50 | d | ~7.8 | |
| H5 | ~7.20 | dd | ~7.8, 4.8 |
s = singlet, d = doublet, t = triplet, ddd = doublet of doublet of doublets
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic effects of the substituents and the nitrogen atom in the pyridine ring.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C2 | ~157.5 |
| C6 | ~149.0 | |
| C4 | ~136.5 | |
| C3 | ~121.5 | |
| C5 | ~120.5 | |
| CH₃ | ~24.5 | |
| Pyridine | C2, C6 | ~150.0 |
| C4 | ~136.0 | |
| C3, C5 | ~123.5 | |
| 3-Methylpyridine | C3 | ~137.0 |
| C2 | ~150.0 | |
| C6 | ~147.0 | |
| C4 | ~133.0 | |
| C5 | ~123.0 | |
| CH₃ | ~18.5 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum is a unique molecular fingerprint that can be used to identify functional groups.
Key IR Vibrational Frequencies
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the pyridine ring and the methyl group.
| Vibrational Mode | This compound (cm⁻¹) | Pyridine (cm⁻¹) | 3-Methylpyridine (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2870 | - | 2980 - 2870 |
| Aromatic C=C & C=N Stretch | 1620 - 1550, 1480 - 1400 | 1600 - 1550, 1480 - 1430 | 1610 - 1560, 1480 - 1420 |
| CH₃ Asymmetric Bend | ~1460 | - | ~1450 |
| CH₃ Symmetric Bend | ~1380 | - | ~1380 |
| C-H Out-of-Plane Bend | 900 - 675 | 900 - 675 | 900 - 675 |
Experimental Protocols
NMR Sample Preparation and Acquisition
Materials:
-
NMR tube (5 mm diameter)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pasteur pipette
-
Glass wool
-
Sample (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[1]
Procedure:
-
Weigh the appropriate amount of the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[1][2]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[2]
-
Ensure the liquid height in the NMR tube is between 4-5 cm.[1]
-
Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
IR Sample Preparation and Acquisition (Neat Liquid)
Materials:
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Acetone (for cleaning)
Procedure:
-
Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a soft tissue.[3]
-
Using a Pasteur pipette, place one or two drops of the liquid sample onto the center of one salt plate.[3][4]
-
Carefully place the second salt plate on top, allowing the liquid to spread evenly and form a thin film between the plates.[3]
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
After analysis, clean the salt plates thoroughly with acetone and store them in a desiccator.[3]
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Experimental workflow for IR analysis.
References
A Comparative Guide to the Validation of 2-Methylpyridine Concentration by HPLC
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-Methylpyridine is critical for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for this compound, supported by representative performance data from the analysis of analogous pyridine compounds, to ensure the reliability and accuracy of analytical results.
Performance Comparison of HPLC Methods
The following table summarizes the typical performance characteristics of a validated Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound and its derivatives. The data presented is a synthesis of published validation protocols and representative experimental results for analogous compounds.
| Validation Parameter | Method A: RP-HPLC for this compound | Method B: RP-HPLC for Pyridine Derivatives (Representative Data) |
| Linearity (r²) | > 0.998[1] | ≥ 0.999 |
| Range | 2.5 - 20 µg/mL[1] | 0.1 - 120 µg/mL[2] |
| Limit of Detection (LOD) | Not Reported | 0.005 µg/mL |
| Limit of Quantification (LOQ) | Not Reported | 0.017 µg/mL |
| Accuracy (% Recovery) | Not Reported | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 2.2%[1] | ≤ 2.0% |
| - Intermediate Precision | Not Reported | ≤ 2.0% |
| Specificity | Method is specific to this compound | High |
| Robustness | Method is reliable and reproducible[1] | Unaffected by minor variations |
Experimental Protocols
Detailed methodologies for the HPLC analysis of this compound are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
Method A: RP-HPLC for this compound
This method is based on a reversed-phase separation with UV detection, optimized for the quantification of this compound in aqueous solutions.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: A mixture of acetonitrile and water (59:41 v/v).[1]
-
Flow Rate: 0.74 mL/min.[1]
-
Detection Wavelength: To be optimized based on the UV absorbance spectrum of this compound.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to concentrations ranging from the LOQ to 150% of the working standard concentration.
-
Sample Solution: Prepare the sample at a target concentration within the validated range in the diluent.
3. Validation Experiments:
-
Linearity: Prepare a series of at least five concentrations across the desired range. Plot the peak area response against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate preparations of the standard solution at 100% of the target concentration.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Robustness: Intentionally introduce small variations to chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) and observe the effect on the results.
Visualizing the Validation Workflow
The following diagrams illustrate the logical relationships and experimental workflows involved in the validation of an HPLC method for this compound.
General workflow for the validation of an analytical method.
References
A Comparative Analysis of Picoline Isomers: 2-Picoline, 3-Picoline, and 4-Picoline
For Researchers, Scientists, and Drug Development Professionals
Picolines, or methylpyridines, are a group of isomeric heterocyclic aromatic organic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The positional isomerism of the methyl group on the pyridine ring—at position 2 (α), 3 (β), or 4 (γ)—imparts distinct physicochemical properties and reactivity to each isomer, making the selection of the appropriate picoline critical for specific synthetic applications. This guide provides a comprehensive comparative study of 2-picoline, 3-picoline, and 4-picoline, supported by experimental data to aid researchers in their selection and application.
Physicochemical Properties: A Tabulated Comparison
The subtle difference in the position of the methyl group leads to significant variations in the physical and chemical properties of the picoline isomers. These properties are summarized in the table below for easy comparison.
| Property | 2-Picoline (α-Picoline) | 3-Picoline (β-Picoline) | 4-Picoline (γ-Picoline) |
| Structure | |||
| CAS Number | 109-06-8[1] | 108-99-6 | 108-89-4 |
| Molar Mass ( g/mol ) | 93.13[2] | 93.13 | 93.129 |
| Appearance | Colorless liquid[2] | Colorless liquid | Colorless liquid |
| Melting Point (°C) | -66.7 | -18 | 3.6 |
| Boiling Point (°C) | 129.4 | 141 | 145.4 |
| pKa of Conjugate Acid | 5.96 | 5.63 | 5.98 |
| Solubility in Water | Miscible[2] | Miscible | Miscible |
| Solubility in Organic Solvents | Miscible with alcohol and ether.[3] Highly soluble in ethanol, acetone, and ether.[1] | Soluble in alcohol and ether; very soluble in acetone.[4] | Soluble in alcohol. |
Reactivity and Applications: A Comparative Overview
The electronic and steric effects of the methyl group's position significantly influence the reactivity of the picoline isomers, dictating their primary applications.
2-Picoline: The methyl group at the 2-position is particularly activated, making it susceptible to condensation reactions. A primary application of 2-picoline is in the synthesis of 2-vinylpyridine , a monomer used in the production of specialty polymers and as an intermediate in the synthesis of other compounds.[2] The synthesis involves a condensation reaction with formaldehyde.[2] 2-Picoline is also a precursor for the agrochemical Nitrapyrin and, upon oxidation, yields picolinic acid .[2]
3-Picoline: The principal application of 3-picoline is as a precursor to niacin (Vitamin B3) and niacinamide .[5] This transformation is typically achieved through ammoxidation to 3-cyanopyridine, followed by hydrolysis. 3-Picoline is also a key intermediate in the synthesis of the insecticide chlorpyrifos .
4-Picoline: 4-Picoline is the starting material for the production of the anti-tuberculosis drug isoniazid .[4] The synthesis involves the oxidation of 4-picoline to isonicotinic acid, which is then converted to the hydrazide.[2][4]
Experimental Protocols
Detailed methodologies for key reactions involving picoline isomers are provided below.
Oxidation of Picolines to Carboxylic Acids
The oxidation of picolines to their corresponding carboxylic acids (picolinic acid, nicotinic acid, and isonicotinic acid) is a fundamental transformation.
Protocol: Oxidation of 4-Picoline to Isonicotinic Acid
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a mixture of 4-picoline and an oxidizing agent (e.g., nitric acid) is prepared.
-
Reaction Execution: The mixture is heated to a specific temperature (e.g., 100-145°C) and maintained for a set duration to allow for the oxidation of the methyl group to a carboxylic acid.[4]
-
Work-up: After the reaction is complete, the mixture is cooled. The isonicotinic acid can be precipitated by adjusting the pH of the solution.
-
Purification: The crude isonicotinic acid is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the pure product.
Condensation Reactions of Picolines
The reactivity of the methyl group in 2- and 4-picoline makes them suitable for condensation reactions, particularly with aldehydes.
Protocol: Synthesis of 2-Vinylpyridine from 2-Picoline
-
Reaction Setup: 2-Picoline and an aqueous solution of formaldehyde are charged into a high-pressure reactor.
-
Condensation: The mixture is heated under pressure. For example, the reaction can be carried out at 160°C and 0.5 MPa.[1] This step forms 2-(2-hydroxyethyl)pyridine.
-
Dehydration: The intermediate, 2-(2-hydroxyethyl)pyridine, is then subjected to dehydration. This can be achieved by heating in the presence of a base, such as sodium hydroxide.[1]
-
Purification: The resulting 2-vinylpyridine is purified by distillation.
Comparative Performance in Synthesis
While direct comparative studies of all three isomers for a single product are rare due to their distinct applications, analysis of their primary uses reveals their synthetic utility:
-
3-Picoline for Niacin Synthesis: The ammoxidation of 3-picoline is an efficient industrial process for producing 3-cyanopyridine, a key intermediate for niacin, with high yields.
-
4-Picoline for Isoniazid Synthesis: The oxidation of 4-picoline to isonicotinic acid is a well-established and efficient route for the production of isoniazid.[4]
-
2-Picoline for 2-Vinylpyridine Synthesis: The condensation of 2-picoline with formaldehyde provides a direct pathway to 2-vinylpyridine, with reported high selectivity and conversion rates under optimized conditions.[6]
Conclusion
The choice between 2-picoline, 3-picoline, and 4-picoline is fundamentally driven by the desired final product and the specific chemical transformation required. The unique reactivity of the methyl group in each isomer dictates its most effective application. Researchers and drug development professionals should carefully consider the physicochemical properties and established synthetic routes outlined in this guide to make an informed decision for their specific synthetic needs.
References
- 1. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. chempanda.com [chempanda.com]
- 5. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]
quantitative analysis of 2-Methylpyridine in a reaction mixture
A Comparative Guide to the Quantitative Analysis of 2-Methylpyridine in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of this compound in reaction mixtures is crucial for process monitoring, quality control, and safety assessment. This guide provides an objective comparison of the two primary chromatographic techniques employed for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The selection between these methods often hinges on factors such as the complexity of the sample matrix, required sensitivity, and the volatility of other components in the mixture.[1]
The choice between GC-FID and HPLC-UV for the analysis of this compound can be guided by a systematic evaluation of the analytical requirements and sample characteristics. The following diagram illustrates a typical decision-making workflow.
References
A Comparative Guide to the Reactivity of Aminopicolinate Isomers in Synthesis
For researchers and professionals in drug development, aminopicolinates are valuable heterocyclic building blocks. Their utility in synthesizing complex molecular structures is largely governed by the chemical reactivity of the pyridine ring and its substituents. The specific placement of the amino group on the picolinate framework—a pyridine ring bearing a carboxyl group at the 2-position—dramatically alters the molecule's electronic properties and steric environment, leading to significant differences in reactivity among its isomers.[1]
This guide provides a comparative analysis of the reactivity of four primary aminopicolinate isomers: 3-amino, 4-amino, 5-amino, and 6-aminopicolinate. The comparison focuses on key synthetic transformations, including N-acylation, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. While direct quantitative comparative studies across all isomers are limited in published literature, this guide extrapolates expected reactivity based on established principles of organic chemistry.[1]
Understanding the Electronic and Steric Influences
The reactivity of aminopicolinate isomers is dictated by a complex interplay of electronic effects from three key components:
-
The Amino Group (-NH₂): A potent activating group that donates electron density to the pyridine ring through a resonance effect, making the ring more nucleophilic.[1][2]
-
The Picolinate Ester Group (-COOR): A deactivating group that withdraws electron density from the ring, making it more electrophilic.[1]
-
The Pyridine Ring Nitrogen: An electronegative atom that exerts an electron-withdrawing inductive effect on the ring.
The relative positions of these groups determine the overall electron density at each position on the ring and the nucleophilicity of the exocyclic amino group, thereby influencing the outcome of chemical reactions.[1]
Caption: Factors influencing the synthetic reactivity of aminopicolinates.
Data Presentation: Predicted Reactivity of Isomers
The following table summarizes the predicted relative reactivity of methyl aminopicolinate isomers in several key synthetic transformations based on electronic and steric principles.
| Isomer | Predicted Reactivity in N-Acylation | Predicted Reactivity in Electrophilic Aromatic Substitution | Predicted Basicity of Amino Group | Rationale |
| Methyl 3-Aminopicolinate | Low | Low | Low | The amino group is ortho to both the electron-withdrawing ring nitrogen and ester group, leading to significant steric hindrance and reduced nucleophilicity due to strong inductive effects. |
| Methyl 4-Aminopicolinate | Low-Moderate | Moderate | Low-Moderate | The amino group is para to the strongly deactivating ring nitrogen, which significantly reduces its basicity and the ring's activation. |
| Methyl 5-Aminopicolinate | High | High | High | The amino group is meta to both the ring nitrogen and the ester group, maximizing its electron-donating capability and minimizing deactivation, thus enhancing the nucleophilicity of both the amine and the ring. |
| Methyl 6-Aminopicolinate | High | Moderate-High | High | The amino group is para to the ester group and ortho to the ring nitrogen. Its position relative to the nitrogen can influence regioselectivity, but it remains highly nucleophilic. |
Note: This is a qualitative assessment. Experimental verification is essential for definitive comparison.[1]
Comparative Reactivity in Key Synthetic Reactions
N-Acylation
N-acylation tests the nucleophilicity of the exocyclic amino group. The reaction involves the addition of an acyl group (e.g., from an acyl chloride or anhydride) to the nitrogen atom. Isomers with a more basic and sterically accessible amino group will react faster.
Predicted Reactivity Order: 5-amino ≈ 6-amino > 4-amino > 3-amino
Electrophilic Aromatic Substitution (EAS)
EAS probes the nucleophilicity of the pyridine ring. The amino group strongly activates the ring towards attack by electrophiles (e.g., Br⁺). The reaction's regioselectivity and rate depend on which positions are most activated by the amino group and least deactivated by the ring nitrogen and ester.
Predicted Reactivity Order: 5-amino > 6-amino > 4-amino > 3-amino
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds.[3] In the context of aminopicolinates, a halogenated aminopicolinate can be coupled with an organoboron reagent. The reaction's efficiency is influenced by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond, which is affected by the ring's electron density.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are generalized experimental protocols for the reactions discussed. Researchers should optimize conditions for each specific aminopicolinate isomer.
Protocol 1: N-Acylation[1]
-
Objective: To assess the nucleophilicity of the amino group via acylation.
-
Methodology:
-
Dissolve the methyl aminopicolinate isomer (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen).
-
Add a base such as triethylamine or pyridine (1.2 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup, dry the organic layer, and purify the product using column chromatography.
-
Caption: General experimental workflow for N-acylation of aminopicolinates.
Protocol 2: Electrophilic Aromatic Substitution (Bromination)[1]
-
Objective: To assess the susceptibility of the pyridine ring to electrophilic attack.
-
Methodology:
-
Dissolve the methyl aminopicolinate isomer (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Optional: Protect the amino group (e.g., via acetylation) if necessary to prevent side reactions and control regioselectivity.
-
Cool the solution to 0 °C.
-
Slowly add the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) (1.0-1.2 eq).
-
Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product, dry the organic layer, and purify by column chromatography.
-
Protocol 3: Suzuki-Miyaura Coupling of a Halo-Aminopicolinate[4]
-
Objective: To form a C-C bond at a halogenated position of the aminopicolinate ring.
-
Methodology:
-
To a reaction vessel, add the halo-aminopicolinate isomer (e.g., methyl 6-bromo-4-aminopicolinate) (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., dioxane/water or DME).
-
Heat the reaction mixture (e.g., 80-100 °C) for 4-24 hours with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
Safety Operating Guide
Safe Disposal of 2-Methylpyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methylpyridine, also known as 2-Picoline.
Immediate Safety and Hazard Profile
This compound is a flammable, colorless liquid with a strong, unpleasant odor.[1] It is crucial to recognize its primary hazards to ensure safe handling and disposal. This chemical is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[2]
Hazard Identification:
| Hazard Statement | Classification |
| Flammable liquid and vapor | Flammable Liquid 3 |
| Harmful if swallowed or if inhaled | Acute Toxicity 4 |
| Toxic in contact with skin | Acute Toxicity 3 |
| Causes severe skin burns and eye damage | Skin Corrosion 1B |
| May cause respiratory irritation | STOT SE 3 |
This data is a summary of hazard classifications from multiple safety data sheets.
Spill and Leak Procedures
In the event of a spill or leak, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area. Ensure the area is well-ventilated, but avoid creating drafts that could spread the vapor.
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a respirator if ventilation is inadequate.[3][4] A chemical protection suit, including self-contained breathing apparatus, may be necessary for large spills.[1][4]
-
Containment: Collect leaking and spilled liquid in sealable containers as much as possible.[1][3][4]
-
Absorption: Absorb the remaining liquid with sand or an inert absorbent material.[1][3][4]
-
Collection and Disposal: Carefully collect the absorbent material and place it into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
Proper Disposal Procedures
This compound is classified as a hazardous waste and must be disposed of following strict local, state, and federal regulations.[1] In the United States, it is designated with the RCRA waste number U191.[1][5][6]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container or a compatible, properly labeled waste container.
-
Container Management:
-
Containers should be in good condition, compatible with this compound, and kept tightly closed.[2]
-
Store waste containers in a well-ventilated, cool, and fireproof area, separated from strong oxidants and acids.[3]
-
Label waste containers clearly as "Hazardous Waste" and with the name "this compound" or "2-Picoline."
-
-
Disposal Method: The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] This should be carried out by a licensed hazardous waste disposal company.
-
Empty Containers: Empty containers that have held this compound must be treated as hazardous waste, as they may contain residual vapors that are flammable.[8]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle for the disposal of many organic chemical wastes involves incineration under controlled conditions. The efficacy of this disposal method would be verified by monitoring flue gases for complete combustion and the absence of harmful byproducts, in accordance with environmental regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 109-06-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound [training.itcilo.org]
- 4. ICSC 0801 - this compound [inchem.org]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. lobachemie.com [lobachemie.com]
Personal protective equipment for handling 2-Methylpyridine
Essential Safety and Handling Guide for 2-Methylpyridine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including detailed operational and disposal plans to foster a safe and compliant laboratory environment.
Chemical Profile and Hazards
This compound, also known as 2-picoline, is a colorless liquid with a characteristic unpleasant odor.[1] It is a flammable liquid and vapor that can form explosive mixtures with air at elevated temperatures.[2][3] The substance is harmful if swallowed, inhaled, or in contact with skin.[2] It is corrosive to the eyes, skin, and respiratory tract, and can cause severe skin burns and eye damage.[1] Long-term or repeated exposure may have effects on the central nervous system.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C6H7N | [1] |
| Molecular Weight | 93.13 g/mol | [2] |
| Boiling Point | 128-129 °C (262-264 °F) | [1] |
| Melting Point | -70 °C (-94 °F) | [1] |
| Flash Point | 28 °C (82.4 °F) - 39°C | [1][3] |
| Auto-ignition Temperature | 535-537 °C (998.6 °F) | [1][3] |
| Explosive Limits in Air | 1.4 - 8.6 vol% | [1][3] |
| Vapor Pressure | 1.2 kPa at 20 °C | [1] |
| Vapor Density (air = 1) | 3.2 | [1] |
| Density | 0.943 g/cm³ at 25 °C | |
| Water Solubility | Miscible | [1] |
| log Pow (octanol/water) | 1.11 at 20 °C | |
| Occupational Exposure Limit | PDK (as mixture of isomers): 5 mg/m³ (USSR 1991) | [1] |
Operational Plan: Safe Handling of this compound
A systematic approach is crucial when working with this compound. The following step-by-step protocol ensures minimal exposure and safe handling.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Local exhaust ventilation is essential to control vapor generation.[1]
-
Ignition Sources: Keep the work area free of open flames, sparks, and hot surfaces.[1][2] Use explosion-proof electrical and ventilating equipment.[2][3]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible near the workstation.[3][5]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent exposure.
| PPE Category | Specification | Citations |
| Eye/Face Protection | Wear chemical safety goggles.[6] A face shield should be worn in situations with a high potential for splashing.[1][6] | [1][2][6] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are required. Flame-retardant and antistatic protective clothing should be worn.[1] | [1][2] |
| Respiratory Protection | If vapors or aerosols are generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.[1][3] | [1][3] |
Handling Procedure
-
Don PPE: Before handling, put on all required personal protective equipment.
-
Inspect Container: Check the container for any damage or leaks before opening.
-
Dispensing: Use only non-sparking tools when opening and dispensing.[2] Perform all transfers within a fume hood.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[7][8] Avoid inhaling vapors or mists.[2]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands and face thoroughly after handling.[7]
Accidental Release Measures
-
Small Spills: For small spills, absorb the liquid with an inert material such as sand, silica gel, or a commercial absorbent (e.g., Chemizorb®).[1] Collect the material in a suitable, closed container for disposal.[3]
-
Large Spills: In the event of a large spill, evacuate the area immediately. Remove all ignition sources.[2][3] Emergency responders should wear self-contained breathing apparatus and full protective clothing.[1] Contain the spill and prevent it from entering drains.
First Aid Measures
-
Inhalation: Move the person to fresh air and keep them at rest. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing.[1][2] Rinse the skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water.[1][2] Do NOT induce vomiting.[1] Call a poison center or doctor immediately.[2]
Disposal Plan for this compound Waste
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
Waste Segregation and Collection
-
Hazardous Waste: this compound is considered hazardous waste.[4]
-
Containers: Collect all waste, including contaminated absorbents and empty containers, in designated, properly labeled, and sealed containers.[1] Do not mix with other waste.
-
Labeling: Label waste containers clearly with the contents and associated hazards.
Disposal Procedure
-
Licensed Disposal Company: All waste containing this compound must be disposed of by a licensed hazardous waste disposal company.[7]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[7]
-
Incineration: A common disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Empty Containers: Empty containers should be treated as hazardous waste as they may contain residual vapors.[2]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound [training.itcilo.org]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
